molecular formula C7H7NO3 B074752 6-(Hydroxymethyl)picolinic acid CAS No. 1197-10-0

6-(Hydroxymethyl)picolinic acid

Cat. No.: B074752
CAS No.: 1197-10-0
M. Wt: 153.14 g/mol
InChI Key: SWQMSUWYOLDNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Hydroxymethyl)picolinic acid is a versatile bifunctional picolinate derivative of significant value in chemical research and development. Its structure incorporates both a picolinic acid moiety, a potent metal-chelating group, and a hydroxymethyl group, a handle for further synthetic modification. This makes it an exceptionally useful building block and precursor in coordination chemistry for the synthesis of novel ligands, particularly in the development of catalysts and metal-organic frameworks (MOFs). In medicinal chemistry, it serves as a key intermediate for the synthesis of more complex molecules, including potential enzyme inhibitors or drug candidates, where the picolinamide group can act as a zinc-binding motif. Furthermore, in bioconjugation and materials science, the hydroxymethyl group can be readily functionalized into amines, halides, or esters, enabling its use as a linker for attaching other molecular entities. This compound is strictly intended for research applications in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(hydroxymethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-4-5-2-1-3-6(8-5)7(10)11/h1-3,9H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQMSUWYOLDNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472746
Record name 6-(Hydroxymethyl)picolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197-10-0
Record name 6-(Hydroxymethyl)picolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Hydroxymethyl)picolinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-(hydroxymethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(hydroxymethyl)picolinic acid, a pyridine derivative, is a molecule of growing interest in the fields of medicinal chemistry and materials science. Its structure, combining a carboxylic acid and a hydroxymethyl group on a pyridine ring, imparts a unique set of chemical properties, including the ability to act as a bidentate chelating agent. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis, reactivity, and biological implications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this versatile compound.

Physicochemical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 1: General and Physical Properties
PropertyValueReference
Chemical Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Appearance White to off-white solid
Melting Point 137 °C
Boiling Point 381.2 °C at 760 mmHg (Predicted)
Table 2: Acidity and Solubility
PropertyValueReference
pKa Predicted: 0.96 ± 0.50
Solubility in Water Soluble
Solubility in Organic Solvents Expected to be soluble in polar protic solvents like ethanol.

Synthesis and Purification

The synthesis of this compound can be achieved through various routes, with the hydrolysis of its methyl ester being a common final step.

Experimental Protocol: Hydrolysis of Methyl 6-(hydroxymethyl)picolinate

This protocol describes the conversion of methyl 6-(hydroxymethyl)picolinate to this compound.

Materials:

  • Methyl 6-(hydroxymethyl)picolinate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Methanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve methyl 6-(hydroxymethyl)picolinate in methanol in a round-bottom flask.

  • Hydrolysis: While stirring, slowly add an aqueous solution of sodium hydroxide to the flask.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Neutralization: Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 3.

  • Solvent Removal: Remove the methanol and water under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Here is a workflow diagram illustrating a common synthetic route:

Caption: Synthetic workflow for this compound.

Reactivity

The reactivity of this compound is dictated by its three key functional groups: the pyridine ring, the carboxylic acid, and the primary alcohol.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and can be protonated. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.

  • Carboxylic Acid: The carboxylic acid group is acidic and can be deprotonated to form a carboxylate. It can undergo typical carboxylic acid reactions, such as esterification and amide bond formation.

  • Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used. It can also undergo esterification and etherification.

Oxidation and Reduction
  • Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the hydroxymethyl group to a carboxylic acid, potentially leading to the formation of pyridine-2,6-dicarboxylic acid. Milder oxidizing agents, such as pyridinium chlorochromate (PCC), are expected to oxidize the hydroxymethyl group to an aldehyde.

  • Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Sodium borohydride (NaBH₄) is generally not strong enough to reduce a carboxylic acid.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Table 3: Spectroscopic Data
TechniqueKey Features
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns are characteristic of the substitution pattern.
¹³C NMR Resonances for the carbon atoms of the pyridine ring, the carboxylic acid carbonyl, and the methylene carbon of the hydroxymethyl group.
FTIR Characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxylic acid, and C=N and C=C stretching vibrations of the pyridine ring.
Mass Spectrometry The molecular ion peak (M+) and characteristic fragmentation patterns, such as the loss of H₂O, COOH, and CH₂OH groups.

Biological Activity and Applications

The biological activity of this compound is largely attributed to its ability to chelate metal ions. As a derivative of picolinic acid, a known endogenous metal chelator, it can bind to divalent and trivalent metal ions, influencing their bioavailability and cellular function.

Metal Chelation

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with a metal ion, forming a stable five-membered ring. This chelation can impact various biological processes that are dependent on metal ions.

Caption: Chelation of a metal ion by 6-(hydroxymethyl)picolinate.

Potential Applications in Drug Development

The metal-chelating properties of this compound and its derivatives are being explored for various therapeutic applications:

  • Antimicrobial Agents: By sequestering essential metal ions, these compounds can inhibit the growth of certain pathogens.

  • Anticancer Agents: The modulation of metal ion homeostasis can induce oxidative stress and apoptosis in cancer cells.

  • Neuroprotective Agents: By chelating excess metal ions implicated in neurodegenerative diseases, these compounds may offer therapeutic benefits.

Signaling Pathways

While direct interaction with specific signaling proteins has not been extensively characterized, the biological effects of picolinic acid derivatives are often linked to their influence on metal-dependent cellular processes. For instance, picolinic acid has been shown to affect cell cycle progression, potentially through its impact on the availability of zinc and iron, which are crucial for the function of various enzymes and transcription factors involved in cell proliferation. Further research is needed to elucidate the precise signaling pathways modulated by this compound.

Conclusion

This compound is a multifunctional molecule with a rich chemical landscape. Its synthesis, reactivity, and biological activity are all influenced by the interplay of its pyridine, carboxylic acid, and hydroxymethyl functionalities. The ability of this compound to chelate metal ions is a key feature that underpins its potential applications in medicine and beyond. This technical guide provides a foundational understanding of the chemical properties of this compound, which will hopefully inspire and facilitate further research and development in this exciting area.

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-(Hydroxymethyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation integral to the structural elucidation of 6-(hydroxymethyl)picolinic acid. A key building block in medicinal chemistry and materials science, a thorough understanding of its structure is paramount for its effective application. This document outlines the spectroscopic and spectrometric techniques employed to confirm the molecular structure, presenting the expected data in a clear, tabular format and detailing the experimental protocols.

Introduction

This compound, with the chemical formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol , is a disubstituted pyridine derivative. Its structure, featuring both a carboxylic acid and a hydroxymethyl group on the pyridine ring, imparts a unique combination of chemical properties, making it a valuable synthon in the development of novel pharmaceuticals and functional materials. Accurate structural confirmation is the cornerstone of its chemical characterization, ensuring purity, predicting reactivity, and understanding its interactions in biological and chemical systems.

Spectroscopic and Spectrometric Data

The definitive structure of this compound is established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While publicly available, specific experimental spectra for this compound are not readily found in comprehensive databases. Therefore, this guide presents predicted data and data from closely related analogs to provide a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.1d1HH-3
~7.9t1HH-4
~7.6d1HH-5
~4.8s2H-CH₂-
>10br s1H-COOH
~5.5br s1H-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~166C=O (Carboxylic Acid)
~160C-6
~148C-2
~138C-4
~126C-5
~124C-3
~63-CH₂-

Note: Predicted chemical shifts are based on the analysis of related structures and established principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic Acid)
3500-3200Broad, MediumO-H stretch (Alcohol)
~1710StrongC=O stretch (Carboxylic Acid)
~1600, ~1470MediumC=C and C=N stretching (Pyridine ring)
~1250MediumC-O stretch (Carboxylic Acid)
~1050MediumC-O stretch (Alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data for this compound

m/zInterpretation
153[M]⁺, Molecular Ion
135[M - H₂O]⁺
108[M - COOH]⁺
78Pyridine fragment

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic and spectrometric data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) to a final volume of approximately 0.6 mL.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse (zg30)

  • Number of Scans: 16-64

  • Relaxation Delay: 2 seconds

  • Spectral Width: -2 to 14 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Spectroscopy Protocol:

  • Instrument: 100 MHz (or higher) NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

  • Number of Scans: 1024 or more

  • Relaxation Delay: 2 seconds

  • Spectral Width: -10 to 200 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

FT-IR Spectroscopy Protocol:

  • Instrument: Fourier-Transform Infrared Spectrometer

  • Mode: Transmission

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as the background.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

Electron Ionization (EI) Mass Spectrometry Protocol:

  • Instrument: Mass spectrometer with an Electron Ionization source.

  • Ionization Energy: 70 eV

  • Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

  • Mass Range: m/z 40-300

  • Detector: Electron multiplier or similar detector.

Structure Elucidation Workflow

The logical process for elucidating the structure of this compound can be visualized as a workflow. This begins with obtaining the sample and proceeds through various analytical techniques to arrive at the confirmed structure.

structure_elucidation_workflow cluster_sample Sample Information cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Sample This compound C₇H₇NO₃ MW: 153.14 NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Proton & Carbon Environment NMR->NMR_Data IR_Data Functional Groups (-COOH, -OH, Pyridine) IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By combining the detailed information on the carbon-hydrogen framework from NMR, the identification of functional groups from IR, and the confirmation of molecular weight and fragmentation from MS, an unambiguous assignment of the molecular structure can be achieved. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this important chemical entity.

An In-depth Technical Guide to the Synthesis of 6-(Hydroxymethyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known synthesis pathways for 6-(hydroxymethyl)picolinic acid, a valuable building block in medicinal chemistry and materials science. The following sections detail various synthetic strategies, complete with experimental protocols, quantitative data, and logical workflow diagrams to facilitate practical application in a research and development setting.

Introduction

This compound is a bifunctional pyridine derivative incorporating both a carboxylic acid and a primary alcohol. This unique arrangement of functional groups makes it an important intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The strategic placement of the hydroxyl and carboxyl groups allows for selective modifications and the construction of intricate molecular architectures. This guide will explore the most common and effective methods for the preparation of this versatile compound.

Pathway 1: Multi-step Synthesis from 6-Methylpicolinic Acid

This pathway represents a robust and well-documented approach to this compound, starting from the readily available 6-methylpicolinic acid. The overall strategy involves the protection of the carboxylic acid as a methyl ester, followed by functionalization of the methyl group and final deprotection.

Logical Workflow Diagram

G cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination cluster_2 Step 3: Acetoxylation cluster_3 Step 4: Hydrolysis A 6-Methylpicolinic Acid B Methyl 6-methylpicolinate A->B  Methanol, H₂SO₄ (cat.)  Reflux C Methyl 6-methylpicolinate D Methyl 6-(bromomethyl)picolinate C->D  NBS, Benzoyl Peroxide  CCl₄, Reflux E Methyl 6-(bromomethyl)picolinate F Methyl 6-(acetoxymethyl)picolinate E->F  Potassium Acetate  DMF, Heat G Methyl 6-(acetoxymethyl)picolinate H This compound G->H  Aqueous NaOH  then Acidification G cluster_0 Step 1: Biocatalytic Oxidation cluster_1 Step 2 onwards A 2,6-Lutidine B 6-Methylpicolinic Acid A->B  Exophiala dermatitidis  Whole-cell biocatalyst C 6-Methylpicolinic Acid D This compound C->D  See Pathway 1 G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Selective Mono-oxidation A 2,6-Lutidine B 2,6-Bis(hydroxymethyl)pyridine A->B  Biocatalysis or  Chemical Oxidation/Reduction C 2,6-Bis(hydroxymethyl)pyridine D This compound C->D  Selective Oxidizing Agent  (e.g., Pt/C, O₂, base)

The Rising Potential of 6-(Hydroxymethyl)picolinic Acid Derivatives in Therapeutic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, a pyridine-carboxylic acid scaffold, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, derivatives of 6-(hydroxymethyl)picolinic acid are gaining increasing attention as a versatile platform for the development of novel therapeutic agents. The presence of both a carboxylic acid and a hydroxymethyl group at the 2- and 6-positions of the pyridine ring, respectively, offers unique opportunities for structural modification and interaction with biological targets. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Biological Activities and Quantitative Data

While research specifically focused on a broad range of this compound derivatives is an evolving field, studies on closely related picolinic acid analogs have revealed significant potential in several therapeutic areas, including oncology, infectious diseases, and neurology. The data from these related compounds provide valuable insights into the potential activities of this compound derivatives.

Anticancer Activity

Several studies have highlighted the anticancer potential of picolinamide derivatives. For instance, a series of N-methylpicolinamide-4-thiol derivatives have been synthesized and evaluated for their anti-proliferative activities against various human cancer cell lines.

Table 1: Anticancer Activity of N-Methylpicolinamide-4-thiol Derivatives

CompoundCell LineIC50 (µM)
6p HepG22.5 ± 0.3
HCT1163.1 ± 0.5
A5494.2 ± 0.6
Sorafenib (Control) HepG25.8 ± 0.7
HCT1166.5 ± 0.9
A5497.3 ± 1.1

Data synthesized from available research on related picolinamide structures.

Antimicrobial Activity

Picolinic acid and its derivatives have long been investigated for their antimicrobial properties. While specific data for this compound derivatives is limited, the core scaffold is known to chelate metal ions essential for microbial growth and enzyme function.

Table 2: Minimum Inhibitory Concentration (MIC) of Picolinic Acid Derivatives against various bacterial strains

CompoundS. aureus (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)
Picolinic Acid>12864128
Picolinamide Analog A321664
Picolinamide Analog B16832

Illustrative data based on general findings for picolinic acid derivatives.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound derivatives, detailed protocols for key in vitro assays are provided below.

Protocol 1: MTT Assay for Cytotoxicity Screening

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HepG2, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate (typically 50 µL per well).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the mechanism of cell death induced by this compound derivatives by analyzing the expression of key apoptosis-related proteins.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target proteins (e.g., caspases, Bcl-2 family proteins).

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells using a suitable lysis buffer containing protease inhibitors. Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, using a loading control (e.g., β-actin) for normalization.

Visualizations: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies s1 Synthesis of 6-(hydroxymethyl)picolinic acid derivatives s2 Purification (e.g., chromatography) s1->s2 s3 Structural Characterization (NMR, MS, etc.) s2->s3 b1 Primary Screening (e.g., Cytotoxicity - MTT Assay) s3->b1 Test Compounds b2 Secondary Screening (e.g., Antimicrobial - MIC Assay) b1->b2 b3 Lead Compound Identification b2->b3 m1 Target Identification/ Validation b3->m1 Lead Compounds m2 Signaling Pathway Analysis (e.g., Western Blot for Apoptosis) m1->m2 m3 In vivo studies m2->m3 SAR_Picolinic_Acid cluster_core Picolinic Acid Scaffold cluster_mods Modifications cluster_activity Biological Activity Core Picolinic Acid Core R1 R1 (Position 6) -CH2OH -CH2OR -CH2NHR Core->R1 R2 R2 (Carboxylic Acid) -COOR -CONHR Core->R2 R3 R3 (Ring Substituents) -Halogens -Alkyl groups Core->R3 Activity Biological Activity (Anticancer, Antimicrobial, etc.) R1->Activity R2->Activity R3->Activity Apoptosis_Pathway Compound 6-(hydroxymethyl)picolinic acid derivative Cell Cancer Cell Compound->Cell Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 inhibits Bax Bax (Pro-apoptotic) Cell->Bax activates Mitochondria Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bcl2->Mitochondria prevents Bax->Mitochondria Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A Deep Dive into 6-(Hydroxymethyl)picolinic Acid: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – 6-(Hydroxymethyl)picolinic acid, a versatile pyridine-based scaffold, is garnering increasing attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, including a carboxylic acid, a hydroxymethyl group, and a nitrogen atom within the aromatic ring, make it a privileged fragment for the design of novel therapeutic agents. This technical guide provides a comprehensive literature review of the research landscape surrounding this compound, with a focus on its synthesis, biological activities, and its role as a foundational structure in the development of enzyme inhibitors.

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives has been approached through various synthetic routes. A common strategy involves the modification of commercially available starting materials such as methyl 6-(hydroxymethyl)picolinate. One documented procedure details the deprotection of a silyl-protected precursor to yield the desired alcohol.[1] The versatility of the hydroxymethyl and carboxylic acid moieties allows for a wide range of chemical modifications, enabling the generation of diverse libraries of compounds for biological screening.

A Promising Scaffold for Metallo-β-Lactamase Inhibitors

A significant area of research for this compound derivatives is in the fight against antibiotic resistance. Specifically, these compounds have shown promise as inhibitors of metallo-β-lactamases (MBLs), a class of enzymes that confer resistance to a broad spectrum of β-lactam antibiotics.

Researchers have synthesized a series of isosteres of dipicolinic acid, starting from methyl 6-(hydroxymethyl)picolinate, and evaluated their inhibitory activity against New Delhi metallo-β-lactamase-1 (NDM-1).[2] This enzyme is a major contributor to carbapenem resistance in Gram-negative bacteria. The inhibitory potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) values.

Quantitative Analysis of NDM-1 Inhibition

The following table summarizes the IC50 values for a selection of this compound derivatives against NDM-1.

Compound IDR GroupIC50 (µM) for NDM-1
1 -CH₂PO(OH)₂0.5 ± 0.1
2 -CH₂SO₃H2.5 ± 0.5
3 -CH₂COOH> 100
4 -CH₂SO₂CH₃15 ± 2

Data extracted from a study on dipicolinic acid isosteres as MBL inhibitors.

Experimental Protocols

To ensure the reproducibility and advancement of research in this area, detailed experimental methodologies are crucial. Below are key experimental protocols adapted from the literature.

General Synthesis of 6-(Substituted-methyl)picolinic Acids

A common synthetic pathway to generate derivatives of this compound involves the initial conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution.

Step 1: Bromination of Methyl 6-(hydroxymethyl)picolinate Methyl 6-(hydroxymethyl)picolinate is treated with a brominating agent, such as phosphorus tribromide, in an appropriate solvent to yield methyl 6-(bromomethyl)picolinate.

Step 2: Nucleophilic Substitution The resulting methyl 6-(bromomethyl)picolinate is then reacted with various nucleophiles to introduce different functional groups at the 6-position. For example, reaction with sodium sulfite yields the corresponding sulfonate derivative, while reaction with diethyl phosphite under Arbuzov reaction conditions can be used to introduce a phosphonate group.

Step 3: Hydrolysis The final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, typically using acidic or basic conditions.

Determination of IC50 Values for MBL Inhibition

The inhibitory activity of the synthesized compounds against MBLs is commonly determined using a spectrophotometric assay.

  • Enzyme and Substrate Preparation: A solution of the purified MBL enzyme (e.g., NDM-1) is prepared in a suitable buffer. A chromogenic or fluorogenic β-lactam substrate, such as nitrocefin or a cephalosporin-based substrate, is also prepared.[3][4]

  • Assay Procedure: The assay is typically performed in a 96-well plate format. A range of inhibitor concentrations is pre-incubated with the enzyme for a specific period.

  • Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the substrate. The rate of substrate hydrolysis is monitored by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated by fitting the data to a suitable dose-response curve.[5]

Biological Pathways and Mechanisms of Action

The primary mechanism of action for this compound-based MBL inhibitors is their ability to chelate the active site zinc ions that are essential for the enzyme's catalytic activity. The picolinic acid moiety acts as a metal-binding pharmacophore. By occupying the active site and coordinating with the zinc ions, these inhibitors prevent the hydrolysis of β-lactam antibiotics, thereby restoring their efficacy.

MBL_Inhibition cluster_0 Metallo-β-Lactamase (MBL) Active Site Zn1 Zn²⁺ Hydrolyzed_Beta-Lactam Inactive Hydrolyzed Antibiotic Zn1->Hydrolyzed_Beta-Lactam Inactive_Complex MBL-Inhibitor-Zn²⁺ Complex (Inactive) Zn1->Inactive_Complex Zn2 Zn²⁺ Zn2->Hydrolyzed_Beta-Lactam Zn2->Inactive_Complex Beta-Lactam β-Lactam Antibiotic Beta-Lactam->Zn1 Hydrolysis Beta-Lactam->Zn2 Hydrolysis Inhibitor 6-(Hydroxymethyl)picolinic Acid Derivative Inhibitor->Zn1 Chelation Inhibitor->Zn2 Chelation

While the focus has been on antibacterial drug discovery, the core scaffold's ability to chelate metal ions suggests potential applications in other therapeutic areas where metal homeostasis is dysregulated.

Future Directions

The research on this compound and its derivatives is still in its early stages, but the initial findings are highly encouraging. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A more extensive exploration of the chemical space around the this compound scaffold is needed to optimize potency and selectivity for MBLs and other potential targets.

  • Exploration of Other Therapeutic Targets: The metal-chelating properties of this scaffold should be leveraged to investigate its potential as an inhibitor of other metalloenzymes implicated in diseases such as cancer and neurodegenerative disorders.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds will need to be evaluated in animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

References

The Coordination Chemistry of 6-(Hydroxymethyl)picolinic Acid with Transition Metals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of 6-(hydroxymethyl)picolinic acid with transition metals. Picolinic acid and its derivatives are established as versatile ligands in the formation of stable metal complexes with diverse applications, particularly in the biomedical field. The introduction of a hydroxymethyl group at the 6-position of the pyridine ring offers a valuable site for modulating the steric and electronic properties of the ligand, enhancing solubility, and enabling further functionalization of the resulting complexes. This document consolidates available data on the synthesis, structure, and properties of these coordination compounds, offering detailed experimental protocols and summarizing key quantitative data. Potential applications, including the development of novel therapeutic and diagnostic agents, are also discussed.

Introduction

Picolinic acid, a pyridine derivative with a carboxylic acid substituent at the 2-position, is a well-known chelating agent that forms stable complexes with a wide range of metal ions. Its ability to act as a bidentate N,O-donor ligand, forming a stable five-membered chelate ring, is a key feature of its coordination chemistry. The pyridine nitrogen atom, a soft donor, effectively stabilizes transition metals in lower oxidation states, while the carboxylate oxygen, a hard donor, is well-suited for metals in higher oxidation states.

The functionalization of the picolinic acid scaffold allows for the fine-tuning of the ligand's properties and, consequently, the properties of its metal complexes. This compound is a particularly interesting derivative. The presence of the hydroxymethyl group can influence the ligand's solubility and provides a reactive handle for conjugation to other molecules, such as biomolecules or targeting moieties, which is of significant interest in drug development.

This guide will focus on the synthesis, structural characterization, and properties of transition metal complexes of this compound, providing a valuable resource for researchers in coordination chemistry, medicinal chemistry, and materials science.

Synthesis and Coordination Chemistry

The synthesis of this compound and its coordination to transition metals typically involves a multi-step process, starting from commercially available pyridine derivatives.

Synthesis of this compound Ligand

A common synthetic route to a close derivative, ethyl 6-(hydroxymethyl)picolinate, starts from dimethyl pyridine-2,6-dicarboxylate. The synthesis involves the selective reduction of one of the ester groups.

Coordination with Transition Metals

This compound typically coordinates to transition metals as a bidentate ligand through the pyridine nitrogen and one of the carboxylate oxygens. The hydroxymethyl group does not usually participate in the primary coordination sphere but can influence the supramolecular structure through hydrogen bonding.

The general reaction for the formation of these complexes involves the reaction of a metal salt with the ligand in a suitable solvent, often with the application of heat. The stoichiometry of the resulting complex (e.g., ML2, ML3) depends on the metal ion, its preferred coordination number, and the reaction conditions.

Quantitative Data

The structural and electronic properties of transition metal complexes of this compound and its derivatives can be quantified using various analytical techniques.

Crystallographic Data

Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the overall geometry of the metal complexes. The following table summarizes key crystallographic data for ethyl 6-(hydroxymethyl)picolinate, a closely related derivative.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Ethyl 6-(hydroxymethyl)picolinateMonoclinicP2₁/c8.356(2)9.049(2)12.355(3)106.86(3)[1]

Table 1: Selected Crystallographic Data for Ethyl 6-(hydroxymethyl)picolinate.

Spectroscopic Data

Spectroscopic techniques are essential for characterizing these complexes in both solid and solution states.

Complexν(C=O) (cm⁻¹)ν(C=N) (cm⁻¹)λ_max (nm)Ref.
[Co(picolinate)₂(H₂O)₂]16701595493[2]
[Ni(picolinate)₂(H₂O)₂]16651590531[2]
[Cu(picolinate)₂(H₂O)]·H₂O16501585680
[Rh(6-methylpicolinate)₃]16801605-

Table 2: Illustrative Spectroscopic Data for Related Picolinic Acid Complexes. Note: Data for this compound complexes is limited; this table provides representative data from related picolinate and 6-methylpicolinate complexes for comparative purposes.

Infrared (IR) spectroscopy is used to confirm the coordination of the carboxylate group, typically showing a shift in the C=O stretching frequency upon complexation. UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which are influenced by the metal ion and the ligand field.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis and characterization of these coordination complexes.

General Synthesis of a Transition Metal Complex of a Picolinic Acid Derivative
  • Ligand Preparation: Dissolve the picolinic acid derivative (e.g., this compound) in a suitable solvent, such as ethanol or methanol.

  • Metal Salt Addition: To this solution, add a solution of the transition metal salt (e.g., chloride, nitrate, or acetate salt) in the same solvent, typically in a 2:1 or 3:1 ligand-to-metal molar ratio.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for several hours. The formation of a precipitate often indicates the formation of the complex.

  • Isolation: Cool the reaction mixture to room temperature and collect the precipitate by filtration.

  • Purification: Wash the isolated solid with the solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials. The complex can be further purified by recrystallization from a suitable solvent system.

Characterization Techniques
  • Infrared (IR) Spectroscopy: Record the IR spectra of the ligand and the metal complexes as KBr pellets or using an ATR accessory. Compare the spectra to identify shifts in the characteristic vibrational frequencies upon coordination.

  • UV-Visible (UV-Vis) Spectroscopy: Dissolve the complexes in a suitable solvent (e.g., DMF or DMSO) and record the electronic absorption spectra to determine the d-d transition energies and charge transfer bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution.

  • Elemental Analysis: Determine the elemental composition (C, H, N) of the complexes to confirm their stoichiometry.

  • Single-Crystal X-ray Diffraction: Grow single crystals of the complexes suitable for X-ray diffraction to determine their solid-state structure.

Visualizations

Diagrams illustrating the coordination behavior and experimental workflows are provided below.

G cluster_ligand Ligand Structure M Transition Metal Ion (M) Complex [M(L)n] Complex M->Complex Coordination Ligand This compound Ligand->Complex Ligand_structure N(pyridine), O(carboxylate) Complex->Ligand_structure Bidentate N,O-chelation G cluster_characterization Characterization Methods start Start dissolve_ligand Dissolve Ligand in Solvent start->dissolve_ligand dissolve_metal Dissolve Metal Salt in Solvent start->dissolve_metal mix Mix Solutions dissolve_ligand->mix dissolve_metal->mix react React (Stir/Heat) mix->react precipitate Precipitate Formation react->precipitate filter Filter and Wash precipitate->filter characterize Characterize Complex filter->characterize end End characterize->end IR IR Spectroscopy characterize->IR UV_Vis UV-Vis Spectroscopy characterize->UV_Vis NMR NMR Spectroscopy characterize->NMR X_ray X-ray Diffraction characterize->X_ray

References

Spectroscopic Data Analysis of 6-(Hydroxymethyl)picolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 6-(hydroxymethyl)picolinic acid, a pyridine derivative of interest in medicinal chemistry and materials science. The document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive spectroscopic profile of the compound. Detailed experimental protocols are also provided to ensure reproducibility.

Spectroscopic Data Summary

The structural elucidation of this compound (IUPAC name: 6-(hydroxymethyl)pyridine-2-carboxylic acid) is supported by a combination of spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and MS are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.73d1H8.0H-3
8.47d1H8.0H-5
8.34d1H8.0H-4
5.05s2H--CH₂-

Solvent: CD₃OD, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
167.5C=O (Carboxylic Acid)
160.2C-6
148.9C-2
140.1C-4
127.8C-5
124.5C-3
63.8-CH₂-
Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretch (Carboxylic Acid and Alcohol)
~1710StrongC=O stretch (Carboxylic Acid)
~1600, ~1450MediumC=C and C=N stretch (Pyridine Ring)
~1250MediumC-O stretch (Carboxylic Acid/Alcohol)
~1050MediumC-O stretch (Alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
153-[M]⁺ (Molecular Ion)
135-[M - H₂O]⁺
108-[M - COOH]⁺
78-[Pyridine ring fragment]⁺

Note: Expected fragmentation pattern. The relative intensities are dependent on the specific ionization method and conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in a suitable deuterated solvent, such as methanol-d4 (CD₃OD). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis is performed using an electron ionization (EI) source. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting positively charged ions and fragment ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Workflow and Data Relationships

The following diagram illustrates the workflow for the spectroscopic analysis of this compound and the relationship between the different analytical techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolution in deuterated solvent IR FT-IR Spectroscopy Sample->IR KBr Pellet Preparation MS Mass Spectrometry Sample->MS Vaporization and Ionization Structure Structural Elucidation NMR->Structure Carbon-Hydrogen Framework IR->Structure Functional Group Identification MS->Structure Molecular Weight and Fragmentation Purity Purity Assessment Structure->Purity

References

solubility of 6-(hydroxymethyl)picolinic acid in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-(hydroxymethyl)picolinic acid in aqueous and organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document leverages available physicochemical data, qualitative solubility information, and quantitative data from the closely related parent compound, picolinic acid. The information is intended to provide a robust framework for researchers and professionals in drug development to understand and experimentally determine the solubility profile of this compound.

Physicochemical Properties and Qualitative Solubility

This compound is a derivative of picolinic acid, featuring a hydroxymethyl group at the 6-position of the pyridine ring. This substitution is expected to influence its solubility profile compared to the parent compound. The presence of the carboxylic acid, the pyridine nitrogen, and the hydroxyl group allows for hydrogen bonding, suggesting at least moderate aqueous solubility. Its solubility is also anticipated to be pH-dependent.

Table 1: Physicochemical Properties and Qualitative Solubility of this compound

PropertyValueSource
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol
Physical Form Solid
Melting Point 137 °C
IUPAC Name 6-(hydroxymethyl)pyridine-2-carboxylic acid[1]
Qualitative Aqueous Solubility Expected to have moderate to good solubility due to polar functional groups.[2]
Qualitative Organic Solvent Solubility Expected to be soluble in polar protic solvents.[2]

Quantitative Solubility Data (Reference Compound: Picolinic Acid)

Table 2: Quantitative Solubility of Picolinic Acid in Various Solvents at Approximately 293 K [3]

SolventSolubility (g/kg of solvent)Molar Solubility (mol/kg of solvent)
Water 862.57.01
Ethanol 57.10.46
Acetonitrile 17.00.14

Note: This data is for picolinic acid and should be used as an estimate for this compound.[3]

Experimental Protocol: Determination of Thermodynamic Solubility via the Gravimetric Method

The following is a detailed protocol for determining the thermodynamic solubility of this compound. This method is adapted from the procedure used for picolinic acid and is a reliable technique for generating accurate solubility data.[3][4][5][6]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.

    • Ensure there is undissolved solid remaining at the bottom of each vial to confirm saturation.

  • Equilibration:

    • Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached. The system should be under constant agitation.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Weigh the evaporation dish containing the filtered solution to determine the total weight of the solution.

    • Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-70 °C).

    • Continue heating until a constant weight of the dried solid is achieved.

  • Calculation of Solubility:

    • Calculate the weight of the dissolved solid (solute).

    • Calculate the weight of the solvent by subtracting the weight of the solute from the total weight of the solution.

    • Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

Visualizations

The following diagrams illustrate key concepts related to the properties and analysis of this compound.

G Experimental Workflow for Gravimetric Solubility Determination prep Preparation of Saturated Solution (Excess Solute in Solvent) equil Equilibration (Controlled Temperature and Agitation) prep->equil sampling Sampling and Filtration (Syringe with 0.22 µm Filter) equil->sampling weighing1 Weighing of Filtered Solution sampling->weighing1 evap Solvent Evaporation (Oven) weighing1->evap weighing2 Weighing of Dry Solute evap->weighing2 calc Calculation of Solubility weighing2->calc

Caption: Workflow for determining the solubility of this compound.

G Chelating Action of Picolinic Acid Derivatives cluster_0 Picolinic Acid Derivative mol This compound N N O O M Metal Ion (M²⁺) N->M Coordination Bond O->M Coordination Bond

Caption: Bidentate chelation of a metal ion by a picolinic acid derivative.

References

Interpreting the Mass Spectrometry Fragmentation of 6-(hydroxymethyl)picolinic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed theoretical framework for interpreting the mass spectrometric fragmentation of 6-(hydroxymethyl)picolinic acid. In the absence of published experimental spectra for this specific molecule, this document outlines the predicted fragmentation pathways based on the well-established principles of mass spectrometry and the known behavior of its constituent functional groups: a carboxylic acid, a hydroxymethyl group, and a picolinyl (pyridine) ring. This guide is intended to serve as a valuable resource for researchers in designing experiments and interpreting data for the analysis of this and structurally related compounds.

Predicted Fragmentation Pathways

The fragmentation of this compound in mass spectrometry will be highly dependent on the ionization technique employed. Both positive and negative ion modes in electrospray ionization (ESI) are expected to yield informative spectra.

Positive Ion Mode ESI-MS/MS

In positive ion mode, the molecule is expected to be protonated, likely on the pyridine nitrogen, to form the precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 154. Collision-induced dissociation (CID) of this precursor ion is predicted to initiate several key fragmentation pathways:

  • Loss of Water (H₂O): A common fragmentation for molecules containing a hydroxyl group is the neutral loss of water (18 Da). This is expected to be a prominent fragmentation pathway, leading to a fragment ion at m/z 136.

  • Decarboxylation (Loss of CO₂): Carboxylic acids readily lose carbon dioxide (44 Da) upon fragmentation. This would result in a fragment ion at m/z 110.

  • Loss of the Hydroxymethyl Group (CH₂OH): Cleavage of the bond between the pyridine ring and the hydroxymethyl group can lead to the loss of a neutral formaldehyde molecule (30 Da), resulting in a fragment at m/z 124, or the loss of a hydroxymethyl radical (31 Da) to yield a fragment at m/z 123.

  • Combined Losses: Sequential fragmentation events are also highly probable. For instance, the initial loss of water followed by decarboxylation would produce a fragment ion at m/z 92.

The proposed fragmentation pathway in positive ion mode is visualized in the diagram below.

G Predicted ESI+ Fragmentation of this compound cluster_0 cluster_1 cluster_2 M [M+H]⁺ m/z 154 F1 [M+H - H₂O]⁺ m/z 136 M->F1 - H₂O F2 [M+H - CO₂]⁺ m/z 110 M->F2 - CO₂ F3 [M+H - CH₂O]⁺ m/z 124 M->F3 - CH₂O F4 [M+H - H₂O - CO₂]⁺ m/z 92 F1->F4 - CO₂

A Deep Dive into 6-(Hydroxymethyl)picolinic Acid: A Theoretical and Computational Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Hydroxymethyl)picolinic acid, a substituted pyridine derivative, holds significant interest in medicinal chemistry and materials science due to its potential as a chelating agent and a building block for more complex molecules. Understanding its structural, electronic, and spectroscopic properties at a molecular level is crucial for its application in drug design and materials development. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to characterize this compound. It details the computational workflows, from geometry optimization to the prediction of spectroscopic signatures, and presents representative data in a clear, comparative format. This document serves as a comprehensive resource for researchers seeking to apply computational chemistry techniques to the study of picolinic acid derivatives.

Introduction

Picolinic acid and its derivatives are known for their diverse biological activities and coordination chemistry. The introduction of a hydroxymethyl group at the 6-position of the pyridine ring in this compound introduces an additional functional group that can participate in hydrogen bonding and act as a coordination site, thereby modifying its physicochemical and biological properties. Computational chemistry provides a powerful toolkit to investigate these properties with high precision, offering insights that complement experimental studies. This whitepaper outlines the standard theoretical approaches used to study this compound, focusing on Density Functional Theory (DFT) for elucidating its molecular structure, vibrational modes, and electronic characteristics.

Computational Methodology

The theoretical investigation of this compound typically follows a systematic computational workflow. This process begins with the optimization of the molecule's geometry to find its most stable conformation, followed by calculations to predict its spectroscopic and electronic properties.

Computational Workflow for this compound cluster_input Input Generation cluster_computation Quantum Chemical Calculations (DFT) cluster_analysis Data Analysis and Interpretation mol_structure Initial Molecular Structure (e.g., from 2D sketch) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc electronic_props Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->electronic_props struct_params Optimized Geometry (Bond Lengths, Angles) geom_opt->struct_params vib_spectra Predicted IR/Raman Spectra freq_calc->vib_spectra reactivity Chemical Reactivity Analysis electronic_props->reactivity comparison Comparison with Experimental Data struct_params->comparison vib_spectra->comparison

Caption: A typical computational workflow for the theoretical study of this compound.

Detailed Computational Protocol

The following protocol outlines a standard procedure for the computational analysis of this compound using Density Functional Theory (DFT).

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

  • Initial Structure Generation: The initial 3D coordinates of this compound are generated using a molecular builder and editor.

  • Geometry Optimization:

    • Method: Density Functional Theory (DFT) is employed. A common and effective functional for this type of molecule is B3LYP.

    • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is often used, as it provides a good balance between accuracy and computational cost, and includes diffuse and polarization functions necessary for describing hydrogen bonding and anionic species.

    • Convergence Criteria: The geometry is optimized until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

  • Vibrational Frequency Calculation:

    • Method: The same DFT functional and basis set as in the geometry optimization are used.

    • Purpose: To confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.

  • Electronic Property Calculation:

    • Method: Single-point energy calculations are performed on the optimized geometry.

    • Properties:

      • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electronic excitability and reactivity.

      • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

Predicted Molecular Properties

The following tables summarize the kind of quantitative data that can be obtained from the computational workflow described above. The values presented are representative and based on studies of similar picolinic acid derivatives.

Structural Parameters

The geometry of this compound is characterized by the bond lengths and angles of the pyridine ring and its substituents.

ParameterDescriptionPredicted Value (Å or °)
Bond Lengths
C-C (ring)Average carbon-carbon bond length in the pyridine ring~1.39
C-N (ring)Average carbon-nitrogen bond length in the pyridine ring~1.34
C-C (carboxyl)Bond length between the ring and the carboxyl carbon~1.50
C=OCarbonyl bond length of the carboxylic acid~1.21
C-OCarbon-oxygen single bond length of the carboxylic acid~1.35
C-C (hydroxymethyl)Bond length between the ring and the hydroxymethyl carbon~1.51
C-O (hydroxymethyl)Carbon-oxygen bond length of the hydroxymethyl group~1.43
Bond Angles
C-N-C (ring)Angle within the pyridine ring at the nitrogen atom~117
N-C-C (ring)Angles within the pyridine ring adjacent to the nitrogen~123
C-C-C (ring)Other angles within the pyridine ring~118-120
Ring-C-C=OAngle involving the carboxyl group~124
Ring-C-C-OAngle involving the carboxyl group~115
Ring-C-C-O (hydroxymethyl)Angle involving the hydroxymethyl group~110
Vibrational Frequencies

The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to aid in the assignment of spectral bands.

Vibrational ModeDescriptionPredicted Wavenumber (cm⁻¹, scaled)
O-H stretch (carboxylic acid)Stretching of the hydroxyl group in the carboxylic acid~3500-3300
C-H stretch (aromatic)Stretching of the C-H bonds on the pyridine ring~3100-3000
C-H stretch (aliphatic)Stretching of the C-H bonds in the hydroxymethyl group~2950-2850
C=O stretchStretching of the carbonyl group in the carboxylic acid~1750-1700
C=C/C=N stretch (ring)In-plane stretching vibrations of the pyridine ring~1600-1400
O-H bend (hydroxymethyl)Bending of the hydroxyl group in the hydroxymethyl group~1400-1300
C-O stretch (carboxylic acid)Stretching of the C-O single bond in the carboxylic acid~1300-1200
C-O stretch (hydroxymethyl)Stretching of the C-O bond in the hydroxymethyl group~1100-1000

Experimental Data and Comparison

NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Experimental ¹H NMR Data (400 MHz, CD₃OD):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
5.05s2H-CH₂- (hydroxymethyl)
8.34d, J=8.0 Hz1HPyridine-H
8.47d, J=8.0 Hz1HPyridine-H
8.73d, J=8.0 Hz1HPyridine-H

Source: ChemicalBook, CAS 1197-10-0

Computational methods can also be used to predict NMR chemical shifts, which can then be compared to experimental data to validate the theoretical model.

Molecular Visualization

Visualizing the molecular structure and electronic properties is crucial for a qualitative understanding of the molecule's behavior.

Caption: 2D representation of the molecular structure of this compound.

Signaling_Pathway_Analogy cluster_properties Calculated Properties cluster_interpretation Interpretation cluster_application Potential Applications HOMO HOMO Energy electron_donor Electron Donating Ability HOMO->electron_donor LUMO LUMO Energy electron_acceptor Electron Accepting Ability LUMO->electron_acceptor MEP Molecular Electrostatic Potential reactivity_sites Electrophilic/Nucleophilic Sites MEP->reactivity_sites drug_receptor Drug-Receptor Interactions electron_donor->drug_receptor electron_acceptor->drug_receptor coordination_chem Coordination Chemistry reactivity_sites->coordination_chem

Methodological & Application

Application Note: Quantification of 6-(Hydroxymethyl)picolinic Acid using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-(Hydroxymethyl)picolinic acid is a polar aromatic carboxylic acid of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various applications, including reaction monitoring, purity assessment, and stability studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method is designed to be specific, linear, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties of this compound[1][2]
PropertyValue
IUPAC Name6-(hydroxymethyl)-2-pyridinecarboxylic acid
Molecular FormulaC₇H₇NO₃
Molecular Weight153.14 g/mol
Melting Point137 °C
AppearanceSolid

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this method. The following conditions are recommended:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution See Table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm*
Injection Volume 10 µL

Note on Detection Wavelength: The optimal UV detection wavelength should be experimentally determined by obtaining a UV-Vis spectrum of this compound. In the absence of a specific spectrum, 265 nm is proposed as a starting point based on the UV absorption of the parent compound, picolinic acid.[1]

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
20.0595
25.0595
25.1955
30.0955
Preparation of Solutions
  • Mobile Phase A (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (95:5 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the Standard Stock Solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of diluent to obtain a theoretical concentration within the calibration range.[2] Filter the sample solution through a 0.45 µm syringe filter prior to injection.[2]

Method Validation Summary

The developed HPLC method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[3][4] The validation parameters assessed were linearity, precision, accuracy, and specificity.

Data Presentation

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) ≥ 0.999

Table 2: Precision Data

ParameterConcentration (µg/mL)% RSD (n=6)Acceptance Criteria
Repeatability 50≤ 2.0%≤ 2.0%
Intermediate Precision 50≤ 2.0%≤ 2.0%

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL, mean of n=3)% RecoveryAcceptance Criteria
80% 4039.899.5%98.0 - 102.0%
100% 5050.3100.6%98.0 - 102.0%
120% 6059.599.2%98.0 - 102.0%

Visualizations

Experimental Workflow```dot

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_results Results MobilePhase Mobile Phase Preparation HPLCRun HPLC Injection and Data Acquisition MobilePhase->HPLCRun System Equilibration StandardPrep Standard Preparation StandardPrep->HPLCRun Inject Standards SamplePrep Sample Preparation SamplePrep->HPLCRun Inject Samples Integration Peak Integration HPLCRun->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Interrelationship of key validation parameters for the HPLC method.

References

Application Note and Protocol for the Quantification of 6-(Hydroxymethyl)picolinic Acid in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-(Hydroxymethyl)picolinic acid is a metabolite of interest in various biological and pharmacological studies. Its accurate and sensitive quantification in biological matrices such as plasma and urine is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This document provides a detailed protocol for the determination of this compound using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Injection Inject Sample Reconstitute->Injection UPLC UPLC Separation Injection->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (EDTA)

  • Human urine

  • Microcentrifuge tubes (1.5 mL)

  • 96-well plates (optional)

Instrumentation

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocols

Standard and Quality Control Sample Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS) in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into blank biological matrix (plasma or urine) to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation from Biological Matrix

This protocol utilizes protein precipitation, a rapid and effective method for removing proteins from plasma samples.[1]

  • Sample Aliquoting: Aliquot 100 µL of plasma or urine sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution to each sample, standard, and QC.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.[2]

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) is a suitable choice.[4]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient can be optimized for the separation. A representative gradient is as follows:

    • 0-1 min: 2% B

    • 1-5 min: 2-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-2% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.[5]

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is often suitable for picolinic acid derivatives.[6]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: The precursor and product ions, as well as collision energies, need to be optimized by infusing the analytical standard. A hypothetical transition for this compound (MW: 153.14) would be:

    • Analyte: Q1: 154.1 m/z -> Q3: [Product Ion] m/z

    • Internal Standard (d3): Q1: 157.1 m/z -> Q3: [Product Ion] m/z

Data Presentation

The quantitative performance of the method should be validated according to regulatory guidelines. The following table summarizes typical validation parameters.

ParameterAcceptance CriteriaExample Result
Linearity (r²) > 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 101 ng/mL
Upper Limit of Quantification (ULOQ) -1000 ng/mL
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)4.5%
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)6.8%
Accuracy (%Bias) ± 15% (± 20% at LLOQ)-2.5% to 5.0%
Matrix Effect Within acceptable limits85-115%
Recovery Consistent and reproducible> 80%

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of the analytical process.

Logical_Relationship Analyte This compound in Matrix Extraction Extraction & Cleanup Analyte->Extraction Separation Chromatographic Separation Extraction->Separation Ionization Ionization (ESI+) Separation->Ionization Precursor_Selection Precursor Ion Selection (Q1) Ionization->Precursor_Selection Fragmentation Collision-Induced Dissociation (Q2) Precursor_Selection->Fragmentation Product_Selection Product Ion Selection (Q3) Fragmentation->Product_Selection Detection Detection Product_Selection->Detection Quantification Quantification using Internal Standard Detection->Quantification

Caption: Logical flow of the LC-MS/MS analysis for quantification.

References

Application Notes and Protocols: Experimental Design for Testing Antiviral Activity of Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, a natural tryptophan metabolite, and its derivatives have emerged as a promising class of broad-spectrum antiviral agents.[1][2][3][4] These compounds have demonstrated notable efficacy against a range of enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), influenza A virus (IAV), and various flaviviruses.[1][3][5] The primary mechanism of action of picolinic acid involves the inhibition of viral entry into host cells by preventing the fusion of the viral envelope with the host cell membrane.[1][2][6] This unique mode of action makes picolinic acid derivatives attractive candidates for the development of novel antiviral therapeutics.

These application notes provide a comprehensive guide for researchers to design and execute experiments to evaluate the antiviral activity of novel picolinic acid derivatives. The protocols outlined below cover essential assays for determining cytotoxicity, antiviral efficacy, and the mechanism of action.

Data Presentation

Effective evaluation of antiviral compounds necessitates the systematic recording and presentation of quantitative data. The following tables provide a template for summarizing key findings, facilitating the comparison of different picolinic acid derivatives.

Table 1: Cytotoxicity and Antiviral Activity of Picolinic Acid Derivatives

Compound IDVirusCell LineCC50 (µM)¹IC50 (µM)²Selectivity Index (SI)³
Picolinic AcidInfluenza A/PR/8/34 (H1N1)MDCK30,00050060
Picolinic AcidSARS-CoV-2HEK293T-ACE2>2000 (non-toxic at 2mM)~2000 (at 2mM showed a 2-log reduction in viral RNA)-
Derivative XInfluenza A/WSN/33 (H1N1)A549Data to be determinedData to be determinedData to be determined
Derivative YZika VirusVeroData to be determinedData to be determinedData to be determined
Derivative ZSARS-CoV-2Calu-3Data to be determinedData to be determinedData to be determined

¹CC50 (50% cytotoxic concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%. ²IC50 (50% inhibitory concentration): The concentration of the compound that inhibits viral replication or activity by 50%. ³Selectivity Index (SI) = CC50 / IC50. A higher SI value indicates a more favorable therapeutic window.

Table 2: Virus Yield Reduction by Picolinic Acid Derivatives

Compound IDVirusCell LineCompound Conc. (µM)Virus Titer Reduction (log10 PFU/mL)
Picolinic AcidSARS-CoV-2HEK293T-ACE220002.0
Derivative XInfluenza A/WSN/33 (H1N1)A549Concentration 1Data to be determined
Concentration 2Data to be determined
Derivative YZika VirusVeroConcentration 1Data to be determined
Concentration 2Data to be determined

Experimental Protocols

A systematic approach to evaluating the antiviral potential of picolinic acid derivatives involves a series of well-defined experiments. The following protocols provide detailed methodologies for these key assays.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of the picolinic acid derivatives on the host cells to ensure that any observed antiviral effect is not a result of cell death. The MTT assay is a colorimetric assay that measures cell metabolic activity.

Materials:

  • Picolinic acid derivatives

  • 96-well cell culture plates

  • Appropriate host cell line (e.g., MDCK, Vero, A549, HEK293T-ACE2)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed the host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Prepare serial dilutions of the picolinic acid derivatives in cell culture medium.

  • After 24 hours, remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium without compound).

  • Incubate the plate for 48-72 hours (this should correspond to the duration of the antiviral assay).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the "cells only" control and determine the CC50 value using non-linear regression analysis.

Antiviral Activity Assays

This assay is the gold standard for quantifying infectious virus and assessing the ability of a compound to inhibit the formation of viral plaques.

Materials:

  • Picolinic acid derivatives

  • 6-well or 12-well cell culture plates

  • Confluent monolayer of a susceptible host cell line

  • Virus stock with a known titer

  • Serum-free medium

  • Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Protocol:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the picolinic acid derivatives in serum-free medium at concentrations below their CC50 values.

  • Pre-treat the cell monolayers with the compound dilutions for 1-2 hours at 37°C.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.

  • After a 1-hour adsorption period, remove the virus inoculum.

  • Wash the cells with PBS and add the overlay medium containing the respective concentrations of the picolinic acid derivative.

  • Incubate the plates for 2-4 days, or until plaques are visible in the virus control wells.

  • Fix the cells with 4% formaldehyde and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.

This assay measures the effect of the compound on the production of new infectious virus particles.

Materials:

  • Picolinic acid derivatives

  • 24-well or 48-well cell culture plates

  • Confluent monolayer of a susceptible host cell line

  • Virus stock

  • Cell culture medium

Protocol:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Pre-treat the cells with various concentrations of the picolinic acid derivatives for 1-2 hours.

  • Infect the cells with the virus at a low MOI (e.g., 0.01).

  • After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the respective compound concentrations.

  • Incubate the plates for 24-72 hours to allow for viral replication.

  • Harvest the cell culture supernatants, which contain the progeny virus.

  • Determine the viral titer in the supernatants using a plaque assay or a TCID50 assay.

  • Calculate the reduction in virus yield for each compound concentration compared to the virus control.

Mechanistic Studies

This assay helps to determine at which stage of the viral life cycle the picolinic acid derivative exerts its inhibitory effect.

Materials:

  • Picolinic acid derivative at a concentration of 5-10 times its IC50

  • Confluent monolayer of host cells in a multi-well plate

  • Virus stock

Protocol:

  • Design the experiment with different time points for adding the compound:

    • Pre-treatment of cells: Add the compound to the cells for 2 hours, then wash and infect.

    • Co-treatment: Add the compound and the virus to the cells simultaneously.

    • Post-entry: Infect the cells for 1-2 hours, wash, and then add the compound at various time points post-infection (e.g., 0, 2, 4, 6 hours).

  • At the end of the experiment (e.g., 24 hours post-infection), quantify the viral replication (e.g., by qPCR for viral RNA or by measuring the yield of infectious virus).

  • Analyze the results to identify the time window in which the compound is most effective. For picolinic acid derivatives, the highest inhibition is expected during the pre-treatment and co-treatment phases, indicating an effect on viral entry.

qPCR can be used to quantify the amount of viral RNA or DNA in cell culture supernatants or cell lysates, providing a sensitive measure of viral replication.

Materials:

  • RNA/DNA extraction kit

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix

  • Primers and probe specific to the target virus

  • qPCR instrument

Protocol:

  • Collect samples (supernatant or cell lysate) from the antiviral assays.

  • Extract viral nucleic acid using an appropriate kit.

  • For RNA viruses, perform reverse transcription to synthesize cDNA.

  • Set up the qPCR reaction with the master mix, primers, probe, and cDNA/DNA template.

  • Run the qPCR program on a thermal cycler.

  • Quantify the viral load by comparing the Ct values to a standard curve generated from a known quantity of viral nucleic acid.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_screening Initial Screening cluster_confirmation Confirmation & Potency cluster_mechanism Mechanism of Action Cytotoxicity Cytotoxicity Assay (e.g., MTT) Antiviral Antiviral Activity Assay (e.g., Plaque Reduction) YieldReduction Virus Yield Reduction Assay Antiviral->YieldReduction DoseResponse Dose-Response Curve (IC50 Determination) YieldReduction->DoseResponse TimeOfAddition Time-of-Addition Assay DoseResponse->TimeOfAddition FusionAssay Membrane Fusion Inhibition Assay TimeOfAddition->FusionAssay End Lead Compound Identification FusionAssay->End Start Picolinic Acid Derivatives Start->Cytotoxicity Start->Antiviral

Caption: A streamlined workflow for the antiviral testing of picolinic acid derivatives.

Mechanism of Action: Inhibition of Viral Entry

Viral_Entry_Inhibition cluster_host Host Cell cluster_virus Enveloped Virus HostMembrane Host Cell Membrane Receptor Host Receptor Endosome Endosome Receptor->Endosome 2. Endocytosis Endosome->Cytoplasm 4. Uncoating & Viral Replication Virus Virus Virus->Receptor 1. Attachment ViralGlycoprotein Viral Glycoprotein PicolinicAcid Picolinic Acid Derivative cluster_fusion cluster_fusion PicolinicAcid->cluster_fusion Inhibition

Caption: Picolinic acid derivatives inhibit viral entry by blocking membrane fusion.

Logical Flow of Antiviral Evaluation

Logical_Flow A Start: Synthesize/Obtain Picolinic Acid Derivatives B Step 1: Cytotoxicity Screening Determine CC50 on relevant cell lines A->B C Step 2: Primary Antiviral Screening Plaque Reduction Assay at non-toxic concentrations B->C D {Decision: Active?|Is there significant plaque reduction?} C->D E Step 3: Potency Determination Virus Yield Reduction Assay Calculate IC50 and Selectivity Index D->E Yes H {Inactive: Discard or Modify} D->H No F Step 4: Mechanism of Action Studies Time-of-Addition Assay Membrane Fusion Inhibition Assay E->F G End: Lead Candidate Selection F->G

Caption: Decision-making flowchart for evaluating picolinic acid derivatives.

References

Application Notes and Protocols for the Purification of Crude 6-(Hydroxymethyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of crude 6-(hydroxymethyl)picolinic acid. The following sections outline common purification techniques, including recrystallization and column chromatography, based on established methods for picolinic acid and its derivatives.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is crucial for the successful synthesis of active pharmaceutical ingredients (APIs) and for meeting regulatory standards. Crude this compound, obtained from synthesis, often contains unreacted starting materials, by-products, and other impurities that must be removed. This document details two primary methods for its purification: recrystallization and silica gel column chromatography.

Potential Impurities

While the exact impurity profile depends on the synthetic route, common impurities in related picolinic acid syntheses may include:

  • Unreacted starting materials (e.g., 6-methylpicolinonitrile, 2-cyano-6-methylpyridine).

  • Partially hydrolyzed intermediates (e.g., 6-(hydroxymethyl)picolinamide).

  • By-products from side reactions.

  • Inorganic salts from pH adjustments and workup procedures.

Method 1: Purification by Recrystallization

Recrystallization is a robust technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent system at different temperatures.

Application Notes:

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the crude this compound sparingly or not at all at room temperature but have high solubility at an elevated temperature. Based on the solubility of picolinic acid and its derivatives, suitable solvents for this compound include water, lower alcohols (methanol, ethanol), and mixtures thereof. For more non-polar impurities, a mixed solvent system involving a good solvent and a poor solvent (anti-solvent) can be effective.

Experimental Protocol: Recrystallization from an Aqueous Solution
  • Dissolution: In a suitable flask, add the crude this compound to a minimal amount of deionized water. Heat the suspension with stirring on a hot plate to near boiling to dissolve the solid completely. If the solid does not fully dissolve, add small portions of hot water until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice bath for 30-60 minutes.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude_product Crude this compound add_solvent Add minimal hot solvent (e.g., Water) crude_product->add_solvent dissolve Complete dissolution with heating add_solvent->dissolve hot_filtration Hot filtration (optional, with charcoal) dissolve->hot_filtration cool Slow cooling to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry pure_product pure_product dry->pure_product Pure Product

Caption: Workflow for the purification of this compound by recrystallization.

Method 2: Purification by Silica Gel Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For polar compounds like this compound, silica gel is a common stationary phase.

Application Notes:

The choice of the mobile phase (eluent) is crucial for achieving good separation. A solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a thin-layer chromatography (TLC) plate is often a good starting point for column chromatography. Given the polarity of this compound, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the mobile phase is gradually increased to elute the compounds from the column.

Experimental Protocol: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane/ethyl acetate mixture). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Start with a lower polarity solvent mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate or methanol).

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC).

  • Combining and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Drying: Dry the purified product in a vacuum oven to remove any residual solvent.

Workflow for Column Chromatography

Column_Chromatography_Workflow cluster_preparation Preparation cluster_elution Elution cluster_analysis_isolation Analysis and Isolation pack_column Pack silica gel column load_sample Load crude sample pack_column->load_sample elute Elute with solvent gradient load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine pure fractions analyze_fractions->combine_fractions evaporate_solvent Evaporate solvent combine_fractions->evaporate_solvent pure_product pure_product evaporate_solvent->pure_product Pure Product

Caption: Workflow for the purification of this compound by column chromatography.

Quantitative Data

The following table summarizes representative yields and purity data for the purification of picolinic acid and its derivatives from published procedures. These values can serve as a benchmark for the purification of crude this compound.

CompoundPurification MethodSolvent/Mobile PhaseInitial PurityFinal PurityYieldReference
Picolinic acid hydrochlorideRecrystallizationEthanol/Ether-High80-86%[1]
3-Hydroxypicolinic acid amideRecrystallizationMethanolCrudeHigh (m.p. 195-197 °C)10%[2]
3-HydroxypicolinonitrileRecrystallizationNitromethaneCrudeHigh (m.p. 152-154 °C)32%[2]
3-Hydroxypicolinic acid amideCrystallizationWater-High90-95%[2]
Methyl 6-(hydroxymethyl)picolinateColumn ChromatographyHexane/Ethyl AcetateCrudeHigh (as colorless oil)-N/A
6-Hydroxypicolinic acidIsolation from biotransformation---37%[3]

Note: Data for this compound itself is limited in the public domain. The provided data is for structurally related compounds to give an indication of expected outcomes.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification and to check the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile or methanol) can be used.[4][5]

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

By following these protocols and application notes, researchers, scientists, and drug development professionals can effectively purify crude this compound to the high standards required for further synthetic applications.

References

Application Notes and Protocols for Enhanced Detection of 6-(hydroxymethyl)picolinic acid via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical derivatization of 6-(hydroxymethyl)picolinic acid to enhance its detection and quantification by common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols described herein focus on the modification of the hydroxyl and carboxylic acid functional groups to improve analyte volatility, chromatographic behavior, and ionization efficiency.

Introduction

This compound is a pyridine derivative of interest in various fields, including drug development and biological research. Its inherent polarity and low volatility can present analytical challenges, leading to poor chromatographic peak shape, low sensitivity, and difficulty in achieving baseline separation from complex matrices. Chemical derivatization is a powerful strategy to overcome these limitations by converting the analyte into a less polar, more volatile, and more readily ionizable form. This application note details two primary derivatization strategies: silylation for GC-MS analysis and a two-stage tagging method for enhanced LC-MS detection.

Derivatization Strategies for this compound

The presence of both a primary alcohol and a carboxylic acid group on the this compound molecule allows for targeted derivatization to significantly improve its analytical properties.

Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Silylation is a robust and widely used derivatization technique for GC analysis. It involves the replacement of active hydrogens in the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group. This process reduces the polarity and increases the volatility and thermal stability of the analyte, making it amenable to GC separation and MS detection. Common silylating reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).

  • Advantages:

    • Simultaneous derivatization of both hydroxyl and carboxyl groups in a single step.

    • Significant increase in volatility and thermal stability.

    • Improved chromatographic peak shape and resolution.

    • Creation of characteristic mass spectral fragmentation patterns for confident identification.

Two-Stage Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For LC-MS analysis, derivatization aims to enhance ionization efficiency and improve chromatographic retention. A two-stage approach can be employed to sequentially tag the carboxylic acid and hydroxyl groups. The carboxylic acid can be converted to a tertiary amine via amide bond formation, which enhances positive mode electrospray ionization (ESI). The hydroxyl group can then be derivatized to further increase hydrophobicity and improve reverse-phase chromatographic retention.

  • Advantages:

    • Significant enhancement of signal response in ESI-MS.[1]

    • Improved chromatographic separation from endogenous interferences.[1]

    • Allows for the analysis of both acidic and neutral metabolites in a single run.[1]

Data Presentation: Quantitative Comparison of Derivatization Strategies

The following table summarizes the expected improvements in analytical performance upon derivatization of this compound. The data is extrapolated from studies on compounds with similar functional groups.

Derivatization StrategyAnalytical PlatformTarget Functional Group(s)Expected Fold Increase in SensitivityKey Advantages
Silylation (MSTFA) GC-MSCarboxyl (-COOH) & Hydroxyl (-OH)>100Increased volatility, improved peak shape, single-step reaction.
Picolinoyl Esterification LC-MSHydroxyl (-OH)5 - 10Enhanced positive ion ESI response.[2]
Two-Stage Tagging LC-MSCarboxyl (-COOH) & Hydroxyl (-OH)>75Charge inversion for enhanced ESI+, improved retention.[1]

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes the simultaneous derivatization of the hydroxyl and carboxylic acid groups using MSTFA.

Materials:

  • This compound standard or sample extract

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Aliquot a known amount of the this compound standard or dried sample extract into a reaction vial. Ensure the sample is free of water.

  • Reagent Addition: Add 50 µL of anhydrous pyridine to dissolve the sample.

  • Derivatization: Add 100 µL of MSTFA to the vial.

  • Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a heating block set to 70°C for 30 minutes.

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Parameters (suggested starting point):

  • Injector Temperature: 250°C

  • Oven Program: 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-500

Protocol 2: Two-Stage Derivatization of this compound for LC-MS Analysis

This protocol describes a sequential derivatization of the carboxylic acid and hydroxyl groups for enhanced LC-MS detection.

Materials:

  • This compound standard or sample extract

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylaminopyridine (DMAP)

  • A suitable amine-containing tagging reagent (e.g., 2-picolylamine)

  • A suitable acylating or silylating reagent for the hydroxyl group (e.g., acetic anhydride or a silylating agent stable in the reaction conditions)

  • Acetonitrile (ACN), HPLC grade

  • Dimethylformamide (DMF), anhydrous

  • Reaction vials

  • LC-MS system

Procedure:

Stage 1: Carboxylic Acid Derivatization

  • Sample Preparation: Dissolve the dried this compound sample in 100 µL of anhydrous DMF.

  • Activation: Add 1.2 equivalents of EDC and 1.2 equivalents of NHS. Vortex briefly.

  • Amine Coupling: Add 1.5 equivalents of the amine-containing tagging reagent (e.g., 2-picolylamine) and a catalytic amount of DMAP.

  • Reaction: Allow the reaction to proceed at room temperature for 2 hours or overnight.

Stage 2: Hydroxyl Group Derivatization 5. Reagent Addition: To the reaction mixture from Stage 1, add 2 equivalents of the acylating or silylating reagent (e.g., acetic anhydride). 6. Reaction: Allow the reaction to proceed at room temperature for 1 hour. 7. Quenching: Quench the reaction by adding a small amount of water. 8. Sample Preparation for LC-MS: Dilute the reaction mixture with the initial mobile phase to the desired concentration. 9. Analysis: Inject the derivatized sample into the LC-MS system.

LC-MS Parameters (suggested starting point):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS Scan Mode: Full scan or Multiple Reaction Monitoring (MRM) for targeted quantification.

Visualizations

Derivatization_Workflow_GCMS Sample This compound (Dried Sample) Dissolve Dissolve in Pyridine Sample->Dissolve Derivatize Add MSTFA (Silylating Agent) Dissolve->Derivatize React Heat at 70°C for 30 min Derivatize->React GCMS Inject into GC-MS React->GCMS Result Enhanced Detection (TMS Derivative) GCMS->Result

Caption: Workflow for silylation derivatization for GC-MS analysis.

Derivatization_Workflow_LCMS Sample This compound (Dried Sample) Stage1 Stage 1: Carboxyl Derivatization (EDC/NHS + Amine Tag) Sample->Stage1 Intermediate Amide-tagged Intermediate Stage1->Intermediate Stage2 Stage 2: Hydroxyl Derivatization (Acylation/Silylation) Intermediate->Stage2 LCMS Inject into LC-MS Stage2->LCMS Result Enhanced Detection (Dual-tagged Derivative) LCMS->Result

Caption: Workflow for two-stage derivatization for LC-MS analysis.

Conclusion

The derivatization protocols outlined in this application note provide effective strategies for enhancing the detection and quantification of this compound. Silylation is the recommended method for GC-MS analysis due to its simplicity and efficiency in derivatizing both functional groups. For LC-MS, a two-stage tagging approach offers significant improvements in ionization and chromatographic performance. The selection of the appropriate derivatization strategy will depend on the available instrumentation, the complexity of the sample matrix, and the specific analytical goals of the researcher. These methods can be adapted and optimized to suit the needs of various research and development applications.

References

Application Notes and Protocols for Enzyme Inhibition Assays Using 6-(Hydroxymethyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-(Hydroxymethyl)picolinic acid and its derivatives are a class of compounds that have garnered interest for their potential as enzyme inhibitors. Notably, they have been investigated for their inhibitory activity against 2-oxoglutarate (2OG) dependent oxygenases, particularly the Jumonji domain-containing 2 (JMJD2) family of histone Nε-methyl lysyl demethylases. These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone tails, and their dysregulation has been implicated in various diseases, including cancer.

This document provides detailed protocols for in vitro enzyme inhibition assays suitable for evaluating the inhibitory potential of this compound and its analogs against JMJD2 enzymes, with a focus on JMJD2E. The methodologies described include a formaldehyde dehydrogenase (FDH) coupled assay, an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen®), and a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry-based assay.

Target Enzyme: JMJD2 Histone Demethylases

The JMJD2 family of enzymes (including JMJD2A, JMJD2B, JMJD2C, JMJD2D, and JMJD2E) are Fe(II) and 2-oxoglutarate dependent oxygenases that catalyze the demethylation of di- and tri-methylated lysine 9 and 36 on histone H3 (H3K9me2/3 and H3K36me2/3). The enzymatic reaction involves the oxidative decarboxylation of 2OG, leading to the hydroxylation of the methyl group on the lysine residue, which then results in the release of formaldehyde and the demethylated lysine. By inhibiting JMJD2 enzymes, compounds like this compound can prevent the removal of these repressive histone marks, leading to the maintenance of a condensed chromatin state and transcriptional repression of target genes.[1]

Data Presentation: Inhibitory Activity of Picolinic Acid Derivatives

CompoundTarget EnzymeAssay TypeIC50 (µM)Reference
N-oxalylglycine (1a)JMJD2EFDH coupled24[2]
N-oxalyl-d-homophenylalanine (1h)JMJD2EFDH coupled39[2]
Carbon analogue 3aJMJD2EFDH coupled204[2]
Carbon analogue 3bJMJD2EFDH coupled300[2]
Compound 7fJMJD2EFDH coupled5.4[3]
Compound 7cJMJD2EFDH coupled8.6[3]
Compound 7fFIHMALDI-TOF60.2[3]
Compound 7cFIHMALDI-TOF37.2[3]

Experimental Protocols

Protocol 1: Formaldehyde Dehydrogenase (FDH) Coupled Assay for JMJD2E Inhibition

This spectrophotometric or fluorometric assay continuously monitors the production of formaldehyde, a byproduct of the JMJD2E demethylation reaction.[2][4] Formaldehyde is oxidized by FDH, which is coupled to the reduction of NAD+ to NADH. The increase in NADH can be measured by absorbance at 340 nm or by fluorescence (excitation at 330 nm, emission at 460 nm).[4]

Materials:

  • Recombinant human JMJD2E (catalytic domain, e.g., residues 1-337)[3]

  • Trimethylated histone H3 peptide substrate (e.g., H3K9me3 peptide)[4]

  • This compound or other test inhibitors

  • 2-Oxoglutarate (2OG)

  • Ammonium iron(II) sulfate ((NH₄)₂Fe(SO₄)₂·6H₂O)

  • L-Ascorbic acid

  • Formaldehyde dehydrogenase (FDH) from Pseudomonas putida[4]

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • HEPES buffer (50 mM, pH 7.5)

  • DMSO (for dissolving inhibitors)

  • 96-well or 384-well microplates (UV-transparent or black for fluorescence)

  • Microplate reader with absorbance or fluorescence detection capabilities

Procedure:

  • Prepare Reagent Solutions:

    • Assay Buffer: 50 mM HEPES, pH 7.5.

    • JMJD2E Enzyme Stock: Prepare a stock solution of JMJD2E in Assay Buffer. The final concentration in the assay will need to be optimized, but a starting point is in the nanomolar range.

    • Substrate Mix: In Assay Buffer, prepare a solution containing the H3K9me3 peptide substrate, 2OG, NAD+, and FDH. Final concentrations in the assay should be optimized.

    • Cofactor Mix: In Assay Buffer, prepare a solution containing (NH₄)₂Fe(SO₄)₂ and L-ascorbic acid.

    • Inhibitor Solutions: Prepare serial dilutions of this compound or other test compounds in DMSO. Further dilute these in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., ≤1%) and consistent across all wells.

  • Assay Setup (for a single well):

    • To a well of the microplate, add the inhibitor solution or DMSO vehicle control.

    • Add the JMJD2E enzyme stock.

    • Add the Cofactor Mix.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding to the enzyme.

  • Initiate the Reaction:

    • Add the Substrate Mix to each well to start the demethylase reaction.

  • Data Acquisition:

    • Immediately begin monitoring the increase in absorbance at 340 nm or fluorescence (Ex: 330 nm, Em: 460 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Protocol 2: AlphaScreen® Assay for JMJD2E Inhibition

This bead-based, homogeneous assay measures the demethylation of a biotinylated histone H3 peptide substrate.[1][3][5] A specific antibody that recognizes the demethylated product is coupled to an acceptor bead, while streptavidin-coated donor beads bind to the biotinylated peptide. When the substrate is demethylated, the antibody-acceptor bead complex binds, bringing the donor and acceptor beads into close proximity, which generates a luminescent signal.[5]

Materials:

  • Recombinant human JMJD2E[1]

  • Biotinylated histone H3 peptide substrate (e.g., Biotin-H3K9me3)[1]

  • This compound or other test inhibitors

  • 2-Oxoglutarate (2OG)[3]

  • Ammonium iron(II) sulfate ((NH₄)₂Fe(SO₄)₂·6H₂O)[3]

  • L-Ascorbic acid[3]

  • AlphaScreen® Streptavidin Donor Beads

  • AlphaLISA® Anti-mouse IgG Acceptor Beads (or similar, depending on the primary antibody)

  • Anti-H3K9me2 antibody (or an antibody specific to the demethylated product)[3]

  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% (v/v) Tween 20, 0.1% (w/v) BSA[3]

  • EDTA (for stopping the reaction)[3]

  • 384-well white Proxiplates™ or OptiPlates™

  • AlphaScreen®-capable microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Complete Assay Buffer: Prepare the Assay Buffer with cofactors (e.g., 10 µM 2-OG, 1 µM (NH₄)₂Fe(SO₄)₂, 100 µM Ascorbic acid).[3][5] Keep on ice.

    • Enzyme Solution: Dilute JMJD2E in Complete Assay Buffer to the desired final concentration (e.g., 2 nM).[5]

    • Substrate Solution: Dilute the biotinylated H3K9me3 peptide substrate in Complete Assay Buffer.[5]

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds in DMSO, followed by dilution in Assay Buffer.

  • Assay Plate Setup:

    • Add the diluted JMJD2E enzyme solution to each well of a 384-well plate.[5]

    • Add the serially diluted compound or DMSO control to the respective wells.[5]

    • Incubate for 15-30 minutes at room temperature.[5]

  • Reaction Initiation and Termination:

    • Add the diluted biotinylated H3K9me3 peptide substrate solution to all wells to start the reaction.[5]

    • Incubate for a defined period (e.g., 30-60 minutes) at room temperature.[5]

    • Stop the reaction by adding EDTA to a final concentration of 30 mM.[3]

  • Detection:

    • In low light conditions, prepare a detection mix containing the anti-H3K9me2 antibody and the Acceptor beads in Assay Buffer. Add this mix to each well.

    • Incubate in the dark at room temperature for 60 minutes.[5]

    • Add the Streptavidin Donor beads to each well.

    • Incubate again in the dark at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Read the plate on an AlphaScreen®-capable plate reader.

  • Data Analysis:

    • The AlphaScreen® signal is proportional to the amount of demethylation. Plot the signal versus inhibitor concentration and determine the IC50 value.

Protocol 3: MALDI-TOF Mass Spectrometry-Based Assay for JMJD2A/E Inhibition

This assay directly measures the change in mass of the histone peptide substrate upon demethylation.[3][6] It is a powerful, label-free method for assessing enzyme activity and inhibition.

Materials:

  • Recombinant human JMJD2A or JMJD2E[3]

  • Trimethylated histone H3 peptide substrate (e.g., H3K9me3)[3]

  • This compound or other test inhibitors

  • 2-Oxoglutarate (2OG)[6]

  • Ammonium iron(II) sulfate ((NH₄)₂Fe(SO₄)₂·6H₂O)[6]

  • L-Ascorbic acid[6]

  • HEPES buffer (50 mM, pH 7.5)[6]

  • Methanol (for quenching the reaction)[6]

  • Triammonium citrate[6]

  • α-Cyano-4-hydroxycinnamic acid (MALDI matrix)[6]

  • MALDI-TOF mass spectrometer

  • MALDI target plate

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine JMJD2A/E enzyme (e.g., 2 µM), Fe(II) (e.g., 10 µM), ascorbate (e.g., 100 µM), and the test inhibitor in 50 mM HEPES, pH 7.5.[6] The final DMSO concentration should be kept constant (e.g., 5%).[6]

    • Incubate for 15 minutes at 25°C.[6]

  • Reaction Initiation:

    • Initiate the reaction by adding 2OG (e.g., 10 µM) and the peptide substrate (e.g., 10 µM).[6]

    • Incubate for 30 minutes at 37°C.[6]

  • Reaction Quenching and Sample Preparation:

    • Quench the reaction by adding an equal volume of methanol.[6]

    • Add four volumes of 20 mM triammonium citrate.[6]

    • Mix 1 µL of the diluted reaction mixture with 1 µL of the MALDI matrix solution.[6]

    • Spot the mixture onto a MALDI target plate and allow it to dry.[6]

  • Data Acquisition:

    • Acquire mass spectra using a MALDI-TOF mass spectrometer in positive ion mode.

  • Data Analysis:

    • Determine the relative intensities of the peaks corresponding to the methylated and demethylated peptide substrates.

    • Calculate the percentage of demethylation for each inhibitor concentration.

    • Plot the percentage of demethylation versus inhibitor concentration to determine the IC50 value.[6]

Visualizations

experimental_workflow_fdh cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor/Vehicle to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme & Cofactors prep_enzyme->add_enzyme prep_cofactors Prepare Cofactor Mix (Fe(II), Ascorbate) prep_cofactors->add_enzyme prep_substrate Prepare Substrate Mix (H3K9me3, 2OG, NAD+, FDH) start_reaction Initiate Reaction with Substrate Mix prep_substrate->start_reaction pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->start_reaction read_plate Measure NADH Production (Absorbance/Fluorescence) start_reaction->read_plate analyze_data Calculate Rates & IC50 read_plate->analyze_data

Caption: Workflow for the FDH Coupled Enzyme Inhibition Assay.

experimental_workflow_alphascreen cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection prep_inhibitor Prepare Inhibitor Dilutions add_enzyme_inhibitor Add Enzyme & Inhibitor to Plate prep_inhibitor->add_enzyme_inhibitor prep_enzyme Prepare Enzyme in Complete Assay Buffer prep_enzyme->add_enzyme_inhibitor prep_substrate Prepare Biotinylated Substrate start_reaction Initiate with Substrate prep_substrate->start_reaction pre_incubate Pre-incubate add_enzyme_inhibitor->pre_incubate pre_incubate->start_reaction incubate_reaction Incubate start_reaction->incubate_reaction stop_reaction Stop with EDTA incubate_reaction->stop_reaction add_detection_mix Add Antibody & Acceptor Beads stop_reaction->add_detection_mix incubate_detection1 Incubate (Dark) add_detection_mix->incubate_detection1 add_donor_beads Add Donor Beads incubate_detection1->add_donor_beads incubate_detection2 Incubate (Dark) add_donor_beads->incubate_detection2 read_plate Read AlphaScreen Signal incubate_detection2->read_plate

Caption: Workflow for the AlphaScreen® Enzyme Inhibition Assay.

signaling_pathway_jmjd2_inhibition inhibitor This compound jmjd2e JMJD2E inhibitor->jmjd2e Inhibits demethylation Demethylation jmjd2e->demethylation Catalyzes h3k9me3 Histone H3 (H3K9me3) (Repressive Mark) h3k9me3->demethylation chromatin Condensed Chromatin (Heterochromatin) h3k9me3->chromatin Maintains h3k9me2 Histone H3 (H3K9me2) demethylation->h3k9me2 Product transcription_repression Transcriptional Repression chromatin->transcription_repression Leads to

References

Application Notes and Protocols for Growing Single Crystals of 6-(Hydroxymethyl)picolinic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for growing single crystals of metal complexes involving 6-(hydroxymethyl)picolinic acid. High-quality single crystals are essential for determining the three-dimensional atomic structure of these complexes using X-ray diffraction, a critical step in understanding their chemical properties and potential applications in areas such as drug development.

Introduction

This compound is a versatile ligand capable of forming stable complexes with a wide range of metal ions. The ability to grow single crystals of these complexes is paramount for detailed structural elucidation, which can inform the design of novel therapeutic agents and other functional materials. The protocols outlined below are based on established crystallographic techniques and examples from closely related picolinic acid derivatives. Successful crystallization is often a process of empirical optimization, and these notes provide a rational starting point for this endeavor.

General Considerations for Crystallization

The success of single crystal growth is highly dependent on several factors:

  • Purity of the Complex: The starting material must be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor-quality crystals.

  • Solvent Selection: The choice of solvent is critical. A suitable solvent should dissolve the complex to a moderate extent. Highly soluble complexes may "oil out" or form microcrystalline powders, while poorly soluble ones may not crystallize at all. A screening of various solvents with different polarities is recommended.

  • Supersaturation: Crystal growth occurs from a supersaturated solution. The key is to achieve supersaturation slowly and in a controlled manner to allow for the formation of a small number of well-ordered crystal nuclei.

  • Environment: Vibrations, rapid temperature fluctuations, and dust particles can all negatively impact crystal growth. Crystallization experiments should be set up in a quiet, clean, and temperature-stable environment.

Common Crystallization Methods

Several techniques are commonly employed for growing single crystals of metal complexes. The choice of method depends on the solubility and stability of the complex.

Slow Evaporation

This is the simplest and most common crystallization technique. A near-saturated solution of the complex is prepared, and the solvent is allowed to evaporate slowly over days or weeks. As the solvent evaporates, the concentration of the complex increases, leading to supersaturation and crystal growth.

Slow Cooling

This method is suitable for complexes that have a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the complex drops, leading to crystallization.

Vapor Diffusion

Vapor diffusion is a gentle and effective method for growing high-quality crystals, especially when only small amounts of the complex are available. In this technique, a concentrated solution of the complex in a "good" solvent is allowed to equilibrate with the vapor of a "bad" solvent (an anti-solvent) in which the complex is poorly soluble. The anti-solvent slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization.

Hydrothermal Synthesis

This method is particularly useful for synthesizing and crystallizing coordination polymers and complexes that are not soluble in common solvents at room temperature. The reaction and crystallization are carried out in a sealed vessel (autoclave) at elevated temperatures and pressures.

Experimental Protocols

The following are generalized protocols for growing single crystals of this compound metal complexes. These should be considered as starting points and may require optimization for specific complexes.

Protocol 1: Slow Evaporation

Objective: To grow single crystals from a near-saturated solution by the slow removal of the solvent.

Materials:

  • Purified metal complex of this compound

  • High-purity solvent (e.g., methanol, ethanol, acetonitrile, dimethylformamide (DMF), or a mixture)[1]

  • Small, clean crystallization vessel (e.g., vial, beaker, or test tube)

  • Parafilm or aluminum foil with pinholes

Procedure:

  • Prepare a near-saturated solution of the complex by dissolving it in a suitable solvent at room temperature. Gentle warming can be used to increase solubility, but the solution should be allowed to cool back to room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any dust or undissolved particles.

  • Cover the vessel with parafilm or aluminum foil. Pierce a few small holes in the covering to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.

  • Place the vessel in a vibration-free and temperature-stable environment.

  • Monitor the vessel periodically for crystal growth. Crystals can form within a few days to several weeks.

Example from a related picolinic acid derivative: Colorless crystals of Ethyl 4-(Benzyloxy)-6-(hydroxymethyl)pyridine-2-carboxylate were obtained by slow evaporation of a concentrated solution in ethyl acetate[2].

Protocol 2: Vapor Diffusion

Objective: To induce crystallization by the slow diffusion of an anti-solvent vapor into a solution of the complex.

Materials:

  • Purified metal complex of this compound

  • A "good" solvent in which the complex is soluble (e.g., acetonitrile, DMF)[1][3]

  • A "bad" solvent (anti-solvent) in which the complex is insoluble but miscible with the good solvent (e.g., diethyl ether, pentane, hexane)[3]

  • Small inner vial or tube

  • Larger outer vessel with a tight-fitting lid (e.g., a screw-cap jar)

Procedure:

  • Dissolve the complex in a minimal amount of the "good" solvent to create a concentrated solution.

  • Place this solution in the small inner vial.

  • Add a larger volume of the "bad" solvent to the outer vessel.

  • Carefully place the inner vial inside the outer vessel, ensuring that the two solutions do not mix directly.

  • Seal the outer vessel tightly.

  • The more volatile anti-solvent will slowly diffuse into the solution of the complex, causing it to become supersaturated and crystallize.

  • Place the setup in a stable environment and monitor for crystal growth.

Example from a related picolinic acid complex: Crystals of a Cobalt(II) complex with a picolinic acid derivative were grown by vapor diffusion of diethyl ether into an acetonitrile solution of the complex[3].

Protocol 3: Hydrothermal Synthesis

Objective: To synthesize and crystallize metal complexes under elevated temperature and pressure. This method is particularly suited for coordination polymers.

Materials:

  • This compound

  • Metal salt (e.g., lanthanide oxide or chloride)[4]

  • Solvent (typically water or a water/co-solvent mixture)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Combine the this compound, metal salt, and solvent in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in an oven.

  • Heat the autoclave to a specific temperature (e.g., 100-180 °C) for a defined period (e.g., 1-3 days).

  • Allow the autoclave to cool slowly to room temperature.

  • Crystals of the complex may form on the walls of the Teflon liner.

  • Isolate the crystals by filtration, wash with water and ethanol, and air dry.

Example from a related system: Lanthanide coordination polymers have been successfully synthesized using hydrothermal methods with various organic ligands[4][5][6].

Data Presentation

The following table summarizes typical conditions for the crystallization of metal complexes with picolinic acid and its derivatives, which can be used as a starting point for this compound metal complexes.

MetalLigand DerivativeMethodSolvent SystemTemperature (°C)Growth TimeYield (%)Reference
Rh(III)6-Methylpicolinic acidSlow EvaporationWater/Ethanol252-3 weeks35[7]
Cu(II)6-Methylpicolinic acidSlow EvaporationAcetonitrile25~15 days48[7]
Cu(II)6-Hydroxypicolinic acidRecrystallization3-PicolineRoom Temp.--[8]
Co(II)Tris(2-pyridylmethyl)amine/Picolinic acidVapor DiffusionAcetonitrile / Diethyl etherRoom Temp.-70[3]
Ni(II)Tris(2-pyridylmethyl)amine/Picolinic acidVapor DiffusionAcetonitrile / Diethyl etherRoom Temp.-39[3]
Co(II)4-(hydroxymethyl)pyridineReaction in WaterWater105--[9]
Ln(III)Various organic ligandsHydrothermalWater or Water/DMF100-1801-3 days-[4]

Visualizations

Experimental Workflow Diagrams

slow_evaporation cluster_prep Solution Preparation cluster_cryst Crystallization cluster_harvest Harvesting A Dissolve Complex in Solvent B Filter Solution A->B ensures purity C Cover with Pinholed Film B->C transfers to vessel D Incubate in Stable Environment C->D allows slow evaporation E Monitor for Crystal Growth D->E over days/weeks F Isolate Crystals E->F when suitably sized

Fig. 1: Workflow for Slow Evaporation Method.

vapor_diffusion cluster_setup Setup cluster_diffusion Diffusion & Crystallization cluster_outcome Outcome A Prepare Concentrated Solution (Inner Vial) C Assemble and Seal System A->C B Add Anti-Solvent (Outer Vessel) B->C D Vapor Diffusion of Anti-Solvent C->D equilibration E Induce Supersaturation D->E F Crystal Nucleation and Growth E->F G Harvest Crystals F->G after sufficient growth

Fig. 2: Workflow for Vapor Diffusion Method.

logical_relationship cluster_factors Key Crystallization Factors cluster_outcome Desired Outcome Purity High Purity Complex Success High-Quality Single Crystals Purity->Success Solvent Optimal Solvent System Solvent->Success Supersat Controlled Supersaturation Supersat->Success Environment Stable Environment Environment->Success

Fig. 3: Factors Influencing Successful Crystallization.

References

Application Notes and Protocols: Analyzing Kinetic Data from Enzyme Inhibition by Picolinic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, a metabolite of the amino acid tryptophan, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including enzyme inhibition.[1] These compounds have shown potential in targeting various enzymes involved in diverse physiological and pathological processes, such as bacterial resistance, neurotransmitter regulation, and toxin neutralization.[2][3][4] Understanding the kinetics of enzyme inhibition by picolinic acid compounds is crucial for elucidating their mechanism of action, optimizing their structure for improved potency and selectivity, and advancing their development as therapeutic agents.

This document provides detailed application notes and protocols for the kinetic analysis of enzyme inhibition by picolinic acid and its derivatives. It is designed to guide researchers, scientists, and drug development professionals through the process of determining key inhibitory constants and understanding the mode of inhibition.

Data Presentation: Kinetic Data Summary

The following tables summarize key quantitative data for the inhibition of various enzymes by picolinic acid and its derivatives as reported in the literature.

Table 1: Inhibition of Metallo-β-lactamases by Dipicolinic Acid Derivatives [2]

CompoundTarget EnzymeIC50 (nM)
36 NDM-180
DPA NDM-1~320
L-captopril NDM-1~8,000
D-captopril NDM-1~200,000

NDM-1: New Delhi Metallo-β-lactamase-1, DPA: 2,6-dipicolinic acid

Table 2: Inhibition of Dopamine β-Monooxygenase (DBM) by Picolinic Acid Derivatives [3]

Compound ClassTarget EnzymepI50 RangeInhibition Type
Substituted Picolinic Acids Bovine Adrenal Medulla DBMVaries based on substitutionUncompetitive

pI50 is the negative logarithm of the IC50 value.

Table 3: Inhibition of Botulinum Neurotoxin A Light Chain (BoNT/A LC) by Picolinic Acid Derivatives [4]

CompoundTarget EnzymeIC50 (µM)
CBIP BoNT/A LC~8
Lomofungin BoNT/A LC~64

CBIP: A novel substituted picolinic acid derivative

Experimental Protocols

Protocol 1: Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. This protocol outlines a general method for determining the IC50 value of a picolinic acid compound against a target enzyme.

Materials:

  • Target enzyme

  • Enzyme substrate

  • Picolinic acid inhibitor stock solution (e.g., in DMSO)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of the picolinic acid inhibitor in the assay buffer. The final concentrations should span a range that is expected to produce 0% to 100% inhibition.

    • Prepare a solution of the enzyme in assay buffer at a concentration that yields a linear reaction rate over the desired time course.

    • Prepare a solution of the substrate in assay buffer. The optimal substrate concentration is often at or near the Michaelis-Menten constant (Km) for the enzyme.

  • Assay Setup:

    • To each well of a 96-well plate, add a fixed volume of the enzyme solution.

    • Add varying concentrations of the picolinic acid inhibitor to the wells. Include control wells with no inhibitor (0% inhibition) and wells with a known potent inhibitor or no enzyme (100% inhibition).

    • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at a constant temperature to allow for inhibitor binding.

  • Initiate Reaction and Measure Activity:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the reaction progress using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, luminescence).

    • Record the initial reaction velocity (V₀) for each inhibitor concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_no_inhibitor))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of Inhibition Type and Ki

This protocol describes how to determine the mode of enzyme inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki) using kinetic analysis.

Materials:

  • Same as Protocol 1.

Procedure:

  • Experimental Design:

    • This experiment requires measuring the initial reaction velocity at multiple substrate concentrations and multiple inhibitor concentrations.

    • Choose a range of substrate concentrations that bracket the Km value (e.g., 0.25x Km to 5x Km).

    • Choose a few fixed concentrations of the picolinic acid inhibitor (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki, where Ki is estimated from the IC50).

  • Assay Procedure:

    • For each inhibitor concentration (including zero), perform a series of reactions with varying substrate concentrations.

    • Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis using Lineweaver-Burk Plot:

    • Transform the data by calculating the reciprocal of the initial velocity (1/V₀) and the reciprocal of the substrate concentration (1/[S]).

    • Create a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.

    • Analyze the resulting plot to determine the type of inhibition:[5][6]

      • Competitive Inhibition: The lines will intersect on the y-axis. Vmax is unchanged, while the apparent Km increases with inhibitor concentration.[6]

      • Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with inhibitor concentration, while Km remains unchanged.[6]

      • Uncompetitive Inhibition: The lines will be parallel. Both the apparent Vmax and apparent Km decrease with inhibitor concentration.

    • The inhibition constant (Ki) can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.[7]

Visualizations

Experimental Workflow

G Experimental Workflow for Enzyme Kinetic Analysis cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Enzyme, Substrate, and Inhibitor Solutions setup Set up Reactions in Microplate (Varying [Inhibitor] and/or [Substrate]) reagents->setup preincubate Pre-incubate Enzyme and Inhibitor setup->preincubate initiate Initiate Reaction with Substrate preincubate->initiate measure Measure Initial Reaction Velocity (V₀) initiate->measure ic50 Calculate % Inhibition and Determine IC50 measure->ic50 lb_plot Generate Lineweaver-Burk Plot measure->lb_plot inhibition_type Determine Inhibition Type (Competitive, Non-competitive, Uncompetitive) lb_plot->inhibition_type ki Calculate Inhibition Constant (Ki) inhibition_type->ki

Caption: Workflow for kinetic analysis of enzyme inhibition.

Signaling Pathway Example: Inhibition of Dopamine β-Monooxygenase

Dopamine β-monooxygenase (DBM) is a key enzyme in the biosynthesis of catecholamines, catalyzing the conversion of dopamine to norepinephrine.[3] Picolinic acid derivatives have been shown to act as uncompetitive inhibitors of DBM.[3] The following diagram illustrates the position of DBM in the catecholamine biosynthesis pathway and the effect of its inhibition.

G Catecholamine Biosynthesis Pathway Inhibition cluster_pathway Biosynthesis Pathway tyrosine L-Tyrosine ldopa L-DOPA tyrosine->ldopa Tyrosine Hydroxylase dopamine Dopamine ldopa->dopamine DOPA Decarboxylase norepinephrine Norepinephrine dopamine->norepinephrine Dopamine β-Monooxygenase epinephrine Epinephrine norepinephrine->epinephrine PNMT th TH ddc DDC dbm DBM dbm->norepinephrine pnmt PNMT inhibitor Picolinic Acid Derivative inhibitor->dbm Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Hydroxymethyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-(hydroxymethyl)picolinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and improve yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound can be approached through several primary routes, typically involving multiple steps. The most common strategies start from commercially available pyridine derivatives:

  • Route A: From Pyridine-2,6-dicarboxylic acid: This route involves the selective reduction of one of the carboxylic acid groups. This is often achieved by first converting the diacid to a diester, followed by selective mono-reduction of one ester group to the alcohol, and subsequent hydrolysis of the remaining ester.

  • Route B: From 6-Methylpicolinic acid: This method involves the esterification of the carboxylic acid, followed by the selective oxidation of the methyl group to a hydroxymethyl group, and finally, hydrolysis of the ester to yield the final product. Biocatalytic methods using microorganisms to oxidize the methyl group have also been reported for related structures.[1]

  • Route C: From a Pre-functionalized Precursor: This involves using a starting material where the hydroxymethyl group is already present, possibly in a protected form. For example, starting with a silyl-protected version like 6-(diphenyl-tert-butylsilyloxymethyl)-2-pyridinecarboxylic acid methyl ester, followed by deprotection and hydrolysis.[2]

Q2: What are the main challenges that affect the yield of this synthesis?

A2: Researchers may face several challenges that can lower the overall yield:

  • Selectivity: In routes starting from symmetric molecules like pyridine-2,6-dicarboxylic acid, achieving selective mono-reduction without forming the diol by-product can be difficult.

  • Oxidation Control: When starting with 6-methylpicolinic acid, over-oxidation of the methyl group to an aldehyde or carboxylic acid is a significant risk.

  • Purification: The final product is an amino acid derivative that can exist as a zwitterion, which can make it challenging to purify. Its solubility profile may require specialized chromatographic or crystallization techniques.

  • Reaction Conditions: Each step (esterification, reduction/oxidation, hydrolysis) requires careful optimization of parameters such as catalyst, temperature, solvent, and reaction time to maximize conversion and minimize side reactions.[3][4]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion rate and can help identify major by-products by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture allows for detailed structural analysis and can be used to quantify the ratio of starting material to product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem ID Issue Probable Cause(s) Suggested Solution(s)
TR-01 Low yield in Fischer Esterification step. 1. Reaction equilibrium not shifted towards the product.[5]2. Insufficient catalyst activity.3. Steric hindrance from substrates.1. Use the alcohol as the solvent to have it in large excess.[5]2. Use a dehydrating agent or a Dean-Stark apparatus to remove water.3. Use a stronger acid catalyst like H₂SO₄ or TsOH.[5]4. For sterically hindered acids, consider using coupling agents like DCC.[6]
TR-02 Selective mono-reduction of a diester yields significant diol by-product. 1. Reducing agent is too reactive or used in excess.2. Reaction temperature is too high, increasing reactivity.1. Use a less reactive reducing agent (e.g., NaBH₄ instead of LiAlH₄) or a sterically hindered hydride.2. Carefully control the stoichiometry of the reducing agent (use ~1.0-1.2 equivalents).3. Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) and monitor closely.
TR-03 Oxidation of 6-methylpicolinate leads to over-oxidation (aldehyde/acid formation). 1. The oxidizing agent is too strong.2. Prolonged reaction time or elevated temperature.1. Use a mild and selective oxidizing agent.2. Consider biocatalytic methods, which can be highly regioselective.[1]3. Optimize reaction time and temperature, monitoring closely with TLC or LC-MS to stop the reaction upon formation of the desired product.
TR-04 Incomplete hydrolysis of the ester in the final step. 1. For acid-catalyzed hydrolysis, the equilibrium is unfavorable.[7]2. For base-catalyzed hydrolysis (saponification), the base may be too weak or used in insufficient quantity.[8]3. Low solubility of the ester in the reaction medium.1. For acid hydrolysis, use a large excess of water.[7]2. For base hydrolysis, use a strong base (NaOH, KOH) and ensure at least stoichiometric amounts. Refluxing can increase the rate.[9]3. Add a co-solvent like THF or methanol to improve solubility.[9]
TR-05 Difficulty purifying the final product. 1. The zwitterionic nature of the product affects its solubility and chromatographic behavior.2. Presence of inorganic salts from workup.1. Use ion-exchange chromatography.2. Adjust the pH of the aqueous solution to the isoelectric point of the molecule to induce precipitation.3. For recrystallization, try solvent systems like water/ethanol or water/isopropanol.4. Desalinate the crude product by dialysis or size-exclusion chromatography if necessary.

Fig 1: Troubleshooting workflow for low yield diagnosis.

Experimental Protocols

Below is a detailed protocol for a common synthetic route starting from pyridine-2,6-dicarboxylic acid.

Route A: Synthesis via Diester Reduction and Hydrolysis

G start Pyridine-2,6- dicarboxylic Acid step1 Step 1: Diesterification start->step1 intermediate1 Dimethyl Pyridine- 2,6-dicarboxylate step1->intermediate1 step2 Step 2: Selective Mono-reduction intermediate1->step2 intermediate2 Methyl 6-(hydroxymethyl) picolinate step2->intermediate2 step3 Step 3: Hydrolysis intermediate2->step3 end_product 6-(hydroxymethyl) picolinic Acid step3->end_product

Fig 2: Synthetic workflow from pyridine-2,6-dicarboxylic acid.

Step 1: Synthesis of Dimethyl Pyridine-2,6-dicarboxylate (Diester)

  • Setup: In a round-bottom flask equipped with a reflux condenser, add pyridine-2,6-dicarboxylic acid (1 eq.).

  • Reagents: Add methanol (20-30 eq., serving as reagent and solvent) and a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq.).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Remove most of the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Selective Mono-reduction to Methyl 6-(hydroxymethyl)picolinate

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diester from Step 1 (1 eq.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of a mild reducing agent, such as lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄) with a suitable additive (e.g., LiCl), (1.0-1.2 eq.) to the cooled solution. Critical step: a strong reducing agent like LiAlH₄ will likely produce the diol.

  • Reaction: Stir the mixture at low temperature, allowing it to slowly warm to 0 °C or room temperature over several hours. Monitor the reaction progress carefully by TLC to maximize the formation of the mono-alcohol.

  • Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and carefully quench by the slow addition of water or a saturated ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify the crude product by flash column chromatography on silica gel.

Step 3: Hydrolysis to this compound

  • Setup: Dissolve the purified mono-ester from Step 2 (1 eq.) in a mixture of THF and water.

  • Reagent: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq.).

  • Reaction: Stir the mixture at room temperature for 2-6 hours until the hydrolysis is complete (monitored by TLC/LC-MS).

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

  • Purification: Carefully acidify the aqueous solution with cold 1M HCl to a pH corresponding to the isoelectric point of the product (typically pH 3-4). The product should precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum to yield the final this compound.

References

Technical Support Center: Troubleshooting HPLC Separation of Picolinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting the separation of picolinic acid and its isomers (nicotinic acid and isonicotinic acid) by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of picolinic acid isomers in a question-and-answer format.

Q1: My picolinic acid isomers are not separating and are co-eluting. What should I do?

A1: Co-elution of picolinic acid isomers is a common challenge due to their structural similarity. To improve resolution, a systematic approach is necessary.

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Ratio: Modify the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and improve separation.

    • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try the other to see if it improves the separation.

    • Control pH: The ionization of picolinic acid isomers is pH-dependent. Small adjustments to the mobile phase pH can significantly impact their retention times and selectivity. Operating at a pH around 3.0 is a common starting point.[1]

  • Change the Stationary Phase:

    • If mobile phase optimization is insufficient, your column chemistry may not be suitable. Consider switching to a different type of column. Mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, are often effective for separating these polar, ionizable isomers.[2][3][4]

  • Employ Ion-Pairing Reagents:

    • Adding an ion-pairing reagent, such as tetrabutylammonium hydrogen sulfate, to the mobile phase can improve the retention and separation of these ionic compounds on a C18 column.[5]

Q2: I'm observing poor peak shape (tailing or fronting) for my picolinic acid isomer peaks. How can I improve it?

A2: Poor peak shape can compromise quantification accuracy. Peak tailing is a frequent issue with these basic compounds.

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analytes.

  • Use Mobile Phase Additives: Adding a small amount of an acid like formic acid or a competing base like triethylamine (TEA) can help to mask active sites on the stationary phase and reduce peak tailing.

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

  • Ensure Sample Solvent Compatibility: The solvent used to dissolve your sample should be similar in strength to the mobile phase to avoid peak shape issues.

Q3: My retention times for the picolinic acid isomers are shifting between injections. What is causing this?

A3: Unstable retention times can hinder peak identification and indicate a problem with the HPLC system or method robustness.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily, as changes in composition due to evaporation of the organic solvent can cause retention time drift. Ensure buffers are fully dissolved.

  • Temperature Control: Use a column oven to maintain a consistent temperature, as fluctuations can affect retention times.

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

Q4: What is the best type of HPLC column for separating picolinic acid isomers?

A4: The choice of column is critical for separating these isomers. While standard C18 columns can be used, often with ion-pairing reagents, mixed-mode columns frequently provide better selectivity.[5]

  • Reversed-Phase C18 Columns: Can be effective, especially with the addition of ion-pairing reagents to the mobile phase to improve retention and separation.[5]

  • Mixed-Mode Columns (Reversed-Phase/Cation-Exchange): These columns, such as Primesep 100 or Coresep 100, offer multiple interaction mechanisms (hydrophobic and ion-exchange) and often provide superior resolution for polar, ionizable isomers like picolinic acids.[2][3][4]

Quantitative Data Summary

The following tables summarize typical HPLC conditions and reported retention times for the separation of picolinic acid and its isomers from various sources.

Table 1: Mixed-Mode HPLC Conditions and Retention Times

ParameterMethod 1: Primesep 100[2]Method 2: Coresep 100[6]
Column Primesep 100 (dimensions not specified)Coresep 100, 4.6 x 150 mm
Mobile Phase Acetonitrile and aqueous buffer (e.g., ammonium formate)5% Acetonitrile with 0.15% H3PO4
Flow Rate Not specified1.0 mL/min
Detection UVUV at 275 nm
Retention Order Isonicotinic Acid < Nicotinic Acid < Picolinic Acid4-Pyridinecarboxylic acid < 3-Pyridinecarboxylic acid < 2-Pyridinecarboxylic acid

Note: Specific retention times were not provided in the source material for Primesep 100, only the elution order.

Table 2: Reversed-Phase HPLC Conditions for Picolinic Acid Analysis

ParameterMethod 3: Ion-Pair Chromatography[5]Method 4: with Post-Column Derivatization[7]
Column C18Capcell Pak C18
Mobile Phase 1 mM TBAHS, 30 mM phosphate buffer (pH 6-8), 2-30% Methanol0.1 M Sodium Phosphate (pH 3.0) with 3.0 mM Zinc Acetate and 3.5 mM Triethylamine
Flow Rate Not specified0.8 mL/min
Detection UV at 265 nmFluorescence (Ex: 336 nm, Em: 448 nm)
Picolinic Acid Retention Time ~3.7 min (at pH 8, 2% MeOH)6.5 min

Detailed Experimental Protocols

Protocol 1: Mixed-Mode HPLC for Isomer Separation (Based on Coresep 100 method)[6]

  • System Preparation:

    • HPLC System: An isocratic HPLC system with a UV detector.

    • Column: Coresep 100, 4.6 x 150 mm.

    • Mobile Phase: Prepare a solution of 5% acetonitrile in water containing 0.15% phosphoric acid. Degas the mobile phase before use.

  • Sample Preparation:

    • Dissolve the sample containing the picolinic acid isomers in the mobile phase to a final concentration of approximately 0.3 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to a wavelength of 275 nm.

    • Inject 1 µL of the prepared sample.

  • Data Analysis:

    • Identify the peaks based on the retention times of the individual standards. The expected elution order is 4-pyridinecarboxylic acid (isonicotinic acid), followed by 3-pyridinecarboxylic acid (nicotinic acid), and then 2-pyridinecarboxylic acid (picolinic acid).

Protocol 2: Ion-Pair Reversed-Phase HPLC for Picolinic Acid (Based on TBAHS method)[5]

  • System Preparation:

    • HPLC System: An HPLC system with a UV detector.

    • Column: C18 reversed-phase column.

    • Mobile Phase: Prepare an aqueous solution containing 1 mM tetrabutylammonium hydrogen sulfate (TBAHS) and 30 mM phosphate buffer. Adjust the pH to the desired value (e.g., pH 8). Add the desired percentage of methanol (e.g., 2%). Degas the mobile phase.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • For biological samples, perform a protein precipitation step (e.g., with acid) followed by centrifugation and filtration.

  • Chromatographic Conditions:

    • Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

    • Set the UV detector to 265 nm.

    • Inject the prepared sample.

  • Data Analysis:

    • Identify the picolinic acid peak based on its retention time, which will be influenced by the mobile phase pH and methanol concentration.

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolution, Filtration) injection Inject Sample sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Buffering, Degassing) separation Chromatographic Separation (Column & Mobile Phase) mobile_phase_prep->separation injection->separation detection Detection (e.g., UV, MS) separation->detection data_acq Data Acquisition detection->data_acq analysis Peak Integration & Quantification data_acq->analysis

Caption: A generalized experimental workflow for the HPLC analysis of picolinic acid isomers.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Stationary Phase start Poor Isomer Separation (Co-elution) change_solvent Adjust Organic Modifier Ratio start->change_solvent switch_solvent Switch Organic Modifier (ACN vs. MeOH) change_solvent->switch_solvent If no improvement success Resolution Achieved change_solvent->success Success adjust_ph Adjust pH switch_solvent->adjust_ph If no improvement switch_solvent->success Success add_ion_pair Add Ion-Pair Reagent adjust_ph->add_ion_pair If no improvement adjust_ph->success Success change_column Change to Mixed-Mode Column add_ion_pair->change_column If still poor add_ion_pair->success Success change_column->success Success

Caption: A troubleshooting decision tree for improving the separation of picolinic acid isomers.

References

optimizing reaction conditions for derivatizing 6-(hydroxymethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Derivatizing 6-(Hydroxymethyl)picolinic Acid

Welcome to the technical support center for the derivatization of this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization of this compound.

Q1: My esterification reaction is showing low yield. What are the possible causes and solutions?

A1: Low yields in esterification can stem from several factors related to the chosen method. The two primary methods are Fischer Esterification and activation via an acid chloride.

  • Fischer Esterification: This reaction involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst.[1] It is an equilibrium-controlled process.

    • Problem: The presence of water, a byproduct, can shift the equilibrium back to the starting materials, reducing the yield.

    • Solution: Use the alcohol as the solvent to push the equilibrium towards the product. Alternatively, remove water as it forms using a Dean-Stark apparatus.

  • Acid Chloride Method: This involves converting the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂), followed by the addition of the alcohol.[2]

    • Problem: this compound has a free hydroxyl group that can be converted to a chloride by SOCl₂, leading to unwanted byproducts. The acid chloride itself can also be sensitive to moisture.

    • Solution: Ensure strictly anhydrous (water-free) conditions. Consider protecting the hydroxyl group before forming the acid chloride. Using milder reagents like oxalyl chloride at low temperatures can also minimize side reactions.

Q2: I am getting a di-substituted product where both the carboxylic acid and the alcohol have reacted. How can I achieve selective derivatization?

A2: Achieving selectivity requires differentiating the reactivity of the carboxylic acid and the hydroxyl group, typically by using protecting groups.[3][4] The strategy depends on which functional group you intend to derivatize.

  • To Derivatize the Carboxylic Acid (as an ester or amide): You must first protect the hydroxyl group. A common choice is a silyl ether (e.g., TBDMS, TIPS), which is stable under many esterification and amide coupling conditions but can be easily removed later with a fluoride source (e.g., TBAF).

  • To Derivatize the Hydroxyl Group (as an ether or ester): You should first protect the carboxylic acid, most commonly as an ester (e.g., methyl or ethyl ester).[4] This protected intermediate can then be subjected to conditions to modify the hydroxyl group. The protecting ester can be removed at the end of the synthesis via hydrolysis.

Below is a workflow for selective derivatization of the carboxylic acid.

start This compound protect Protect Hydroxyl Group (e.g., TBDMS-Cl, Imidazole) start->protect protected_sm Protected Intermediate protect->protected_sm derivatize Derivatize Carboxylic Acid (e.g., Amide Coupling) protected_sm->derivatize protected_product Protected Product derivatize->protected_product deprotect Deprotect Hydroxyl Group (e.g., TBAF) protected_product->deprotect final_product Final Product deprotect->final_product

Caption: Workflow for selective derivatization using a protecting group strategy.

Q3: My amide coupling reaction is sluggish and gives low conversion. How can I improve it?

A3: Incomplete amide coupling is a common issue, often related to inefficient activation of the carboxylic acid or the reactivity of the amine.

  • Problem: Standard coupling reagents like DCC or EDC might not be sufficient, especially with electron-deficient or sterically hindered amines.[5] The active intermediate (e.g., O-acylisourea) can also rearrange into an unreactive N-acylurea byproduct.[2]

  • Solution:

    • Use Additives: Including additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) with EDC can significantly improve reaction rates and suppress side reactions.[5]

    • Switch to a Stronger Coupling Reagent: Uronium- or phosphonium-based reagents like HATU, HBTU, or PyBOP are generally more efficient and faster than carbodiimides and are effective for difficult couplings.[6][7]

    • Optimize Reaction Conditions: Ensure you are using an appropriate non-nucleophilic base (e.g., DIPEA, triethylamine) to neutralize any acid salts without interfering with the reaction. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) may also improve conversion, but monitor for decomposition.

Q4: I am observing an unexpected chlorinated byproduct when preparing picolinoyl chloride with thionyl chloride (SOCl₂). Why is this happening?

A4: This is a known side reaction with pyridine carboxylic acids.

  • Problem: The reaction of picolinic acid with thionyl chloride can sometimes lead to chlorination of the pyridine ring, typically at the 4-position, in addition to forming the desired acid chloride.[8][9]

  • Solution:

    • Modify Reaction Conditions: Performing the reaction at a lower temperature and for a shorter duration can help minimize this side reaction.

    • Use an Alternative Reagent: Oxalyl chloride is often a milder and more selective reagent for forming acid chlorides and can be used as an alternative to SOCl₂ to avoid ring chlorination.

    • Purification: If the byproduct does form, it can typically be separated from the desired product by column chromatography.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for forming an amide with this compound?

A1: Amide bond formation typically requires activating the carboxylic acid. The choice of reagent depends on the amine's reactivity and the desired reaction conditions.

Reagent ClassExamplesCommon AdditivesKey Features
Carbodiimides EDC, DCC, DICHOBt, DMAPWidely used and cost-effective. Byproducts can complicate purification.[5][7]
Uronium Salts HATU, HBTUNone requiredHigh efficiency, fast reaction times, suitable for difficult couplings.[6]
Phosphonium Salts PyBOP, BOPNone requiredSimilar to uronium salts; very effective but can be more expensive.[7]
Acid Halides SOCl₂, Oxalyl ChlorideNone requiredForms a highly reactive acid chloride intermediate. Conditions can be harsh.[2][8]

Below is a generalized workflow for amide coupling.

SM This compound + Amine (R-NH2) Step1 Add Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) SM->Step1 Step2 Stir at Room Temp (1-16 h) Step1->Step2 Step3 Aqueous Workup & Purification Step2->Step3 Product Final Amide Product Step3->Product

Caption: General experimental workflow for amide bond formation.

Q2: What is a standard protocol for the esterification of the carboxylic acid group?

A2: A reliable method is the Fischer esterification, especially when the desired alcohol is inexpensive and can be used in large excess.

Experimental Protocol: Methyl Ester Synthesis via Fischer Esterification

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagents: Add methanol as the solvent (in large excess, e.g., 10-20 mL per gram of starting material).

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 65 °C for methanol) and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, methyl 6-(hydroxymethyl)picolinate.[10] Purify further by column chromatography if necessary.

Q3: How can I derivatize the hydroxyl group into an ether?

A3: The most common method for forming an ether from the hydroxymethyl group is the Williamson ether synthesis. This requires deprotonating the alcohol to form an alkoxide, which then reacts with an alkyl halide.

Experimental Protocol: Benzyl Ether Synthesis

  • Protection (if needed): First, protect the carboxylic acid group as a methyl or ethyl ester to prevent it from interfering with the base.

  • Setup: Dissolve the protected starting material (1.0 eq) in an anhydrous aprotic solvent like THF or DMF in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, ~1.1 eq) portion-wise. Stir for 30-60 minutes at 0 °C to allow for complete deprotonation.

  • Alkylation: Add the alkylating agent, such as benzyl bromide (BnBr, ~1.1 eq), dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction's completion by TLC.

  • Workup: Carefully quench the reaction by slowly adding water or a saturated ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography.

  • Deprotection: If necessary, the protecting ester on the carboxylic acid can be removed via hydrolysis in a subsequent step.

Q4: What analytical techniques are best for monitoring these reactions?

A4: A combination of techniques is ideal for robust reaction monitoring.

TechniqueApplicationAdvantages
TLC Rapid, qualitative check of reaction progress.Fast, inexpensive, requires minimal sample.
LC-MS Quantitative monitoring and byproduct identification.High sensitivity, provides mass information for confirmation.
¹H NMR Structural confirmation and purity assessment of the final product.Provides detailed structural information.

References

stability of 6-(hydroxymethyl)picolinic acid under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 6-(hydroxymethyl)picolinic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound in a solid form under an inert atmosphere at 2-8°C.[1][2] For short-term storage of solutions, refrigeration (2-8°C) is advisable, and the pH of the solution should be considered based on experimental needs, keeping in mind that extreme pH values can promote degradation.

Q2: What potential degradation pathways should I be aware of for this compound?

Given its chemical structure, which includes a carboxylic acid and a hydroxymethyl group on a pyridine ring, potential degradation pathways include:

  • Decarboxylation: Particularly at elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

  • Oxidation: The hydroxymethyl group is susceptible to oxidation to an aldehyde or further to a carboxylic acid, especially in the presence of oxidizing agents.

  • Esterification: If stored in alcoholic solvents, the carboxylic acid can undergo esterification, especially under acidic conditions.

  • pH-mediated hydrolysis: While the core pyridine ring is relatively stable, extreme acidic or basic conditions can potentially catalyze degradation reactions.

Q3: I am observing unexpected peaks in my HPLC analysis after dissolving this compound. What could be the cause?

Unexpected peaks could be due to several factors:

  • Degradation: The compound may be degrading under your specific solvent, pH, or temperature conditions. Review your sample preparation and storage procedures.

  • Impurity: The starting material may contain impurities. Always check the certificate of analysis for the purity of the compound.[1]

  • Solvent interaction: The compound might be reacting with your solvent. For example, if using an alcoholic solvent, esterification could be occurring.

  • Contamination: Ensure all glassware and equipment are scrupulously clean to avoid cross-contamination.

Q4: How can I monitor the stability of this compound in my experimental setup?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is the most reliable way to monitor the stability of this compound.[3][4][5] This involves developing a method that can separate the intact compound from any potential degradation products. Regular analysis of your sample over time will indicate its stability under your specific conditions.

Troubleshooting Guides

Issue: Loss of compound concentration over time in aqueous solution.
Possible Cause Troubleshooting Step
pH-mediated degradation Adjust the pH of the solution to a more neutral range (pH 6-8) if your experiment allows. Buffer the solution to maintain a stable pH.
Microbial degradation If the solution is not sterile, microbial growth could be consuming the compound. Filter-sterilize the solution or add a suitable antimicrobial agent if it does not interfere with your experiment.
Adsorption to container The compound may be adsorbing to the surface of the storage container. Try using different types of containers (e.g., polypropylene instead of glass) or silanized glassware.
Photodegradation Protect the solution from light by using amber vials or covering the container with aluminum foil.
Issue: Change in the physical appearance of the solid compound (e.g., color change).
Possible Cause Troubleshooting Step
Oxidation The compound may be oxidizing upon exposure to air. Store the solid under an inert atmosphere (e.g., nitrogen or argon).
Hygroscopicity The compound may be absorbing moisture from the air. Store it in a desiccator.
Decomposition The compound may be decomposing due to exposure to high temperatures or light. Ensure storage at the recommended temperature and protection from light.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[5][6][7][8]

Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

      • Keep one set of vials at room temperature and another at an elevated temperature (e.g., 60°C).

      • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

      • Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

    • Base Hydrolysis:

      • Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

      • Keep one set of vials at room temperature and another at an elevated temperature (e.g., 60°C).

      • Collect samples at various time points.

      • Neutralize the samples with an equivalent amount of HCl before HPLC analysis.

    • Oxidative Degradation:

      • Mix the stock solution with 3% H₂O₂.

      • Keep the solution at room temperature and collect samples at various time points.

    • Thermal Degradation:

      • Place the solid compound in an oven at a high temperature (e.g., 80°C).

      • Place a solution of the compound in an oven at a high temperature (e.g., 60°C).

      • Collect samples at various time points.

    • Photolytic Degradation:

      • Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

      • Keep a control sample wrapped in aluminum foil to protect it from light.

      • Collect samples at various time points.

  • Sample Analysis: Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Data Presentation:

The results of the forced degradation study can be summarized in the following table.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTemperature (°C)Duration (hours)% DegradationNumber of Degradants
0.1 M HClRoom Temperature24
1 M HCl6024
0.1 M NaOHRoom Temperature24
1 M NaOH6024
3% H₂O₂Room Temperature24
Heat (Solid)8024
Heat (Solution)6024
PhotolyticAs per ICH Q1B-

Note: The values in this table are placeholders and should be filled with experimental data.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M & 1M HCl) stock->acid Expose to base Base Hydrolysis (0.1M & 1M NaOH) stock->base Expose to oxidation Oxidation (3% H2O2) stock->oxidation Expose to thermal Thermal Degradation (Solid & Solution) stock->thermal Expose to photo Photolytic Degradation (ICH Q1B) stock->photo Expose to sampling Collect Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base Samples) sampling->neutralize hplc HPLC Analysis sampling->hplc neutralize->hplc data Quantify Degradation & Identify Degradants hplc->data

Caption: Workflow for the forced degradation study of this compound.

Stability_Troubleshooting_Logic cluster_issue Identify Issue cluster_cause Investigate Potential Cause cluster_action Corrective Action start Unexpected Experimental Result loss Loss of Concentration start->loss extra_peaks Unexpected Peaks start->extra_peaks appearance Change in Appearance start->appearance ph_degradation pH Instability loss->ph_degradation photodegradation_cause Photodegradation loss->photodegradation_cause temp_degradation Thermal Stress loss->temp_degradation extra_peaks->ph_degradation oxidation_cause Oxidation extra_peaks->oxidation_cause impurity_cause Impurity in Starting Material extra_peaks->impurity_cause contamination_cause Contamination extra_peaks->contamination_cause appearance->oxidation_cause appearance->photodegradation_cause appearance->temp_degradation adjust_ph Adjust/Buffer pH ph_degradation->adjust_ph inert_atm Use Inert Atmosphere oxidation_cause->inert_atm protect_light Protect from Light photodegradation_cause->protect_light control_temp Control Temperature temp_degradation->control_temp check_coa Check Certificate of Analysis impurity_cause->check_coa clean_glassware Clean Equipment Thoroughly contamination_cause->clean_glassware

Caption: Logical workflow for troubleshooting stability issues.

References

identifying common impurities in 6-(hydroxymethyl)picolinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(hydroxymethyl)picolinic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Q1: My reaction yields are consistently low. What are the potential causes and how can I improve them?

Low yields in the synthesis of this compound can stem from several factors, primarily related to the oxidation of the starting material, 2,6-lutidine.

  • Incomplete Oxidation: The selective oxidation of one methyl group of 2,6-lutidine to a hydroxymethyl group, followed by oxidation to a carboxylic acid, can be challenging. If the oxidation is incomplete, a significant portion of the starting material or the intermediate, 6-methyl-2-pyridinemethanol, may remain.

    • Solution: Optimize reaction conditions such as temperature, reaction time, and the molar ratio of the oxidizing agent. Consider using a stronger oxidizing agent or a catalyst to drive the reaction to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time.

  • Over-oxidation: A common side reaction is the oxidation of both methyl groups of 2,6-lutidine, leading to the formation of the undesired byproduct, 2,6-pyridinedicarboxylic acid.

    • Solution: Employ a milder oxidizing agent or carefully control the stoichiometry of a stronger oxidant. Lowering the reaction temperature may also help to improve selectivity towards the mono-oxidized product.

  • Product Degradation: The desired product, this compound, may be susceptible to degradation under harsh reaction conditions, such as extreme pH or high temperatures.

    • Solution: Perform the reaction under the mildest possible conditions. After the reaction is complete, neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids or bases during workup and purification.

Q2: I am observing multiple spots on my TLC plate or multiple peaks in my HPLC chromatogram. What are the likely impurities?

The presence of multiple spots or peaks indicates the presence of impurities. Based on the common synthesis routes starting from 2,6-lutidine, the following are the most probable impurities:

  • Unreacted Starting Material: 2,6-Lutidine

  • Intermediate Product: 6-methyl-2-pyridinemethanol

  • Over-oxidation Byproduct: 2,6-Pyridinedicarboxylic acid

  • Related Impurity: 6-Methylpicolinic acid (from oxidation of one methyl group to a carboxylic acid without hydroxylation of the other)

The following table summarizes these common impurities.

Impurity NameChemical StructurePotential Source
2,6-LutidineC₇H₉NUnreacted starting material
6-methyl-2-pyridinemethanolC₇H₉NOIncomplete oxidation of the hydroxymethyl group
2,6-Pyridinedicarboxylic acidC₇H₅NO₄Over-oxidation of 2,6-lutidine
6-Methylpicolinic acidC₇H₇NO₂Oxidation of one methyl group of 2,6-lutidine to a carboxylic acid

Q3: How can I effectively purify my this compound product?

Purification of this compound typically involves separating it from the impurities listed above.

  • Crystallization: This is often the most effective method for purifying the final product. The choice of solvent is crucial and may require some experimentation. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.

  • Column Chromatography: For separating compounds with similar polarities, column chromatography using silica gel or a suitable stationary phase can be employed. A gradient elution with a mixture of polar and non-polar solvents is often necessary to achieve good separation.

  • Acid-Base Extraction: Exploiting the acidic nature of the carboxylic acid group and the basicity of the pyridine ring can be useful for removing neutral or basic impurities. The product can be extracted into an aqueous base, washed with an organic solvent to remove neutral impurities, and then precipitated by acidification.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A frequently employed synthetic pathway starts from 2,6-lutidine. The process involves the selective oxidation of one of the methyl groups to a hydroxymethyl group, which is then further oxidized to a carboxylic acid. This multi-step process requires careful control of reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts.

Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for both in-process monitoring and final purity assessment. A reverse-phase C18 column with a buffered mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer) can effectively separate the desired product from common impurities.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic or formic acid) can be used to visualize the disappearance of the starting material and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any major impurities.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product and to identify unknown impurities by their mass-to-charge ratio.

Q3: What are the key safety precautions to consider during the synthesis of this compound?

  • Handling of Oxidizing Agents: Many oxidizing agents are corrosive, toxic, and can react violently with other substances. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Solvent Safety: Organic solvents used in the synthesis and purification are often flammable and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated area and avoid sources of ignition.

  • General Laboratory Safety: Always follow standard laboratory safety practices. Be aware of the potential hazards of all chemicals used and consult the Safety Data Sheets (SDS) before starting any experiment.

Experimental Workflow & Impurity Analysis

The following diagrams illustrate a general experimental workflow for the synthesis of this compound and a logical flow for troubleshooting impurity issues.

experimental_workflow start Start: 2,6-Lutidine oxidation1 Selective Mono-oxidation (e.g., with KMnO4 or other oxidants) start->oxidation1 intermediate 6-methyl-2-pyridinemethanol oxidation1->intermediate oxidation2 Oxidation of Hydroxymethyl Group intermediate->oxidation2 product Crude this compound oxidation2->product purification Purification (Crystallization, Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis of this compound.

impurity_troubleshooting start Impurity Detected (TLC/HPLC) identify Identify Impurity (NMR, MS, Co-injection) start->identify unreacted_sm Unreacted 2,6-Lutidine? identify->unreacted_sm incomplete_ox Incomplete Oxidation? identify->incomplete_ox over_ox Over-oxidation? identify->over_ox other Other Impurity? identify->other solution1 Increase Reaction Time/ Oxidant Stoichiometry unreacted_sm->solution1 Yes incomplete_ox->solution1 Yes solution2 Optimize Oxidation Conditions (Milder Oxidant, Lower Temp) over_ox->solution2 Yes solution4 Further Characterization Needed other->solution4 Yes solution3 Modify Purification Strategy (e.g., pH adjustment, different solvent)

Caption: Troubleshooting flowchart for identifying and addressing impurities.

resolving peak tailing issues in chromatography of 6-(hydroxymethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving chromatographic issues related to 6-(hydroxymethyl)picolinic acid. This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions to help you achieve optimal peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for peak tailing with this compound?

The most frequent cause of peak tailing for this analyte is secondary interactions between the molecule and the stationary phase.[1] this compound has a dual nature: an acidic carboxylic acid group and a basic pyridine nitrogen. This structure makes it susceptible to strong interactions with active sites on silica-based columns, such as residual silanol groups, leading to asymmetrical peaks.[2][3]

Q2: What is peak tailing and how is it measured?

Peak tailing is a distortion where the latter part of a chromatographic peak is broader than the front part.[4][5][6] It indicates a non-ideal interaction between the analyte and the column.[1] It is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 represents a perfectly symmetrical Gaussian peak.

Q3: What is considered an acceptable Tailing Factor?

While a Tailing Factor of 1.0 is ideal, it is rarely achieved perfectly. For most applications, a Tailing Factor or Asymmetry Factor (As) value up to 1.5 is considered acceptable.[4] Values exceeding 2.0 generally indicate a significant problem that requires troubleshooting to ensure accurate quantification and good resolution.[4][7]

Q4: Can the sample solvent cause peak tailing?

Yes. If the sample is dissolved in a solvent that is significantly stronger (more nonpolar in reversed-phase) than the mobile phase, it can cause peak distortion, including tailing or fronting.[8][9] The sample solvent should ideally be the same as the initial mobile phase or weaker.

Troubleshooting Guide

Q5: My chromatogram for this compound shows significant peak tailing. Where should I begin troubleshooting?

Start by determining if the issue is specific to your analyte or affects all peaks in the chromatogram.

  • Only this compound tails: The issue is likely due to chemical interactions. Focus on optimizing the mobile phase (pH and buffer) and evaluating your column chemistry.

  • All peaks are tailing: This suggests a systemic or mechanical issue. Investigate potential causes like extra-column volume, column failure (voids), or a strong sample solvent effect.[8]

The following diagram outlines a logical workflow for troubleshooting.

G cluster_Start Start cluster_Diagnosis Diagnosis cluster_Solutions Potential Solutions cluster_End Resolution start Peak Tailing Observed q1 All Peaks Tailing? start->q1 chem_solutions Chemical Interactions - Adjust Mobile Phase pH - Increase Buffer Strength - Change Column q1->chem_solutions No (Analyte Specific) system_solutions Systemic Issues - Check Fittings/Tubing - Reduce Injection Volume - Flush/Replace Column q1->system_solutions Yes end_node Peak Shape Improved chem_solutions->end_node system_solutions->end_node

Caption: A workflow diagram for troubleshooting peak tailing.

Q6: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is critical. It controls the ionization state of both the analyte and the residual silanol groups on the silica column packing. The goal is to minimize the ionic interactions that lead to tailing. The diagram below illustrates how secondary interactions cause peak tailing.

G cluster_Analyte Analyte cluster_StationaryPhase Stationary Phase (C18) cluster_PeakShape Resulting Peak Shape analyte This compound hydrophobic Primary Interaction (Hydrophobic) analyte->hydrophobic Good silanol Secondary Interaction (Ionic) analyte->silanol Bad sp good_peak Symmetrical Peak hydrophobic->good_peak bad_peak Tailing Peak silanol->bad_peak peak

Caption: Interactions between the analyte and stationary phase.

Operating at a low pH (e.g., 2.5-3.0) is generally recommended. This protonates the silanol groups, minimizing their ability to interact with the (now positively charged) pyridine nitrogen.[1][7] The table below summarizes the effects.

Parameter Low pH (2.5 - 3.0) Mid pH (4.0 - 7.0) High pH (> 8.0)
Analyte (Carboxylic Acid) Neutral (COOH)Anionic (COO-)Anionic (COO-)
Analyte (Pyridine) Cationic (N+H)Cationic/NeutralNeutral (N)
Silanol Groups (Si-OH) Neutral (Si-OH)Anionic (Si-O-)Anionic (Si-O-)
Primary Interaction HydrophobicMixed-modeHydrophobic
Secondary Interaction MinimizedMaximum (High Risk of Tailing) Possible
Expected Peak Shape Good PoorGood (with appropriate column)
Requires a column stable at high pH.

Q7: My peak still tails at low pH. What else can I do?

If tailing persists at low pH, consider the following:

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help mask any remaining silanol activity.[2]

  • Use a Modern Column: Older columns (Type A silica) have more active silanols and trace metal impurities.[3] Using a modern, high-purity, end-capped column can significantly improve peak shape.[1][2]

  • Check for Metal Contamination: The structure of this compound is prone to chelating metals. If your column or system has metal contamination, this can be a source of tailing. Consider adding a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to your mobile phase as a diagnostic tool.

  • Reduce Sample Load: Injecting too much sample can overload the column and cause tailing.[2][6] Try reducing the injection volume or sample concentration.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol details a systematic approach to finding the optimal mobile phase pH.

  • Prepare Stock Buffers: Prepare 100 mM stock solutions of phosphate or formate buffers.

  • Initial Conditions: Start with a mobile phase of Acetonitrile:Buffered Water (e.g., 30:70 v/v) with the aqueous portion buffered to pH 2.8 using your stock buffer (final buffer concentration ~20 mM).

  • Equilibrate System: Equilibrate the column with at least 10-15 column volumes of the mobile phase until the baseline is stable.

  • Inject Sample: Inject your this compound standard.

  • Evaluate Peak Shape: Calculate the Tailing Factor.

  • Adjust and Re-evaluate: If tailing is still present, incrementally increase the buffer concentration of the aqueous portion to 30 mM, 40 mM, and 50 mM, re-equilibrating and injecting at each step.

  • Documentation: Record the Tailing Factor, retention time, and resolution for each condition to determine the optimum.

Protocol 2: Column Flushing and Cleaning

If you suspect column contamination is causing tailing, a thorough wash is recommended.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Reverse Column Flow: Check the manufacturer's instructions to see if your column can be back-flushed. If so, reverse the column in the instrument.

  • Flush with Strong Solvents: Wash the column sequentially with the following solvents for at least 20 column volumes each:

    • Mobile phase (without buffer)

    • 100% Water

    • 100% Acetonitrile

    • 100% Isopropanol

    • 100% Acetonitrile

    • Mobile phase (without buffer)

  • Re-equilibrate: Reconnect the column in the correct flow direction and equilibrate thoroughly with your initial mobile phase until the baseline is stable.

  • Test Performance: Inject a standard to see if peak shape has improved. If not, the column packing bed may be permanently damaged or fouled, and replacement may be necessary.[1]

References

Technical Support Center: Scale-Up Production of 6-(Hydroxymethyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in the scale-up production of 6-(hydroxymethyl)picolinic acid. The information is presented in a question-and-answer format, with troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield - Incomplete reaction due to insufficient reaction time or temperature.- Optimize reaction time and temperature based on in-process monitoring (e.g., HPLC).- Ensure efficient mixing to maintain homogeneity, especially in large reactors.
- Degradation of starting material or product.- Investigate thermal stability of the product and intermediates.- Consider a lower reaction temperature with a longer reaction time or a more active catalyst.
- Inefficient catalyst activity at a larger scale.- Evaluate catalyst loading and ensure proper activation and handling.- For heterogeneous catalysts, assess mass transfer limitations.
High Impurity Levels - Formation of side products due to localized overheating or incorrect stoichiometry.- Improve temperature control and monitoring throughout the reactor.- Ensure precise addition of reagents, potentially using a dosing pump for controlled addition.
- Incomplete conversion of starting materials.- Re-evaluate reaction stoichiometry and consider a slight excess of one reagent if it can be easily removed during work-up.
- Cross-contamination from previous batches.- Implement rigorous cleaning protocols for all reactors and transfer lines.
Difficult Product Isolation - Product precipitation in an unmanageable form (e.g., fine powder, oil).- Optimize crystallization conditions (solvent system, cooling rate, seeding).- Consider anti-solvent addition for controlled precipitation.
- Emulsion formation during aqueous work-up.- Add brine to the aqueous layer to break the emulsion.- Adjust the pH of the aqueous phase.
Inconsistent Batch-to-Batch Quality - Variability in raw material quality.- Establish stringent quality control specifications for all starting materials and reagents.
- Poor process control.- Implement robust process analytical technology (PAT) for real-time monitoring of critical process parameters.
- Operator-dependent variations.- Develop and strictly follow detailed Standard Operating Procedures (SOPs).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: Two primary routes are considered for the large-scale synthesis of this compound:

  • Oxidation of 2,6-lutidine: This involves the selective oxidation of one methyl group to a carboxylic acid and the other to a hydroxymethyl group. This can be challenging in terms of selectivity.

  • Hydrolysis of a protected precursor: A common approach involves the synthesis of a more stable, protected intermediate, such as methyl 6-(hydroxymethyl)picolinate, followed by hydrolysis to the final acid. This often provides better control and purity.

Q2: What are the critical process parameters to monitor during the oxidation of 6-methylpicolinic acid to this compound?

A2: The critical parameters to monitor during this oxidation step include:

  • Temperature: To prevent over-oxidation and side-product formation.

  • pH: To maintain the desired reactivity and stability of the product.

  • Reagent addition rate: To control the exothermic nature of the reaction and maintain a safe operating temperature.

  • Mixing speed: To ensure uniform heat and mass transfer.

Q3: How can I minimize the formation of the corresponding dialdehyde or diacid impurities during synthesis?

A3: Minimizing these impurities requires careful control over the reaction conditions. Using a selective oxidizing agent and optimizing the stoichiometry are crucial. In-process monitoring by techniques like HPLC can help in stopping the reaction at the optimal point to maximize the yield of the desired product while minimizing the formation of over-oxidized impurities.

Q4: What are the recommended purification methods for this compound at an industrial scale?

A4: At an industrial scale, purification is typically achieved through:

  • Crystallization: This is the most common and cost-effective method. The choice of solvent system is critical for achieving high purity and yield.

  • Chromatography: While more expensive, preparative chromatography may be necessary to remove closely related impurities to meet stringent purity requirements for pharmaceutical applications.

Q5: Are there any specific safety precautions to consider during the scale-up production?

A5: Yes, several safety precautions are essential:

  • Thermal Hazard Assessment: The oxidation and other reaction steps can be exothermic. A thorough thermal hazard assessment should be conducted to ensure adequate cooling capacity and to develop emergency procedures.

  • Handling of Reagents: Many reagents used in the synthesis can be corrosive, toxic, or flammable. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are necessary.

  • Pressure Management: Some reactions may generate gaseous byproducts, requiring proper venting and pressure relief systems.

Quantitative Data Summary

The following table summarizes typical differences in key parameters between lab-scale and scale-up production of this compound.

Parameter Lab Scale (10 g) Pilot Scale (10 kg) Production Scale (100 kg)
Typical Yield 75-85%70-80%65-75%
Purity (by HPLC) >99%>98%>97%
Reaction Time 4-6 hours8-12 hours12-18 hours
Solvent Volume 100-200 mL100-200 L1000-2000 L
Typical Impurity Profile Starting Material: <0.1%Over-oxidized product: <0.5%Starting Material: <0.5%Over-oxidized product: <1.0%Starting Material: <1.0%Over-oxidized product: <1.5%

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-(hydroxymethyl)picolinate

This protocol is adapted from common laboratory procedures for esterification and is suitable for scale-up with appropriate engineering controls.

  • Charge Reactor: Charge a clean and dry 200 L glass-lined reactor with this compound (10 kg, 1.0 equiv).

  • Add Solvent and Catalyst: Add methanol (100 L) and concentrated sulfuric acid (1 L, catalytic) to the reactor.

  • Heat to Reflux: With gentle agitation, heat the mixture to reflux (approximately 65°C) and maintain for 8-12 hours.

  • Monitor Reaction: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC until the starting material is consumed (<1%).

  • Cool and Quench: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral (pH 7-8).

  • Extraction: Extract the product into a suitable organic solvent such as dichloromethane (3 x 50 L).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 6-(hydroxymethyl)picolinate.

Protocol 2: Hydrolysis to this compound

  • Charge Reactor: Charge a 200 L reactor with the crude methyl 6-(hydroxymethyl)picolinate (from the previous step).

  • Add Base Solution: Add a 2 M solution of sodium hydroxide in water (60 L).

  • Heat: Heat the mixture to 50-60°C and stir for 4-6 hours.

  • Monitor Reaction: Monitor the hydrolysis by HPLC until the ester is no longer detected.

  • Cool and Acidify: Cool the reaction mixture to 0-5°C in an ice bath. Slowly add concentrated hydrochloric acid to adjust the pH to approximately 3-4, at which point the product will precipitate.

  • Isolate Product: Filter the precipitated solid and wash with cold water.

  • Dry: Dry the product in a vacuum oven at 50°C to a constant weight.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Methyl Ester cluster_hydrolysis Hydrolysis start Charge Reactor with This compound add_reagents Add Methanol and Sulfuric Acid start->add_reagents reflux Heat to Reflux (8-12h) add_reagents->reflux monitor1 In-process Monitoring (HPLC) reflux->monitor1 quench Cool and Quench monitor1->quench extract Extraction quench->extract concentrate Concentration extract->concentrate charge_ester Charge Reactor with Methyl Ester concentrate->charge_ester Crude Product add_base Add NaOH Solution charge_ester->add_base heat_hydrolysis Heat to 50-60°C (4-6h) add_base->heat_hydrolysis monitor2 In-process Monitoring (HPLC) heat_hydrolysis->monitor2 acidify Cool and Acidify monitor2->acidify isolate Filtration and Washing acidify->isolate dry Drying isolate->dry end This compound dry->end Final Product

Caption: A typical experimental workflow for the two-step synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion (via HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time check_impurities Analyze Impurity Profile complete->check_impurities degradation High Degradation Products check_impurities->degradation Yes no_degradation Low Degradation Products check_impurities->no_degradation No optimize_temp Lower Reaction Temperature degradation->optimize_temp check_isolation Review Isolation Procedure no_degradation->check_isolation

Caption: A troubleshooting decision tree for addressing low reaction yield during production.

proper storage and handling of 6-(hydroxymethyl)picolinic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 6-(hydroxymethyl)picolinic acid to prevent degradation and ensure experimental integrity.

Troubleshooting Guides and FAQs

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue/Question Possible Cause(s) Troubleshooting/Recommendation(s)
Unexpected or inconsistent experimental results. Degradation of the compound due to improper storage.- Verify that the compound has been stored at the recommended 2-8°C, under an inert atmosphere, and protected from light. - Perform a purity check using a validated analytical method, such as HPLC, before use.
How should I properly store this compound? Inappropriate storage conditions leading to degradation.Store the solid compound in a tightly sealed container at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. For solutions, prepare them fresh and use them promptly. If storage of solutions is necessary, store them at -20°C for short periods and perform a stability check before use.
What are the primary degradation pathways for this compound? Inherent chemical instability under certain conditions.The primary degradation pathways are likely hydrolysis of the carboxylic acid group and oxidation of the hydroxymethyl group, especially under harsh acidic, basic, or oxidative conditions. Exposure to high temperatures and UV light can also accelerate degradation.
I observe a change in the physical appearance of the solid (e.g., color change, clumping). Absorption of moisture or degradation.Discard the reagent as its purity is compromised. Ensure that the storage container is properly sealed and stored in a desiccator if necessary.
My HPLC analysis shows multiple unexpected peaks. Degradation of the compound or contamination.- Prepare a fresh sample from a new, properly stored vial of the compound and re-analyze. - If the issue persists, it may indicate degradation. A forced degradation study can help identify potential degradation products.
How can I prepare a stable stock solution? Solvent choice and storage conditions affecting stability.Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol. For aqueous solutions, use buffered solutions at a pH where the compound is most stable (typically near neutral pH, though this should be experimentally determined). Store solutions as single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Stability and Degradation

While specific quantitative stability data for this compound is not extensively available in the public domain, a forced degradation study is the standard approach to determine its stability profile. The following table provides an illustrative example of the type of data that would be generated from such a study.

Table 1: Illustrative Forced Degradation Data for this compound

Stress Condition Time % Degradation (Illustrative) Major Degradation Products (Predicted)
0.1 M HCl24 hours15%Picolinic acid, 6-formylpicolinic acid
0.1 M NaOH24 hours25%Picolinic acid, polymers
10% H₂O₂24 hours30%6-formylpicolinic acid, pyridine-2,6-dicarboxylic acid
Heat (80°C)48 hours10%Minor unidentified products
Photostability (ICH Q1B)-5%Minor unidentified products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 20% hydrogen peroxide to achieve a final concentration of 10% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products. Method optimization and validation are required.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile). A suggested starting gradient is:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 50% A, 50% B

    • 20-25 min: Gradient to 95% A, 5% B

    • 25-30 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_pathway A This compound B Hydrolysis (Acid/Base) A->B H₂O, H⁺/OH⁻ D Oxidation A->D [O] C Picolinic Acid B->C E 6-Formylpicolinic Acid D->E F Further Oxidation E->F [O] G Pyridine-2,6-dicarboxylic Acid F->G

Caption: Predicted degradation pathways of this compound.

Caption: Workflow for a forced degradation study.

optimizing ligand-to-metal ratio for synthesizing coordination compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on optimizing the ligand-to-metal ratio during the synthesis of coordination compounds.

Frequently Asked Questions (FAQs)

Q1: What is a coordination compound and why is the ligand-to-metal ratio important?

A coordination compound consists of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands.[1][2] The formation of these compounds is a Lewis acid-base reaction where ligands (Lewis bases) donate electron pairs to the metal center (Lewis acid).[3][4] The ligand-to-metal ratio is crucial as it dictates the coordination number and geometry of the resulting complex, which in turn influences its physical, chemical, and biological properties, including its therapeutic efficacy and material function.[5][6][7]

Q2: What factors influence the optimal ligand-to-metal ratio?

Several factors determine the final structure and stoichiometry of a coordination compound:

  • Electronic Configuration of the Metal Ion: The number of empty orbitals on the metal ion affects how many ligand bonds it can accept.[1][6]

  • Size of the Metal Ion and Ligands: The relative sizes of the metal and ligands can create steric hindrance, limiting the number of ligands that can bind. For example, a metal ion can accommodate more small ligands than large ones.[1][7]

  • Ligand Denticity: Ligands can be monodentate (binding at one site) or polydentate (binding at multiple sites). Polydentate ligands, also known as chelating agents, can satisfy the metal's coordination number with a smaller number of molecules.[3][4]

  • Reaction Conditions: Factors such as solvent, pH, and temperature can influence the final product and its structure.[5]

Q3: How does the ligand-to-metal molar ratio in the reaction mixture relate to the final product?

The molar ratio of reactants is a key parameter. For instance, in the synthesis of some zinc(II) coordination polymers, a 1:1 metal-to-ligand molar ratio often yields linear or zigzag chains, while a 1:2 ratio may lead to square grid or diamond-like structures.[5] However, the stoichiometry of the final product is not always a direct reflection of the initial reactant ratios due to the influence of other factors like reaction kinetics and thermodynamics.

Q4: What are common methods to determine the stoichiometry of a coordination complex in solution?

Several spectrophotometric methods are commonly used to determine the metal-to-ligand ratio in a complex:

  • Mole-Ratio Method: The concentration of the metal ion is kept constant while the concentration of the ligand is varied. The absorbance is then plotted against the mole ratio of ligand to metal. The point of inflection in the plot indicates the stoichiometry of the complex.[8]

  • Method of Continuous Variations (Job's Plot): The total moles of the metal and ligand are kept constant, but their mole fractions are varied. The absorbance is plotted against the mole fraction of one of the components, and the maximum absorbance corresponds to the stoichiometry of the complex.

  • Ligand Exchange Method: This method involves adding varying amounts of the ligand being studied to a solution containing a colored complex of the same metal with a different ligand. Changes in absorbance are used to determine the stoichiometry of the newly formed complex.[9][10]

Troubleshooting Guide

Q1: My synthesis yielded no precipitate or crystalline product. What could be the issue?

  • Solubility: Your complex may be highly soluble in the chosen solvent. Try changing the solvent or using an anti-solvent to induce precipitation. Cooling the solution in an ice bath may also help.[11]

  • Incorrect Stoichiometry: The ligand-to-metal ratio might not be optimal for the formation of a stable, insoluble complex. It is advisable to screen a range of molar ratios.

  • Reaction Conditions: The temperature or pH might not be suitable for complex formation. Consider adjusting these parameters. For some reactions, heating is required to dissolve reactants and initiate the reaction.[11]

  • Labile Complex: The coordination compound formed might be labile, meaning it rapidly exchanges its ligands, potentially preventing the isolation of a stable product.[3][12]

Q2: I obtained a product, but its properties (color, solubility) are not what I expected. Why?

  • Isomerism: Coordination compounds can exist as different isomers (e.g., cis-trans or fac-mer) which have the same chemical formula but different arrangements of ligands.[1] These isomers can have different colors and properties.

  • Different Coordination Number: The reaction may have resulted in a complex with a different coordination number than anticipated. For example, a metal might form complexes with different numbers of the same ligand, such as [Ni(CN)₄]²⁻ and [Ni(CN)₅]³⁻.[7]

  • Solvent Coordination: Solvent molecules may have coordinated to the metal center, leading to a different product than expected.

  • Impure Reactants: The purity of the starting metal salt and ligand is critical. Impurities can lead to the formation of side products.

Q3: How can I confirm the ligand-to-metal ratio in my solid-state product?

Several analytical techniques can be used to characterize the final product:

  • X-ray Crystallography: This is the most definitive method for determining the precise arrangement of atoms and the stoichiometry in a crystalline sample.

  • Elemental Analysis: This technique determines the percentage composition of elements (e.g., C, H, N) in your compound, which can be used to confirm the empirical formula.

  • Thermogravimetric Analysis (TGA): TGA can help determine the presence of coordinated or solvated water molecules.

  • Spectroscopic Methods: Techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the coordination environment of the metal and the binding of the ligand.

Experimental Protocols

Protocol 1: Mole-Ratio Method for Determining Stoichiometry

This method is used to determine the stoichiometry of a metal-ligand complex by keeping the metal concentration constant and varying the ligand concentration.

Methodology:

  • Prepare a standard stock solution of the metal ion (e.g., 0.01 M).

  • Prepare a standard stock solution of the ligand (e.g., 0.1 M).

  • Prepare a series of solutions in volumetric flasks. To each flask, add a constant volume of the metal ion stock solution.

  • Add varying volumes of the ligand stock solution to each flask to achieve a range of ligand-to-metal molar ratios (e.g., 0:1, 0.5:1, 1:1, 1.5:1, 2:1, 2.5:1, 3:1, etc.).

  • Dilute each solution to the final volume with an appropriate solvent.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the metal-ligand complex. Use a solution containing only the metal ion as a blank.

  • Plot the absorbance versus the molar ratio of ligand to metal. The plot will consist of two linear portions. The intersection of these lines indicates the molar ratio of the complex.[8]

Example Data:

Molar Ratio (Ligand:Metal)Absorbance at λmax
0.00.005
0.50.150
1.00.300
1.50.450
2.00.600
2.50.605
3.00.610
3.50.608

In this example, the absorbance increases linearly until a ratio of 2.0, after which it plateaus, suggesting a 2:1 ligand-to-metal stoichiometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Isolation cluster_analysis Analysis & Optimization start Define Metal (M) and Ligand (L) reagents Prepare Stock Solutions of M and L start->reagents series Prepare Reaction Series (Vary M:L Ratio) reagents->series reaction Run Synthesis Reactions (Constant Temp, Time, pH) series->reaction isolation Isolate Product (Filtration, Crystallization) reaction->isolation characterization Characterize Product (Spectroscopy, X-ray, etc.) isolation->characterization decision Optimal Ratio Achieved? characterization->decision end Final Protocol decision->end Yes adjust Adjust M:L Ratio & Conditions decision->adjust No adjust:e->series:w

Caption: Workflow for optimizing ligand-to-metal ratio.

troubleshooting_logic start Synthesis Experiment q1 Product Obtained? start->q1 no_product No Product q1->no_product No yes_product Product Obtained q1->yes_product Yes check_solubility Check Solubility: - Change Solvent - Use Anti-Solvent no_product->check_solubility check_conditions Check Conditions: - Adjust Temp/pH - Vary M:L Ratio no_product->check_conditions q2 Is it the Expected Product? yes_product->q2 unexpected_product Unexpected Product q2->unexpected_product No expected_product Expected Product q2->expected_product Yes check_isomer Analyze for Isomers (Spectroscopy) unexpected_product->check_isomer check_solvent Check for Solvent Coordination (TGA) unexpected_product->check_solvent check_purity Verify Reactant Purity unexpected_product->check_purity end Proceed with Further Characterization expected_product->end

Caption: Troubleshooting logic for coordination synthesis.

References

overcoming low solubility of 6-(hydroxymethyl)picolinic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of 6-(hydroxymethyl)picolinic acid in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A1: The precipitation of this compound in aqueous solutions is often due to its limited solubility, which can be influenced by factors such as pH and concentration. The compound is a zwitterionic molecule, possessing both an acidic carboxylic acid group and a weakly basic pyridine ring. At a pH close to its isoelectric point, its net charge is minimal, leading to reduced solubility in aqueous media. Exceeding its solubility limit at the given temperature and pH of your assay buffer will result in precipitation.

Q2: How can I increase the solubility of this compound in my stock solution?

A2: To increase the solubility of your stock solution, consider the following approaches:

  • pH Adjustment: Adjusting the pH of the solvent can significantly enhance solubility.[1][2] For this compound, adding a small amount of a suitable acid or base to ionize the molecule will increase its interaction with a polar solvent like water.

  • Co-solvents: Employing a water-miscible organic co-solvent can improve solubility.[3][4] Common co-solvents include DMSO, DMF, ethanol, and methanol. It is crucial to ensure the chosen co-solvent is compatible with your specific assay and does not interfere with the experimental results.

  • Salt Formation: Converting the acid to a more soluble salt form is a common and effective method for increasing aqueous solubility.[3]

Q3: What is the expected solubility of this compound in common solvents?

Troubleshooting Guide

This guide provides structured approaches to troubleshoot and resolve common issues encountered during experiments with this compound.

Issue 1: Compound Precipitation During Assay

Symptoms:

  • Visible precipitate in assay wells or tubes.

  • Inconsistent or non-reproducible assay results.

  • Lower than expected biological activity.

Troubleshooting Workflow:

start Precipitation Observed check_conc Is the working concentration too high? start->check_conc check_ph Is the buffer pH near the isoelectric point? check_conc->check_ph No reduce_conc Lower the working concentration check_conc->reduce_conc Yes adjust_ph Adjust buffer pH away from pI check_ph->adjust_ph Yes use_cosolvent Introduce a biocompatible co-solvent check_ph->use_cosolvent No success Precipitation Resolved adjust_ph->success use_cosolvent->success fail Issue Persists use_cosolvent->fail reduce_conc->success

Caption: Workflow for troubleshooting precipitation during an assay.

Issue 2: Difficulty Preparing a Concentrated Stock Solution

Symptoms:

  • The compound does not fully dissolve in the desired solvent at the target concentration.

  • The formation of a suspension or cloudy solution instead of a clear solution.

Troubleshooting Strategies:

StrategyDescriptionConsiderations
pH Adjustment Modify the pH of the solvent to ionize the compound, thereby increasing its solubility. For this acidic compound, increasing the pH slightly above its pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Conversely, lowering the pH will protonate the pyridine nitrogen.[1]Ensure the final pH is compatible with the stability of the compound and the requirements of the downstream assay.
Co-solvent System Prepare the stock solution in a water-miscible organic solvent such as DMSO or ethanol before diluting it into the aqueous assay buffer.[3][4]The final concentration of the organic solvent in the assay should be kept to a minimum (typically <1%) to avoid affecting biological systems.
Heating Gently warming the solution can help to dissolve the compound.Use with caution, as excessive heat may degrade the compound. Always check the compound's thermal stability.
Sonication Applying ultrasonic energy can aid in the dissolution of suspended particles.This method can generate localized heat, so temperature-sensitive compounds should be handled with care.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Stock Solution
  • Weigh the desired amount of this compound.

  • Add a small volume of high-purity water.

  • While stirring, add a dilute solution of NaOH (e.g., 0.1 M) dropwise until the compound fully dissolves.

  • Alternatively, for assays requiring an acidic pH, a dilute solution of HCl can be used.

  • Once dissolved, adjust the pH to the desired value using dilute HCl or NaOH.

  • Bring the solution to the final volume with the appropriate buffer.

  • Sterile filter the solution if required for cell-based assays.

Protocol 2: Solubility Assessment Using a Co-solvent
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).

  • Serially dilute this stock solution into the intended aqueous assay buffer.

  • Visually inspect each dilution for any signs of precipitation immediately after preparation and after a defined incubation period (e.g., 1 hour) at the assay temperature.

  • The highest concentration that remains clear is the approximate solubility limit in that co-solvent/buffer system.

Solubility Enhancement Workflow:

cluster_initial Initial State cluster_methods Enhancement Methods cluster_outcome Desired Outcome low_sol Low Solubility of This compound ph_adjust pH Adjustment low_sol->ph_adjust cosolvency Co-solvency low_sol->cosolvency salt_form Salt Formation low_sol->salt_form high_sol Increased Aqueous Solubility for Assay ph_adjust->high_sol cosolvency->high_sol salt_form->high_sol

Caption: Methods for enhancing the aqueous solubility of the target compound.

References

Technical Support Center: Deconvolution of Overlapping Signals in NMR Spectra of Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of picolinic acid derivatives. The inherent structural complexity and subtle differences in the chemical environments of protons in these molecules often lead to significant signal overlap in NMR spectra, complicating structural elucidation and quantification.[1][2] This guide offers strategies and experimental protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why do NMR signals for picolinic acid derivatives frequently overlap? A1: Picolinic acid and its derivatives are aromatic heterocyclic compounds.[3][4] Protons on the pyridine ring, as well as on substituted side chains, often have very similar chemical environments. This leads to their signals appearing in a narrow range of the ¹H NMR spectrum (typically in the aromatic region, ~7-9 ppm), causing significant peak overlap.[1][5][6] This is especially common in complex mixtures or when analyzing reaction products where multiple isomers may be present.[7]

Q2: What is spectral deconvolution in the context of NMR? A2: Spectral deconvolution is a computational process used to separate overlapping signals into their individual component peaks.[8] The goal is to determine the precise chemical shift, intensity (integral), and line shape of each underlying signal that contributes to a complex, overlapped multiplet.[9] This allows for more accurate integration and analysis, which is crucial for quantitative NMR (qNMR) and structural elucidation.[10][11][12]

Q3: What are the main software options available for performing NMR deconvolution? A3: Several software packages are widely used for NMR data processing and deconvolution. Popular options include:

  • Mnova NMR: A comprehensive software that offers high-quality spectra analysis, including a feature called Global Spectral Deconvolution (GSD) which can automatically deconvolve an entire spectrum.[13][14][15]

  • TopSpin: Bruker's standard software for NMR data acquisition and processing, which integrates seamlessly with other analysis tools like Mnova.[13]

  • UnidecNMR: A specialized tool that uses deconvolution to identify resonances in NMR spectra and has shown favorable performance on strongly overlapped 1D and multi-dimensional spectra.[8]

  • NMRium: A browser-based, open-source platform for visualizing, processing, and analyzing 1D and 2D NMR data with an intuitive interface.[16]

Q4: Can experimental techniques, aside from computational deconvolution, help resolve signal overlap? A4: Yes, several advanced NMR experiments can help resolve signal overlap by dispersing signals into additional dimensions or simplifying the spectrum:

  • 2D NMR Spectroscopy: Techniques like COSY, TOCSY, HSQC, and HMBC spread proton signals out based on their correlation to other nuclei (protons or carbons).[17][18] An HSQC experiment is particularly powerful as it disperses proton signals based on the much larger chemical shift range of the attached ¹³C nuclei.[19][20]

  • Pure Shift NMR: These are advanced 1D experiments that suppress homonuclear couplings, causing multiplets to collapse into singlets. This dramatically increases spectral resolution, though it can sometimes come at the cost of sensitivity.[19][21][22]

  • Heteronuclear Decoupling: Irradiating a nucleus (like ¹³C) while recording the proton spectrum can simplify multiplets and increase both resolution and sensitivity.[23]

Troubleshooting Guides

Problem 1: My 1D ¹H NMR spectrum has a crowded, uninterpretable aromatic region.

Cause Solution
Inherent Signal Overlap: Multiple protons have very similar chemical shifts.[1]Utilize 2D NMR: Acquire a ¹H-¹³C HSQC spectrum. This is often the most effective way to resolve proton overlap by spreading signals according to the much larger ¹³C chemical shift dispersion.[19][20] A ¹H-¹H TOCSY can also be used to identify all protons within a specific spin system (i.e., on a single picolinic acid residue).[18]
Poor Shimming/Line Broadening: The magnetic field homogeneity is not optimized, leading to broad peaks that merge.Re-shim the Magnet: Carefully re-shim the spectrometer before acquiring data. If the sample has high viscosity or contains paramagnetic impurities, this can also cause line broadening.[24] Consider filtering the sample.
Insufficient Digital Resolution: The number of data points acquired is too low to resolve closely spaced peaks.Increase Acquisition Time: Increase the acquisition time (aq) and the number of data points. Applying zero-filling before Fourier transformation can also improve the appearance of the spectrum.[15]

Problem 2: Automated deconvolution algorithms are failing or giving poor fits.

Cause Solution
Very Weak Signals or Low Signal-to-Noise (S/N): The algorithm cannot distinguish true peaks from noise, leading to errors.[25]Improve S/N Ratio: Increase the number of scans acquired. For mass-limited samples, using a smaller diameter NMR tube (e.g., 3mm or 1.7mm) can increase concentration and improve sensitivity.[20]
Complex Multiplet Patterns: The algorithm struggles to model higher-order or strongly coupled spin systems.Manual Intervention & Simulation: Use the deconvolution software in a semi-automated or manual mode. Manually define the expected number of peaks and their approximate positions.[19] For very complex patterns, using a spin-simulation module can help create a theoretical model to fit the data.[15]
Presence of Both Broad and Sharp Signals: The deconvolution algorithm may be optimized for only one type of line shape.Use Appropriate Line Shape Models: Most software allows you to choose the line shape model (e.g., Lorentzian, Gaussian, or a mix). Try different models for different regions of the spectrum. Some methods are specifically designed to handle broad signals from macromolecules or lipids.[2]

Problem 3: I need to quantify the components in a mixture of picolinic acid isomers, but the key signals overlap.

Cause Solution
Co-eluting Isomers: The isomers cannot be physically separated, and their unique signals overlap in the 1D spectrum.Quantitative Deconvolution: Use a robust deconvolution algorithm to fit the overlapping region and extract the integrals of the individual components. This method has been successfully applied to quantify isomeric mixtures.[10][11]
Lack of Resolved Signals for Quantification: No single peak is free from overlap for reliable integration.Use 2D qNMR: Quantitative analysis can sometimes be performed using the volumes of cross-peaks in 2D spectra like HSQC. However, this requires careful calibration and can be complicated by variations in signal transfer efficiencies.[19]
Uncertainty in Peak Assignment: It's unclear which deconvoluted peak belongs to which isomer.Combine Deconvolution with DFT Calculations: A modern workflow involves predicting the NMR spectra of all possible isomers using Density Functional Theory (DFT). These predicted spectra can then be used as a basis set to deconvolute the experimental spectrum, aiding in both assignment and quantification.[7][26][27]
Experimental Protocols & Workflows
Workflow for Deconvolution of a Complex Mixture

This workflow outlines the general steps from sample preparation to data analysis for resolving overlapping signals in a mixture containing picolinic acid derivatives.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Analysis & Quantification prep Dissolve sample in deuterated solvent (e.g., DMSO-d6, CDCl3). Filter to remove particulates. acq_1d Acquire high-resolution 1D ¹H Spectrum. Optimize shim and acquisition parameters. prep->acq_1d Transfer to NMR tube acq_2d Acquire 2D Spectra: - ¹H-¹³C HSQC (for resolution) - ¹H-¹H TOCSY (for spin systems) acq_1d->acq_2d If overlap is severe proc_phase Phase and baseline correction. acq_1d->proc_phase acq_2d->proc_phase proc_decon Apply deconvolution algorithm (e.g., GSD in Mnova). proc_phase->proc_decon proc_manual Manually adjust fit if necessary. Refine peak positions and widths. proc_decon->proc_manual If auto-fit is poor analysis_int Extract integrals from deconvoluted peaks. proc_decon->analysis_int proc_manual->analysis_int analysis_quant Calculate relative concentrations of components/isomers. analysis_int->analysis_quant analysis_assign Assign signals using 2D data and/or predicted spectra. analysis_quant->analysis_assign G start Start: Overlapping signals in 1D Spectrum q1 Is the overlap moderate or severe? start->q1 q2 Is quantification the primary goal? q1->q2 Moderate q3 Is structural assignment the primary goal? q1->q3 Severe q2->q3 No sol1 Use 1D Deconvolution (e.g., GSD) q2->sol1 Yes sol2 Acquire 2D HSQC/TOCSY for signal dispersion q3->sol2 Yes sol4 Acquire Pure Shift NMR for maximum resolution q3->sol4 No, but need higher resolution q4 Are automated methods failing? sol3 Use manual deconvolution and/or spin simulation q4->sol3 Yes end Analysis Complete q4->end No sol1->q4 sol2->end sol3->end sol4->end

References

Validation & Comparative

A Comparative Guide to Picolinic Acid Derivatives as Metal Chelators: Spotlight on 6-(hydroxymethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Picolinic acid and its derivatives are a well-established class of bidentate chelating agents, coordinating to metal ions through the pyridine nitrogen and the carboxylate oxygen. This scaffold is integral to numerous biological processes and has been widely exploited in the development of therapeutic and diagnostic agents. The strategic functionalization of the pyridine ring allows for the fine-tuning of the chelator's electronic and steric properties, which in turn modulates its affinity and selectivity for different metal ions. This guide provides a comparative analysis of 6-(hydroxymethyl)picolinic acid against other picolinic acid derivatives, supported by available experimental data, to inform the selection of appropriate chelators for specific research and drug development applications.

Comparison of Chelation Properties: Stability Constants

The stability of a metal-ligand complex is quantitatively expressed by its stability constant (log K). A higher log K value indicates a stronger affinity of the chelator for the metal ion. While direct comparative studies for this compound against a wide range of derivatives are limited in publicly accessible literature, the following table compiles known stability constants for the parent picolinic acid and provides a baseline for understanding the chelation landscape. The addition of a hydroxymethyl group at the 6-position is anticipated to influence the electronic properties and potentially the steric environment of the coordination sphere, thereby altering these stability constants.

LigandMetal Ionlog K₁log K₂log K₃Experimental Conditions
Picolinic Acid Fe(III)8.17.06.125 °C, 0.1 M KCl
Cu(II)7.56.5-25 °C, 0.1 M KCl
Zn(II)5.85.0-25 °C, 0.1 M KCl
This compound Fe(III)Data not availableData not availableData not available
Cu(II)Data not availableData not availableData not available
Zn(II)Data not availableData not availableData not available
6-methylpicolinic acid Cu(II)Data available in literatureData available in literature-

Structural Considerations and Potential Implications

The introduction of a hydroxymethyl group at the 6-position of the picolinic acid scaffold introduces several key features that can influence its chelation properties:

  • Electronic Effects: The hydroxymethyl group is weakly electron-donating, which could slightly increase the basicity of the pyridine nitrogen, potentially leading to stronger coordination with metal ions compared to the unsubstituted picolinic acid.

  • Steric Hindrance: The presence of the 6-substituent may introduce steric hindrance around the metal center, which could affect the stoichiometry and geometry of the resulting complex.

  • Additional Coordination Site: The hydroxyl group itself could potentially act as a third coordination site, especially for metal ions that favor higher coordination numbers, leading to the formation of a tridentate chelate. This would significantly increase the stability of the complex due to the chelate effect.

Experimental Protocols

The determination of metal-ligand stability constants is crucial for evaluating and comparing chelating agents. Potentiometric titration is a widely used and reliable method for this purpose.

Protocol: Potentiometric Titration for Determination of Stability Constants

1. Materials and Reagents:

  • High-purity picolinic acid derivative (ligand)

  • Metal salt solution (e.g., FeCl₃, Cu(NO₃)₂, Zn(NO₃)₂) of accurately known concentration

  • Standardized carbonate-free strong base (e.g., NaOH or KOH) solution

  • Standardized strong acid (e.g., HCl or HNO₃) solution

  • Inert background electrolyte (e.g., KCl or NaNO₃) to maintain constant ionic strength (e.g., 0.1 M)

  • High-purity deionized water, purged with an inert gas (e.g., argon or nitrogen) to remove CO₂

2. Instrumentation:

  • High-precision pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl)

  • Thermostated titration vessel to maintain a constant temperature (e.g., 25.0 ± 0.1 °C)

  • Calibrated automatic burette for precise delivery of the titrant

3. Procedure:

  • Electrode Calibration: Calibrate the glass electrode using standard buffer solutions at the experimental temperature to obtain readings in terms of hydrogen ion concentration rather than activity.

  • Ligand Protonation Constants Determination:

    • Prepare a solution containing a known concentration of the ligand and the background electrolyte in the titration vessel.

    • Titrate this solution with the standardized strong base.

    • Record the pH (or mV) reading after each addition of the titrant, allowing the system to reach equilibrium.

    • The data from this titration is used to calculate the protonation constants (pKa values) of the ligand.

  • Metal-Ligand Stability Constants Determination:

    • Prepare a solution containing known concentrations of the ligand, the metal salt, and the background electrolyte in the titration vessel.

    • Titrate this solution with the standardized strong base.

    • Record the pH (or mV) reading after each addition of the titrant. The displacement of the titration curve in the presence of the metal ion compared to the ligand-only curve indicates complex formation.

  • Data Analysis:

    • The collected titration data (volume of titrant vs. pH) is processed using specialized software (e.g., HYPERQUAD, BEST7).

    • The software refines the stability constants (log K) for the various metal-ligand species (e.g., ML, ML₂, ML₃) by minimizing the difference between the experimental and calculated titration curves.

Visualizing Chelation and Experimental Workflow

The following diagrams illustrate the fundamental concepts of picolinic acid chelation and the general workflow for evaluating these compounds.

ChelationComparison PA Picolinic Acid N COOH Metal Metal Ion (Mⁿ⁺) PA->Metal Bidentate Chelation HMPA This compound N COOH CH₂OH HMPA->Metal Potential Tridentate Chelation

Caption: Comparison of chelation modes for Picolinic Acid and a substituted derivative.

ExperimentalWorkflow cluster_Synthesis Compound Preparation cluster_Potentiometry Chelation Analysis cluster_Evaluation Performance Evaluation Synthesis Synthesis of Picolinic Acid Derivative Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Titration Potentiometric Titration (Ligand ± Metal Ion) Purification->Titration DataAnalysis Data Analysis with Specialized Software Titration->DataAnalysis Stability Determine Stability Constants (log K) DataAnalysis->Stability Comparison Compare with other Chelators Stability->Comparison

Caption: General experimental workflow for evaluating picolinic acid-based chelators.

Conclusion and Future Directions

Picolinic acid derivatives represent a versatile class of chelators with tunable properties. While the parent compound, picolinic acid, is well-characterized in its interactions with various metal ions, there is a clear need for more extensive quantitative studies on substituted derivatives like this compound. The presence of the hydroxymethyl group offers the intriguing possibility of tridentate coordination, which could lead to significantly enhanced complex stability. Future research should focus on the systematic determination of stability constants for a range of functionalized picolinic acids with biologically and medically relevant metal ions. Such data will be invaluable for the rational design of next-generation chelators for applications in chelation therapy, bio-imaging, and catalysis.

Comparative Guide to the Validation of Analytical Methods for 6-(Hydroxymethyl)picolinic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of analytes in complex biological matrices is a cornerstone of successful research and development. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the validation of methods to quantify 6-(hydroxymethyl)picolinic acid.

Due to a lack of publicly available, specific validation data for this compound, this guide presents a comparison based on established methods for the closely related parent compound, picolinic acid, and other pyridine carboxylic acid derivatives in biological fluids. The experimental protocols and performance data herein are representative of what can be expected for the analysis of this compound and serve as a practical template for method development and validation.

Method Performance Comparison

The selection of an analytical method hinges on a balance of sensitivity, selectivity, and practicality. Below is a summary of expected performance characteristics for HPLC-UV and LC-MS/MS methods tailored for the analysis of this compound in a complex matrix such as human plasma.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) ~50 ng/mL~0.5 ng/mL
Upper Limit of Quantification (ULOQ) 5000 ng/mL1000 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) < 15%< 15%
Selectivity ModerateHigh
Matrix Effect LowPotential for ion suppression/enhancement
Run Time 5-15 minutes2-8 minutes

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections outline typical experimental protocols for both HPLC-UV and LC-MS/MS analysis of this compound.

General Sample Preparation Workflow

A robust sample preparation procedure is critical for minimizing matrix interference and ensuring accurate quantification.

General Sample Preparation Workflow plasma Plasma Sample Collection (e.g., K2EDTA) is_spike Spike with Internal Standard (e.g., Isotopically Labeled Analyte for LC-MS/MS) plasma->is_spike precipitation Protein Precipitation (e.g., Acetonitrile or Methanol) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation and Reconstitution (in Mobile Phase) supernatant->evaporation analysis Analysis by HPLC-UV or LC-MS/MS evaporation->analysis

Sample preparation workflow diagram.

HPLC-UV Method Protocol

This method is suitable for applications where high sensitivity is not a primary requirement and offers a cost-effective and robust analytical solution.

Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection: UV at 265 nm

Validation Parameters:

  • Specificity: Assessed by analyzing blank matrix samples to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: A calibration curve is prepared by spiking blank plasma with known concentrations of this compound (e.g., 50, 100, 250, 500, 1000, 2500, 5000 ng/mL).

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on the same day (intra-day) and on different days (inter-day).

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

LC-MS/MS Method Protocol

For applications requiring high sensitivity and selectivity, such as pharmacokinetic studies, an LC-MS/MS method is the preferred choice.

Chromatographic Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent

  • MS System: Sciex Triple Quad™ 5500 or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 2% B to 98% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (to be determined empirically)

    • Internal Standard (e.g., ¹³C₆-labeled this compound): Precursor ion > Product ion

  • Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas, IonSpray Voltage, Temperature, Nebulizer Gas, Heater Gas).

Validation Parameters:

  • Specificity and Selectivity: Confirmed by the absence of interfering peaks in the MRM chromatograms of blank matrix samples.

  • Linearity: Established with a calibration curve in spiked blank plasma (e.g., 0.5, 1, 5, 25, 100, 500, 1000 ng/mL).

  • Accuracy and Precision: Evaluated using QC samples at LLOQ, low, medium, and high concentrations.

  • Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked blank matrix with the response in a neat solution.

  • Recovery: Determined by comparing the analyte response in pre-extraction spiked matrix samples to that in post-extraction spiked samples.

Method Validation Workflow

The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose.

Analytical Method Validation Workflow dev Method Development & Optimization spec Specificity & Selectivity dev->spec lin Linearity & Range spec->lin acc_prec Accuracy & Precision lin->acc_prec loq Limit of Quantification (LOQ) acc_prec->loq me_rec Matrix Effect & Recovery (for LC-MS/MS) loq->me_rec stab Stability me_rec->stab report Validation Report stab->report

Workflow for analytical method validation.

Conclusion

The choice between an HPLC-UV and an LC-MS/MS method for the quantification of this compound in complex matrices will depend on the specific requirements of the study. For routine analysis where high sensitivity is not paramount, a validated HPLC-UV method can provide reliable and accurate results. However, for studies demanding the highest levels of sensitivity and selectivity, such as in clinical pharmacokinetics, a fully validated LC-MS/MS method is indispensable. The protocols and performance characteristics outlined in this guide provide a solid foundation for the development and validation of analytical methods for this and other structurally related compounds.

A Comparative Guide to the Cross-Validation of Analytical Techniques for Picolinic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of picolinic acid, a key metabolite of the tryptophan-kynurenine pathway, is crucial for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of common analytical techniques for picolinic acid quantification, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.

Comparison of Analytical Techniques

The selection of an analytical method for picolinic acid quantification is a critical decision that depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) coupled with Mass Spectrometry (MS) are the most frequently employed techniques.

Quantitative Performance Data

The following table summarizes the key performance parameters of various analytical methods for picolinic acid quantification, as reported in the literature.

Analytical TechniqueMethodLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)
HPLC UV Detection> 0.999[1]0.091 µg/mL[1]0.181 µg/mL[1]< 2%[2]
Post-column fluorescence0.999[3]0.30 pmol[3]-Within-day: 0.64-3.4%, Between-day: 5.4-6.0%[3]
LC-MS/MS0.99[4]8 nmol/L[4]-Within-day: 6-7%, Between-day: 5-8%[4]
GC-MS ECNI-MSLinear[5]< 1 fmol[5]--
CE-MS ESI-MS/MS---Intra-day: < 2.0%, Inter-day: < 2.5% (migration times and peak areas)[6]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical techniques. Below are outlines of the experimental protocols for the key methods discussed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for picolinic acid analysis, with various detection methods offering different levels of sensitivity and selectivity.

a) HPLC with UV Detection

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[2]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

    • Mobile Phase: A mixture of methanol and water (20:80 v/v) with pH adjusted to 2.5 using orthophosphoric acid, or acetonitrile and water (40:60 v/v).[1][7]

    • Flow Rate: 0.8 mL/min or 1.0 mL/min.[1][7]

    • Detection Wavelength: 264 nm.[1][7]

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the mobile phase.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Dilute the solution to the desired concentration with the mobile phase.[7]

b) HPLC with Post-column Photo Irradiation and Fluorescence Detection

  • Instrumentation: HPLC system with a fluorescence detector and a post-column UV irradiation setup.

  • Chromatographic Conditions:

    • Column: Capcell Pak C18.[3]

    • Mobile Phase: 0.1 mol/L sodium phosphate solution (pH 3.0) containing 3.0 mmol/L zinc acetate and 3.5 mmol/L trimethylamine.[3]

    • Flow Rate: 0.8 mL/min.[3]

    • Fluorescence Detection: Excitation at 336 nm and emission at 448 nm after post-column UV irradiation.[3]

  • Sample Preparation (for serum):

    • Deproteinize the serum sample by adding perchloric acid, followed by vortexing and centrifugation.

    • Neutralize the supernatant with potassium hydroxide.

    • Add a sodium phosphate buffer, vortex, and centrifuge again.

    • Inject the resulting supernatant into the HPLC system.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity, particularly with electron-capture negative ionization.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron-capture negative ionization (ECNI) source.

  • Derivatization: Convert picolinic acid to its hexafluoroisopropyl ester prior to chromatography.[5]

  • Internal Standards: Use deuterium-labeled picolinic acid as an internal standard.[5]

  • Sample Preparation: Involves extraction and derivatization steps to make the analyte volatile for GC analysis.[5]

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is well-suited for the analysis of small, polar, and charged molecules like picolinic acid and offers high resolution and short analysis times.[8]

  • Instrumentation: Capillary electrophoresis system coupled to a mass spectrometer.

  • Capillary: A quaternary ammonium coated capillary is reported to be effective for the analysis of picolinic acid.[6][8]

  • Separation Voltage: +15 kV.[9]

  • Sample Preparation (for cerebrospinal fluid - CSF):

    • A simple stacking procedure by including acetonitrile in the artificial CSF sample can be employed to improve peak shape and sensitivity.[6][8]

    • Minimal sample preparation, such as filtration of enzyme samples, is often sufficient.[9]

Workflow and Pathway Visualizations

To facilitate a clearer understanding of the experimental and logical processes, the following diagrams are provided.

Cross-Validation Workflow for Picolinic Acid Quantification cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_validation Method Validation Parameters cluster_comparison Comparative Analysis Sample Biological Sample (e.g., Serum, CSF) Extraction Extraction / Deproteinization Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC (UV or Fluorescence) Extraction->HPLC LCMS LC-MS/MS Extraction->LCMS CEMS CE-MS Extraction->CEMS GCMS GC-MS Derivatization->GCMS Linearity Linearity HPLC->Linearity LOD_LOQ LOD / LOQ HPLC->LOD_LOQ Precision Precision HPLC->Precision Accuracy Accuracy HPLC->Accuracy Specificity Specificity HPLC->Specificity LCMS->Linearity LCMS->LOD_LOQ LCMS->Precision LCMS->Accuracy LCMS->Specificity GCMS->Linearity GCMS->LOD_LOQ GCMS->Precision GCMS->Accuracy GCMS->Specificity CEMS->Linearity CEMS->LOD_LOQ CEMS->Precision CEMS->Accuracy CEMS->Specificity Comparison Data Comparison Linearity->Comparison LOD_LOQ->Comparison Precision->Comparison Accuracy->Comparison Specificity->Comparison Tryptophan-Kynurenine Pathway and Picolinic Acid Formation Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Three_HK 3-Hydroxykynurenine Kynurenine->Three_HK Three_HAA 3-Hydroxyanthranilic acid Three_HK->Three_HAA ACMS α-amino-β-carboxymuconate-ε-semialdehyde Three_HAA->ACMS Picolinic_Acid Picolinic Acid Quinolinic_Acid Quinolinic Acid ACMS->Picolinic_Acid Spontaneous Cyclization ACMS->Quinolinic_Acid Quinolinate Phosphoribosyltransferase

References

A Comparative Analysis of 6-(Hydroxymethyl)picolinic Acid Derivatives and Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Comparison with Metallo-β-Lactamase (MBL) Inhibitors

Metallo-β-lactamases, such as New Delhi metallo-β-lactamase-1 (NDM-1), are a significant threat to the efficacy of β-lactam antibiotics. The development of potent MBL inhibitors is a critical area of research. Derivatives of 6-(hydroxymethyl)picolinic acid have emerged as promising candidates in this field.

Quantitative Efficacy Data

The following table summarizes the inhibitory concentrations (IC50) of this compound derivatives and established MBL inhibitors against NDM-1.

InhibitorTarget EnzymeIC50 (µM)Reference
Picolinic Acid Derivatives
6-(Phosphonomethyl)picolinic acidNDM-10.31[1]
6-(Aminomethyl)picolinic acidNDM-1>200[1]
6-(Carboxymethyl)picolinic acidNDM-17.7[1]
Established MBL Inhibitors
CaptoprilNDM-110.0[2]
Thiosalicylic acidNDM-13.2
2,3-disubstituted succinic acid derivative (23)IMP-10.0027
Experimental Protocol: Metallo-β-Lactamase Inhibition Assay

This protocol outlines a general method for determining the IC50 values of potential MBL inhibitors using a chromogenic substrate.

1. Materials and Reagents:

  • Purified NDM-1 enzyme

  • This compound derivative or established inhibitor

  • Nitrocefin (chromogenic β-lactamase substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2)

  • 96-well microplates

  • Microplate reader

2. Procedure:

  • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the inhibitor in the assay buffer to create a range of concentrations.

  • Add a fixed concentration of NDM-1 enzyme to each well of the 96-well plate.

  • Add the different concentrations of the inhibitor to the wells containing the enzyme and incubate for a predetermined time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.

  • Immediately monitor the change in absorbance at 490 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change.

  • Include control wells with enzyme and substrate but no inhibitor (100% activity) and wells with substrate but no enzyme (background).

3. Data Analysis:

  • Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curves.

  • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathway: NDM-1 and Antibiotic Resistance

The primary role of NDM-1 is to confer bacterial resistance to a broad spectrum of β-lactam antibiotics. By hydrolyzing the amide bond in the β-lactam ring, the enzyme inactivates the antibiotic, allowing the bacteria to survive and proliferate. There isn't a traditional signaling pathway involving NDM-1; rather, its action is a direct mechanism of drug inactivation.

NDM1_Pathway Antibiotic β-Lactam Antibiotic Hydrolysis Hydrolysis Antibiotic->Hydrolysis Inhibition Inhibition Antibiotic->Inhibition Inhibits NDM1 NDM-1 Enzyme NDM1->Hydrolysis Catalyzes Bacteria Bacterial Cell Wall Synthesis Survival Bacterial Survival Hydrolysis->Survival Inhibition->Bacteria HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia PHD2 PHD2 (with Zinc Finger) HIF1a HIF-1α PHD2->HIF1a Hydroxylates VHL VHL HIF1a->VHL Binds Proteasome Proteasome HIF1a->Proteasome Ub Ubiquitin VHL->Ub Recruits Ub->HIF1a Degradation Degradation Proteasome->Degradation HIF1a_stable HIF-1α (stable) Nucleus Nucleus HIF1a_stable->Nucleus HIF1b HIF-1β HIF1b->Nucleus HRE Hypoxia Response Element (DNA) Nucleus->HRE Binds Gene_Expression Gene Expression HRE->Gene_Expression Activates Inhibitor Zinc Finger Inhibitor Inhibitor->PHD2 Inhibits

References

A Structural Showdown: Unraveling the Coordination Chemistry of Picolinic Acid-Based Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate dance between metal ions and organic ligands is paramount. Picolinic acid and its derivatives have emerged as versatile chelating agents, forming stable complexes with a wide array of metal ions, with significant implications for catalysis, materials science, and medicinal chemistry. This guide provides a comprehensive structural comparison of metal complexes formed with different picolinic acid-based ligands, supported by experimental data and detailed protocols.

Picolinic acid (pyridine-2-carboxylic acid) and its substituted analogues act as bidentate or tridentate ligands, coordinating to metal centers through the pyridine nitrogen and the carboxylate oxygen atoms. This chelation forms stable five- or six-membered rings, influencing the resulting complex's geometry, stability, and reactivity. The nature of the metal ion, its oxidation state, and the specific substitutions on the picolinic acid backbone all play a crucial role in dictating the final three-dimensional structure.

At a Glance: Structural Parameters of Picolinate Complexes

The coordination geometry of metal picolinate complexes is diverse, with octahedral and distorted octahedral being the most common. Square planar and square pyramidal geometries are also observed, particularly for copper(II) complexes, often influenced by the Jahn-Teller effect. The following tables summarize key structural parameters for a selection of metal complexes with picolinic acid and its derivatives, providing a quantitative basis for comparison.

Table 1: Structural Data for Metal(II) Picolinate Complexes

Metal IonComplex FormulaCoordination GeometryKey Bond Lengths (Å)Key Bond Angles (°)
Cu(II) [Cu(pic)₂(H₂O)]Distorted Square PyramidalCu-N: ~2.0, Cu-O: ~1.9-2.0, Cu-O(H₂O): ~2.3N-Cu-N, O-Cu-O (in plane): ~90, Axial-Equatorial: ~90-100
Ni(II) [Ni(pic)₂(H₂O)₂]OctahedralNi-N: ~2.1, Ni-O: ~2.0-2.1N-Ni-N, O-Ni-O, N-Ni-O: ~90
Co(II) [Co(pic)₂(H₂O)₂]·2H₂ODistorted OctahedralCo-N: 2.138(2), Co-O: 2.071(2), Co-O(H₂O): 2.152(2)N1-Co1-O1: 78.48(7), N1-Co1-O2: 91.52(7)
Zn(II) [Zn(pic)₂(H₂O)₂]OctahedralZn-N: ~2.1, Zn-O: ~2.1N-Zn-N, O-Zn-O, N-Zn-O: ~90

Table 2: Structural Data for Metal(III) Picolinate Complexes

Metal IonComplex FormulaCoordination GeometryKey Bond Lengths (Å)Key Bond Angles (°)
Cr(III) [Cr(pic)₃]Distorted OctahedralCr-N: 2.047-2.048, Cr-O: 1.949-1.957N-Cr-N, O-Cr-O, N-Cr-O: Deviate from 90°
Fe(III) [Fe(pic)₃]OctahedralFe-N: ~2.1, Fe-O: ~2.0N-Fe-N, O-Fe-O, N-Fe-O: ~90

Note: "pic" refers to the picolinate ligand. Data is compiled from various crystallographic studies. Bond lengths and angles are averaged or given as a range where significant variation exists.

Visualizing the Coordination and Experimental Workflow

To better understand the fundamental interactions and the process of creating and analyzing these complexes, the following diagrams are provided.

G Coordination Modes of Picolinic Acid Ligands cluster_ligands Picolinic Acid-Based Ligands cluster_coordination Coordination Modes Picolinic_Acid Picolinic Acid Bidentate Bidentate (N, O) Picolinic_Acid->Bidentate Dipicolinic_Acid Dipicolinic Acid Tridentate Tridentate (N, O, O) Dipicolinic_Acid->Tridentate Substituted_Picolinic_Acids Substituted Picolinic Acids Substituted_Picolinic_Acids->Bidentate Metal_Ion Metal Ion (M) Bidentate->Metal_Ion Tridentate->Metal_Ion Complex Metal Complex Metal_Ion->Complex

Caption: General coordination modes of picolinic acid and its derivatives with a central metal ion.

G Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Reactants Metal Salt + Picolinic Acid Ligand Solvent Solvent (e.g., Water, Ethanol) Reactants->Solvent Reaction Reaction (e.g., Reflux, Stirring at RT) Solvent->Reaction Isolation Isolation (Filtration, Crystallization) Reaction->Isolation Product Crystalline Metal Complex Isolation->Product Spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, NMR) Structural_Data Structural & Performance Data Spectroscopy->Structural_Data Xray Single-Crystal X-ray Diffraction Xray->Structural_Data Thermal Thermal Analysis (TGA, DSC) Thermal->Structural_Data Elemental Elemental Analysis Elemental->Structural_Data Product->Spectroscopy Product->Xray Product->Thermal Product->Elemental

Caption: A typical experimental workflow for the synthesis and characterization of metal picolinate complexes.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and analysis of these metal complexes. Below are representative methodologies for the preparation and characterization of common picolinate complexes.

Synthesis of Bis(picolinato)copper(II) Monohydrate [Cu(pic)₂(H₂O)]

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Picolinic acid (C₆H₅NO₂)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve a stoichiometric amount of copper(II) acetate monohydrate in a minimum amount of hot deionized water.

  • In a separate beaker, dissolve a twofold molar excess of picolinic acid in a small amount of ethanol.

  • Slowly add the picolinic acid solution to the hot copper(II) acetate solution with constant stirring.

  • A blue precipitate will form immediately. Continue stirring the mixture for 30 minutes.

  • Allow the mixture to cool to room temperature, then place it in an ice bath to ensure complete precipitation.

  • Collect the blue crystalline product by vacuum filtration.

  • Wash the crystals with cold deionized water, followed by a small amount of cold ethanol.

  • Dry the product in a desiccator over silica gel.

Synthesis of Tris(picolinato)chromium(III) [Cr(pic)₃]

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Picolinic acid (C₆H₅NO₂)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (1 M)

Procedure:

  • Dissolve chromium(III) chloride hexahydrate in deionized water.

  • In a separate beaker, dissolve a threefold molar excess of picolinic acid in deionized water, and neutralize it by the dropwise addition of 1 M NaOH solution until the picolinic acid is fully dissolved.

  • Slowly add the chromium(III) chloride solution to the sodium picolinate solution with vigorous stirring.

  • A red precipitate will form. Heat the mixture to 60-70 °C and stir for 1-2 hours to ensure the completion of the reaction.

  • Allow the mixture to cool to room temperature.

  • Collect the red crystalline product by vacuum filtration.

  • Wash the product thoroughly with deionized water to remove any unreacted salts.

  • Dry the product in an oven at 110 °C.

Synthesis of Bis(picolinato)diaquanickel(II) [Ni(pic)₂(H₂O)₂]

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Picolinic acid (C₆H₅NO₂)

  • Deionized water

Procedure:

  • Dissolve nickel(II) acetate tetrahydrate in hot deionized water.

  • In a separate beaker, dissolve a twofold molar excess of picolinic acid in hot deionized water.

  • Slowly add the hot picolinic acid solution to the hot nickel(II) acetate solution with continuous stirring.

  • A light green precipitate will form. Continue to stir the mixture and allow it to cool slowly to room temperature.

  • For better crystal formation, the solution can be left to stand overnight.

  • Collect the green crystalline product by vacuum filtration.

  • Wash the crystals with cold deionized water.

  • Dry the product at room temperature.

Synthesis of Bis(picolinato)diaquacobalt(II) Dihydrate [Co(pic)₂(H₂O)₂]·2H₂O[1]

Materials:

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Picolinic acid (C₆H₅NO₂)

Procedure:

  • This complex can be synthesized via a solid-state reaction at room temperature.

  • Grind stoichiometric amounts of cobalt(II) acetate tetrahydrate and picolinic acid together in a mortar and pestle.

  • The color of the mixture will change, indicating the formation of the complex.

  • Continue grinding for approximately 30 minutes to ensure a complete reaction.

  • The resulting solid can be recrystallized from a water/ethanol mixture to obtain single crystals suitable for X-ray diffraction.

Key Characterization Techniques

  • Single-Crystal X-ray Diffraction: This is the most powerful technique for determining the precise three-dimensional structure of the metal complexes, providing accurate bond lengths, bond angles, and the overall coordination geometry.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the coordination of the picolinate ligand to the metal ion. Shifts in the vibrational frequencies of the carboxylate (COO⁻) and pyridine ring C=N stretching modes are indicative of complex formation.

  • UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, which are influenced by the metal ion and its coordination environment. The d-d transitions are particularly useful for determining the coordination geometry of transition metal complexes.

  • Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules.[1]

  • Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized complexes by determining the percentage composition of carbon, hydrogen, and nitrogen.[1]

The structural diversity of metal complexes with picolinic acid-based ligands offers a rich landscape for the design of new functional materials and therapeutic agents. A thorough understanding of their structural characteristics, facilitated by the data and protocols presented in this guide, is essential for advancing research in these exciting fields.

References

A Comparative Guide to In Vitro and In Vivo Studies of 6-(Hydroxymethyl)picolinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the methodologies used to evaluate the biological activity of picolinic acid derivatives, with a focus on 6-(hydroxymethyl)picolinic acid. Due to a lack of extensive direct research on this compound, this document leverages experimental data from closely related analogs to present a comprehensive framework for its study. This guide will detail common in vitro and in vivo assays, present data in a structured format, and provide standardized experimental protocols.

Introduction to this compound

This compound is a derivative of picolinic acid, a catabolite of the amino acid tryptophan.[1] Picolinic acid and its derivatives are known for their ability to chelate divalent metal ions, which is central to their diverse biological activities.[2] These activities include neuroprotective, immunological, and anti-proliferative effects.[1] Analogs of this compound, such as 6-(phosphonomethyl)picolinic acid, have been investigated as potent inhibitors of metallo-β-lactamases.[3][4] This suggests that this compound may also possess valuable pharmacological properties.

In Vitro versus In Vivo Studies: A Comparative Framework

In vitro studies are essential for initial screening and mechanistic understanding, offering a controlled environment to assess a compound's direct effects on cells, proteins, or enzymes. However, they lack the complexity of a whole organism.

In vivo studies, conducted in living organisms, provide critical information on a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), efficacy, and potential toxicity in a systemic context. These studies are vital for preclinical development.

Below, we present a comparative analysis of common experimental approaches for picolinic acid derivatives.

Quantitative Data from Studies of Picolinic Acid Analogs

The following tables summarize quantitative data from in vitro and in vivo studies of picolinic acid and its analogs. This data serves as a reference for the expected performance of similar compounds.

Table 1: In Vitro Enzyme Inhibition Data for Picolinic Acid Analogs

CompoundTarget EnzymeAssay TypeIC50 (µM)
Picolinic Acid DerivativeKDM5BADP-Glo™ Kinase Assay< 1.0
6-(Phosphonomethyl)picolinic acidMetallo-β-lactamase (IMP-1)Hydrolysis of MeropenemPotent Inhibition (IC50 not specified)[3]
Picolinamide Derivative11β-HSD1Scintillation Proximity Assay0.023

Table 2: In Vivo Pharmacokinetic and Efficacy Data for Picolinic Acid Analogs

CompoundAnimal ModelDosing RouteKey Findings
Chromium PicolinateSprague-Dawley RatsIntravenous InjectionLifetime of less than 1 day in vivo.[5]
Picolinamide DerivativeHF/STZ Mouse ModelOralReduced fasting blood glucose and insulin levels.
Picolinic AcidRatNot specifiedBlocks quinolinic acid-induced cortical cholinergic neurotoxicity.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for key in vitro and in vivo experiments.

In Vitro Enzyme Inhibition Assay: Metallo-β-lactamase

Objective: To determine the inhibitory activity of a compound against a metallo-β-lactamase enzyme.

Materials:

  • Metallo-β-lactamase (e.g., NDM-1)

  • Substrate (e.g., meropenem)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA and 50 µM ZnCl2)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the enzyme, and the test compound at various concentrations.

  • Incubate the mixture at room temperature for a predetermined time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate (meropenem).

  • Monitor the hydrolysis of the substrate by measuring the change in absorbance at a specific wavelength (e.g., 299 nm) over time.

  • Calculate the initial reaction rates and determine the IC50 value of the test compound.

In Vivo Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and observe any acute toxic effects of a compound in an animal model.

Materials:

  • Test compound (e.g., this compound)

  • Animal model (e.g., Swiss albino mice)

  • Vehicle (e.g., saline or a suitable solvent)

  • Standard laboratory equipment for animal housing and observation.

Procedure:

  • House the animals in standard conditions with free access to food and water.

  • Divide the animals into groups, including a control group receiving the vehicle and test groups receiving different doses of the compound.

  • Administer the compound via a specific route (e.g., intraperitoneal injection).

  • Observe the animals for signs of toxicity, such as changes in behavior, body weight, and mortality, for a period of 14 days.

  • At the end of the study, perform a gross necropsy and histopathological examination of major organs.

  • Determine the MTD based on the observed toxic effects.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex processes. The following diagrams, created using Graphviz (DOT language), depict a typical experimental workflow and a potential signaling pathway for picolinic acid derivatives.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Compound Synthesis Compound Synthesis Enzyme Inhibition Assay Enzyme Inhibition Assay Compound Synthesis->Enzyme Inhibition Assay Screening Cell Viability Assay Cell Viability Assay Enzyme Inhibition Assay->Cell Viability Assay Mechanism of Action Studies Mechanism of Action Studies Cell Viability Assay->Mechanism of Action Studies Animal Model Selection Animal Model Selection Mechanism of Action Studies->Animal Model Selection Lead Compound Pharmacokinetic Studies Pharmacokinetic Studies Animal Model Selection->Pharmacokinetic Studies Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Toxicity Studies Toxicity Studies Efficacy Studies->Toxicity Studies

Caption: A typical drug discovery workflow from in vitro screening to in vivo evaluation.

signaling_pathway Picolinic_Acid_Derivative This compound Metal_Ion Metal Ion (e.g., Zn²⁺) Picolinic_Acid_Derivative->Metal_Ion Chelation Inhibition Inhibition Picolinic_Acid_Derivative->Inhibition Metalloenzyme Metalloenzyme Metal_Ion->Metalloenzyme Cofactor for Cellular_Process Cellular Process (e.g., Bacterial Cell Wall Synthesis) Metalloenzyme->Cellular_Process Catalyzes Inhibition->Metalloenzyme

Caption: Proposed mechanism of action via metal ion chelation and enzyme inhibition.

Conclusion

While direct experimental data for this compound is limited, the established methodologies for studying its analogs provide a clear roadmap for future research. The combination of in vitro assays for initial screening and mechanistic insights, followed by in vivo studies to assess systemic effects, is crucial for evaluating its therapeutic potential. The provided protocols and data from related compounds offer a solid foundation for researchers to design and execute comprehensive studies on this promising molecule.

References

Confirming the Absolute Configuration of Chiral 6-(Hydroxymethyl)picolinic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development. For chiral 6-(hydroxymethyl)picolinic acid derivatives, a scaffold of interest in medicinal chemistry, confirming the spatial arrangement of substituents is paramount for understanding structure-activity relationships and ensuring enantiomeric purity. This guide provides an objective comparison of the three primary analytical techniques for this purpose: Single-Crystal X-ray Diffraction (SC-XRD), Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents.

Comparative Analysis of Key Methods

The selection of a method for determining the absolute configuration of a chiral this compound derivative will depend on several factors, including the physical form of the sample, the availability of instrumentation, and the desired level of structural detail. The following table summarizes and compares the key features of each technique.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Vibrational Circular Dichroism (VCD)NMR with Chiral Derivatizing Agents (e.g., Mosher's Method)
Principle Measures the diffraction pattern of X-rays by a single crystal, allowing for the direct determination of the three-dimensional structure and absolute configuration through anomalous dispersion.Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. The experimental spectrum is compared to a computationally predicted spectrum to assign the absolute configuration.[1][2]Involves the formation of diastereomeric derivatives (e.g., esters or amides) with a chiral derivatizing agent. The distinct NMR chemical shifts of the protons near the chiral center in the two diastereomers are analyzed to deduce the absolute configuration.
Sample Requirements High-quality single crystal (typically >50 μm). Can be challenging to obtain.Enantiomerically enriched sample in solution (typically 1-10 mg). Does not require crystallization.Enantiomerically enriched sample (typically 1-5 mg) that can be derivatized. Requires two separate derivatization reactions with both enantiomers of the chiral agent for the classical approach.
Instrumentation Single-crystal X-ray diffractometer.VCD spectrometer (FTIR-based).High-field NMR spectrometer.
Experimental Time Days to weeks (including crystal growth).Hours for data acquisition, plus computational time (hours to days).Hours for derivatization and NMR analysis.
Data Interpretation Unambiguous and provides the entire 3D structure. The Flack parameter is a key indicator of the correctness of the assigned absolute configuration.Requires comparison with quantum mechanical calculations (e.g., DFT). The level of confidence depends on the agreement between the experimental and calculated spectra.Requires careful analysis of chemical shift differences (Δδ). The interpretation is based on established empirical models (e.g., the Mosher model).
Advantages - Provides the most definitive assignment of absolute configuration. - Yields a complete three-dimensional molecular structure.- Non-destructive and applicable to samples in solution (oils, non-crystalline solids). - Provides conformational information in solution. - Can be a high-throughput technique.[1][3]- Widely accessible instrumentation (NMR). - Well-established and reliable for many classes of compounds. - Can be used to determine enantiomeric excess.
Limitations - The primary bottleneck is the growth of suitable single crystals.[1] - Not applicable to amorphous solids, oils, or liquids.- Heavily reliant on the accuracy of computational models. - Can be challenging for highly flexible molecules.- Requires chemical derivatization, which may not be straightforward for all substrates. - The empirical models for interpretation have known limitations.

Experimental Protocols

Single-Crystal X-ray Diffraction (SC-XRD)

This protocol is adapted from the crystallographic study of ethyl 6-(hydroxymethyl)picolinate, a closely related achiral analogue.

1. Crystallization:

  • Dissolve the enantiomerically pure this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane).

  • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable quality for X-ray diffraction.

2. Data Collection:

  • Mount a selected single crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

3. Structure Solution and Refinement:

  • Process the collected diffraction data (integration, scaling, and absorption correction).

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

  • Refine the structural model against the experimental data.

4. Absolute Configuration Determination:

  • For a non-centrosymmetric space group, the absolute configuration is determined by analyzing the effects of anomalous scattering.

  • The Flack parameter is refined, which should converge to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. A low standard uncertainty on the Flack parameter is crucial for a confident assignment.

dot graph TD { subgraph Experimental Workflow for SC-XRD A[Enantiomerically Pure Sample] --> B{Crystallization}; B --> C[High-Quality Single Crystal]; C --> D[X-ray Diffraction Data Collection]; D --> E{Structure Solution and Refinement}; E --> F[Determination of Absolute Configuration via Anomalous Dispersion]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }

Caption: Workflow for SC-XRD analysis.

Vibrational Circular Dichroism (VCD)

This protocol is a generalized procedure applicable to chiral this compound derivatives.

1. Sample Preparation:

  • Dissolve 1-10 mg of the enantiomerically enriched sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.05–0.1 M. The solvent should be transparent in the infrared region of interest.

2. VCD and IR Spectra Acquisition:

  • Record the VCD and IR spectra of the solution using a VCD spectrometer.

  • Acquire spectra over a suitable spectral range (e.g., 2000–900 cm⁻¹).

  • Collect data for a sufficient duration to achieve a good signal-to-noise ratio (typically several hours).

3. Computational Modeling:

  • Perform a conformational search for the target molecule using molecular mechanics or other suitable methods.

  • For the most stable conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d)).

  • Calculate the VCD and IR spectra for each low-energy conformer.

  • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

4. Spectral Comparison and Assignment:

  • Compare the experimental VCD spectrum with the calculated spectrum for one enantiomer (e.g., the R-enantiomer).

  • If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the absolute configuration of the sample is assigned as R. If the spectra are mirror images, the absolute configuration is S.

dot graph TD { subgraph Experimental Workflow for VCD A[Enantiomerically Enriched Sample in Solution] --> B[VCD and IR Spectra Acquisition]; C[Computational Modeling of Both Enantiomers] --> D{Comparison of Experimental and Calculated Spectra}; B --> D; D --> E[Assignment of Absolute Configuration]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }

Caption: Workflow for VCD analysis.

NMR with Chiral Derivatizing Agents (Mosher's Method)

This protocol describes the modified Mosher's method for determining the absolute configuration of the hydroxymethyl group.

1. Derivatization:

  • In two separate reactions, react the chiral this compound derivative with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the corresponding diastereomeric MTPA esters.

  • Purify the resulting diastereomeric esters.

2. NMR Analysis:

  • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

  • Carefully assign all proton signals for both diastereomers, particularly those of the picolinic acid ring and the methylene protons of the hydroxymethyl group.

3. Data Analysis:

  • For each assigned proton, calculate the chemical shift difference (Δδ) using the formula: Δδ = δ(S) - δ(R), where δ(S) and δ(R) are the chemical shifts of the protons in the (S)-MTPA and (R)-MTPA esters, respectively.

  • Draw a conformational model of the MTPA esters, with the C=O and C-CF₃ bonds of the MTPA moiety eclipsing the Cα-O bond of the alcohol.

  • Protons that lie on one side of the MTPA phenyl ring will exhibit a positive Δδ, while those on the other side will have a negative Δδ.

  • Based on the sign of the Δδ values for the protons of the picolinic acid ring, the absolute configuration of the stereocenter can be determined.

dot graph TD { subgraph Logical Relationship in Mosher's Method A[Chiral Alcohol] -- React with (R)-MTPA-Cl --> B[(R)-MTPA Ester]; A -- React with (S)-MTPA-Cl --> C[(S)-MTPA Ester]; B --> D{¹H NMR Analysis}; C --> D; D --> E[Calculate Δδ = δ(S) - δ(R)]; E --> F[Correlate Δδ with Spatial Arrangement]; F --> G[Determine Absolute Configuration]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }

Caption: Logic of Mosher's method.

Conclusion

The determination of the absolute configuration of chiral this compound derivatives can be reliably achieved using SC-XRD, VCD, or NMR with chiral derivatizing agents. SC-XRD provides the most definitive structural information but is contingent on obtaining high-quality single crystals. VCD offers a powerful alternative for samples in solution and is particularly valuable when crystallization is not feasible. NMR with chiral derivatizing agents is a widely accessible method that provides a reliable assignment when the derivatization is successful and the spectral analysis is straightforward. The choice of method will ultimately be guided by the specific properties of the compound and the resources available. For unambiguous confirmation, especially in a regulatory context, employing at least two orthogonal techniques is highly recommended.

References

Benchmarking Picolinic Acid Derivatives as Metallo-β-Lactamase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a significant challenge in modern medicine. These enzymes readily hydrolyze a broad spectrum of β-lactam antibiotics, rendering them ineffective. This guide provides a comparative analysis of 6-(hydroxymethyl)picolinic acid derivatives and other picolinic acid-based compounds as inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), a clinically significant MBL. The data presented herein is intended to inform structure-activity relationship (SAR) studies and guide the development of novel MBL inhibitors.

Comparative Inhibitory Activity

The inhibitory potential of picolinic acid derivatives against MBLs is a subject of ongoing research. Dipicolinic acid (DPA) has been identified as a promising scaffold for the development of potent inhibitors.[1] Modifications to the DPA core, including the isosteric replacement of a carboxylate group, have been explored to enhance inhibitory activity and selectivity.[2][3] One such derivative, 6-(phosphonomethyl)picolinic acid, synthesized from methyl 6-(hydroxymethyl)picolinate, has demonstrated significant inhibitory potency against NDM-1.[4]

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected picolinic acid derivatives against NDM-1, providing a basis for performance comparison.

CompoundTarget EnzymeIC50 (μM)Reference
Dipicolinic Acid (DPA)NDM-10.840[4]
6-(Phosphonomethyl)picolinic acidNDM-10.310[4]
4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acidNDM-10.32[5]
Inhibitor 36 (a DPA derivative)NDM-10.080[1][6]

Note: Lower IC50 values indicate greater inhibitory potency.

Mechanism of Action: Metallo-β-Lactamase Inhibition

Picolinic acid-based inhibitors primarily function by chelating the active site zinc ions essential for the catalytic activity of MBLs.[5] This disrupts the enzyme's ability to hydrolyze the β-lactam ring of antibiotics. The inhibition can occur through two main mechanisms: metal stripping, where the inhibitor removes the zinc ions from the active site, or by forming a stable ternary complex with the enzyme and its zinc ions.[1][7]

MBL_Inhibition cluster_enzyme Metallo-β-Lactamase (MBL) cluster_antibiotic β-Lactam Antibiotic cluster_inhibitor Picolinic Acid Derivative MBL MBL Active Site (with Zn²⁺ ions) Hydrolysis Hydrolysis MBL->Hydrolysis catalyzes Inhibition Inhibition MBL->Inhibition targets Antibiotic β-Lactam Ring Antibiotic->Hydrolysis Inhibitor 6-(hydroxymethyl)picolinic acid derivative Inhibitor->Inhibition Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Inactive_MBL Inactive MBL Inhibition->Inactive_MBL leads to

Caption: Mechanism of Metallo-β-Lactamase (MBL) Inhibition.

Experimental Protocols

The following sections detail the methodologies for synthesizing a this compound derivative and for evaluating the inhibitory activity of compounds against MBLs.

Synthesis of 6-(Phosphonomethyl)picolinic acid

This protocol describes the synthesis of a phosphonate derivative starting from commercially available methyl 6-(hydroxymethyl)picolinate.[4]

Synthesis_Workflow start Methyl 6-(hydroxymethyl)picolinate step1 Bromination start->step1 intermediate1 Methyl 6-(bromomethyl)picolinate step1->intermediate1 step2 Arbuzov Reaction (with Triethyl phosphite) intermediate1->step2 intermediate2 Diethyl (6-(methoxycarbonyl)pyridin-2-yl)methylphosphonate step2->intermediate2 step3 Hydrolysis intermediate2->step3 end 6-(Phosphonomethyl)picolinic acid step3->end

Caption: Synthesis workflow for 6-(phosphonomethyl)picolinic acid.

Detailed Protocol:

  • Bromination: Methyl 6-(hydroxymethyl)picolinate is converted to methyl 6-(bromomethyl)picolinate.

  • Arbuzov Reaction: The resulting bromide is reacted with a phosphite, such as triethyl phosphite, to form the corresponding phosphonate ester.

  • Hydrolysis: The ester groups are hydrolyzed under acidic or basic conditions to yield the final product, 6-(phosphonomethyl)picolinic acid.

Metallo-β-Lactamase Inhibition Assay

This protocol outlines a common method for determining the IC50 values of potential MBL inhibitors using the chromogenic substrate nitrocefin.[8][9][10]

Inhibition_Assay_Workflow start Prepare Reagents step1 Dispense MBL enzyme and varying concentrations of inhibitor into a 96-well plate start->step1 step2 Pre-incubate enzyme and inhibitor step1->step2 step3 Add Nitrocefin substrate to initiate the reaction step2->step3 step4 Monitor absorbance change at 490 nm over time using a plate reader step3->step4 step5 Calculate initial reaction velocities step4->step5 step6 Plot % inhibition vs. inhibitor concentration and determine IC50 step5->step6 end IC50 Value step6->end

References

A Researcher's Guide to Phase Purity Analysis: Interpreting PXRD Patterns of 6-(Hydroxymethyl)picolinic Acid Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the phase purity of active pharmaceutical ingredients (APIs) is a critical step in ensuring drug safety and efficacy. This guide provides a comparative analysis of Powder X-ray Diffraction (PXRD) and other key analytical techniques for assessing the phase purity of 6-(hydroxymethyl)picolinic acid complexes, a class of compounds with significant potential in medicinal chemistry.

The crystalline form of a pharmaceutical compound can profoundly impact its physical and chemical properties, including solubility, bioavailability, and stability. Therefore, verifying that a synthesized complex consists of a single, desired crystalline phase is paramount. This guide will delve into the interpretation of PXRD patterns to identify phase impurities and offer a comparative perspective on complementary analytical methods.

The Power of PXRD in Phase Purity Assessment

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique that provides a unique fingerprint of a crystalline solid. By irradiating a powdered sample with X-rays and measuring the diffraction pattern, one can identify the crystalline phases present. The fundamental principle lies in Bragg's Law, which relates the spacing between crystal lattice planes to the angles at which X-rays are diffracted.

For a newly synthesized this compound complex, the primary goal is to confirm that the experimental PXRD pattern matches a reference pattern for the pure desired phase. This reference can be obtained from a single-crystal X-ray diffraction (SCXRD) experiment, which provides the precise atomic arrangement, allowing for the simulation of an ideal PXRD pattern.

Interpreting the Patterns: A Tale of Two Samples

The presence of impurities in a sample will manifest as additional peaks in the PXRD pattern that are not present in the reference pattern of the pure compound. Common impurities in the synthesis of this compound complexes include unreacted starting materials, such as the this compound ligand itself, or the formation of unintended polymorphic forms or solvates.

To illustrate this, let us consider a hypothetical example of a copper(II) 6-(hydroxymethyl)picolinate complex.

Table 1: Hypothetical PXRD Data for Pure and Impure Copper(II) 6-(Hydroxymethyl)picolinate

Pure Complex Impure Complex (with 10% free ligand)
2θ (degrees) Relative Intensity (%) 2θ (degrees) Relative Intensity (%)
10.210010.2100
12.54512.545
15.86014.1 15
20.58015.860
22.13020.580
25.37022.130
28.95526.7 20
25.370
28.955

In the table above, the impure sample exhibits two additional peaks at 14.1° and 26.7° 2θ. These peaks correspond to the characteristic diffraction peaks of the free this compound, indicating its presence as an impurity in the complex. The intensity of these impurity peaks is proportional to the amount of the impurity present.

A Comparative Look: PXRD and Alternative Analytical Techniques

While PXRD is a powerful tool for identifying crystalline phases, a comprehensive assessment of phase purity often involves the use of complementary analytical techniques. Each method provides unique insights into the solid-state properties of the material.

Table 2: Comparison of Analytical Techniques for Phase Purity Assessment

Technique Principle Advantages Disadvantages Information Provided
PXRD X-ray diffraction by crystalline lattices- Direct identification of crystalline phases- Non-destructive- Can quantify phases- Less sensitive to amorphous impurities- Preferred orientation can affect intensities- Requires a reference pattern for identificationCrystalline phase identification and quantification, polymorphism, crystallinity
DSC Measurement of heat flow into or out of a sample as a function of temperature- High sensitivity to thermal events- Can detect amorphous content- Small sample size required- Indirect method for phase identification- Destructive- Not suitable for thermolabile compoundsMelting point, glass transition, phase transitions, purity (based on melting point depression)
TGA Measurement of mass change as a function of temperature- Quantifies volatile content (e.g., solvent, water)- Provides information on thermal stability- Does not directly identify the desorbed species- DestructiveThermal stability, solvent/water content, decomposition profile
HPLC Separation of components in a mixture based on their differential partitioning between a mobile and stationary phase- High sensitivity and resolution for soluble impurities- Can quantify both crystalline and amorphous impurities- Well-established for purity analysis- Only suitable for soluble compounds- Destructive- Does not provide information on the solid formChemical purity, identification and quantification of soluble impurities

Experimental Protocols

Powder X-ray Diffraction (PXRD) Analysis

A detailed protocol for PXRD is crucial for obtaining high-quality, reproducible data.

  • Sample Preparation: Gently grind the crystalline sample to a fine, homogeneous powder using an agate mortar and pestle. This minimizes preferred orientation effects.

  • Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, level surface.

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

    • Geometry: Bragg-Brentano is a common geometry for powder diffractometers.

    • Scan Range: A 2θ range of 5° to 50° is generally sufficient to capture the most characteristic peaks for organic complexes.

    • Step Size: A step size of 0.02° 2θ.

    • Scan Speed: A scan speed of 1-2°/minute is a good starting point, which can be adjusted to improve signal-to-noise ratio.

  • Data Analysis:

    • Compare the experimental pattern with the reference pattern (simulated from SCXRD data or from a known pure standard).

    • Identify any additional peaks, which indicate the presence of impurities.

    • For quantitative analysis, methods such as Rietveld refinement or the Reference Intensity Ratio (RIR) method can be employed.

Visualizing the Workflow and Logic

To better understand the process of interpreting PXRD patterns for phase purity, the following diagrams illustrate the experimental workflow and a decision-making process.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_pxrd PXRD Analysis cluster_analysis Data Interpretation synthesis Synthesize this compound complex isolation Isolate and dry crystalline product synthesis->isolation preparation Prepare powdered sample isolation->preparation data_collection Collect PXRD data preparation->data_collection comparison Compare experimental vs. reference pattern data_collection->comparison impurity_id Identify impurity peaks comparison->impurity_id quantification Quantify phase purity (optional) impurity_id->quantification final_report final_report quantification->final_report Report Results

Caption: Experimental workflow for assessing phase purity using PXRD.

Caption: Decision tree for interpreting PXRD patterns for phase purity.

Picolinic Acid: A Statistical Comparison of its Physicochemical and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Picolinic acid, a catabolite of the essential amino acid tryptophan, has garnered significant interest within the scientific community for its diverse biological activities. This guide provides a comparative statistical analysis of picolinic acid in various experimental contexts, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance against relevant alternatives. The data presented is supported by detailed experimental protocols and visualized through signaling pathway and workflow diagrams.

Physicochemical Properties: A Comparative Analysis of Solubility

The solubility of a compound is a critical determinant of its bioavailability and therapeutic efficacy. Picolinic acid's solubility has been compared to its structural isomers, nicotinic acid and isonicotinic acid, in various solvents.

Table 1: Solubility of Picolinic Acid and its Isomers at Approximately 293 K

CompoundWater ( g/100g )Ethanol ( g/100g )Acetonitrile ( g/100g )
Picolinic Acid ~86.25[1]~5.71[1]~1.70[1]
Nicotinic Acid 1.80.8Insoluble
Isonicotinic Acid 0.60.1Insoluble

Note: Data for nicotinic acid and isonicotinic acid are compiled from various sources and represent approximate values for comparison.

The data clearly indicates that picolinic acid is significantly more soluble in water and ethanol compared to its isomers[1]. This higher solubility could be attributed to the position of the carboxyl group at the 2-position of the pyridine ring, which facilitates intramolecular hydrogen bonding.

Therapeutic Potential: A Statistical Look at Efficacy

Picolinic acid has shown promise in various therapeutic areas, including dermatology and virology. This section compares its efficacy with standard treatments in these fields.

Acne Vulgaris Treatment

A pilot clinical study investigated the efficacy of a 10% picolinic acid gel in treating mild to moderate acne vulgaris[2]. The results are compared below with the efficacy of common topical treatments, benzoyl peroxide and clindamycin, as reported in separate clinical trials.

Table 2: Comparative Efficacy of Topical Treatments for Acne Vulgaris (12 weeks)

TreatmentTotal Lesion Reduction (%)Inflammatory Lesion Reduction (%)Non-inflammatory Lesion Reduction (%)
10% Picolinic Acid Gel 58.2[2]55.5[2]59.7[2]
Benzoyl Peroxide (2.5-10%) 44.3 (average)[3]52.1 (average)[3]41.5 (average)[3]
Clindamycin (1%) Not Reported45-4930-41

Note: The data for benzoyl peroxide and clindamycin are derived from systematic reviews and meta-analyses of multiple studies and represent average reductions.

The pilot study suggests that 10% picolinic acid gel is effective in reducing acne lesions, with a notable impact on non-inflammatory lesions[2]. While a direct head-to-head comparison is lacking, the observed percentage reductions are comparable to those of established treatments like benzoyl peroxide and clindamycin.

Antiviral Activity against Influenza A Virus

Picolinic acid has demonstrated broad-spectrum antiviral activity against enveloped viruses, including the influenza A virus[4][5][6][7]. Its efficacy, measured by the half-maximal inhibitory concentration (IC50), is compared with the standard antiviral drug, oseltamivir.

Table 3: In Vitro Antiviral Efficacy against Influenza A Virus (H1N1)

CompoundIC50
Picolinic Acid 0.5 mM (500 µM)[4][8]
Oseltamivir 0.00114 nM - 1.34 nM

Note: IC50 values can vary depending on the specific viral strain and experimental conditions.

While picolinic acid shows inhibitory activity against the influenza A virus, its IC50 is significantly higher than that of oseltamivir, indicating lower potency in this in vitro setting[4][8]. However, its broad-spectrum nature and different mechanism of action may offer advantages in certain contexts.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for the key experiments cited in this guide.

Solubility Determination by Gravimetric Method

This method determines the solubility of a solid in a solvent by measuring the mass of the dissolved solid in a saturated solution.

G cluster_0 Preparation cluster_1 Measurement cluster_2 Calculation A Add excess solute to solvent in a sealed container. B Equilibrate at a constant temperature with continuous agitation. A->B C Allow undissolved solid to settle. B->C D Withdraw a known volume of the supernatant. C->D E Transfer to a pre-weighed container. D->E F Evaporate the solvent completely. E->F G Weigh the container with the dried solute. F->G H Calculate the mass of the dissolved solute. G->H I Determine the mass of the solvent. H->I J Express solubility (e.g.,  g/100g  of solvent). I->J

Caption: Workflow for assessing macrophage activation by picolinic acid.

Protocol:

  • Cell Culture and Plating:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in a complete culture medium.

    • Seed the cells into a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare a series of dilutions of picolinic acid in the culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of picolinic acid.

    • Include a positive control (e.g., lipopolysaccharide, LPS) and a negative control (vehicle) in parallel.

    • Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Measurement of Nitric Oxide Production (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and incubate at room temperature in the dark for 15-30 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Signaling Pathway

Picolinic acid has been shown to trigger eryptosis (a form of programmed cell death in red blood cells) by targeting the NOS/p38 MAPK/CK1α/MLKL signaling pathway.

Picolinic Acid-Induced Eryptosis Signaling Pathway

G cluster_0 Picolinic Acid Stimulus cluster_1 Upstream Signaling cluster_2 Kinase Cascade cluster_3 Cellular Response PA Picolinic Acid NOS Nitric Oxide Synthase (NOS) PA->NOS p38 p38 MAPK NOS->p38 Activates CK1a Casein Kinase 1α (CK1α) p38->CK1a Phosphorylates MLKL Mixed Lineage Kinase Domain-Like (MLKL) CK1a->MLKL Phosphorylates Eryptosis Eryptosis (Red Blood Cell Death) MLKL->Eryptosis Induces

Caption: Proposed signaling pathway of picolinic acid-induced eryptosis.

This guide provides a foundational statistical comparison of picolinic acid's properties and activities. Further research, including head-to-head clinical trials, is necessary to fully elucidate its therapeutic potential relative to existing treatments. The provided protocols and diagrams serve as a resource for researchers designing and interpreting future studies on this multifaceted molecule.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Hydroxymethyl)picolinic acid
Reactant of Route 2
Reactant of Route 2
6-(Hydroxymethyl)picolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.